2-(2-Hydroxy-1-naphthyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxynaphthalen-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6,13H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCXDZUOPZXGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303896 | |
| Record name | (2-Hydroxynaphthalen-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10441-45-9 | |
| Record name | 10441-45-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Hydroxynaphthalen-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-Hydroxy-1-naphthyl)acetic acid CAS number
An In-depth Technical Guide to 2-(2-Hydroxy-1-naphthyl)acetic Acid
Introduction
This compound, identified by the CAS number 10441-45-9 , is a naphthalene derivative with significant relevance in the fields of organic synthesis and agricultural science.[1] Structurally related to the well-known synthetic auxin, 1-Naphthaleneacetic acid (NAA), this compound serves as a valuable tool for investigating plant growth regulation and development.[1] Its primary role in research is as a rooting agent, where it is utilized to stimulate the vegetative propagation of plants from cuttings.[1] Beyond its applications in plant science, this compound is a key intermediate in various organic synthesis pathways, facilitating the development of novel chemical entities.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification protocols, analytical characterization techniques, and safety and handling procedures.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental for its effective application and handling in a research setting. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 10441-45-9 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₀O₃ | [1][2][5] |
| Molecular Weight | 202.21 g/mol | [1][2][5] |
| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | [1][5] |
| Synonyms | (2-hydroxy-1-naphthyl)acetic acid | [4][5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Solubility | Soluble in methanol, chloroform, dichloromethane, and ethanol; slightly soluble in water and ether. | [6] |
Table 1: Physicochemical properties of this compound.
The structure of this compound, featuring a carboxylic acid group attached to a naphthalene ring with a hydroxyl substituent, is depicted in the following diagram.
Figure 1: Chemical structure of this compound.
Synthesis and Purification
Several synthetic routes have been reported for the preparation of this compound. The choice of a particular method depends on the availability of starting materials, desired yield, and scalability.
Synthesis via Hydrolysis of Naphtho[2,1-b]furan-2(1H)-one
One documented method involves the acid-catalyzed hydrolysis of naphtho[2,1-b]furan-2(1H)-one, which is the lactone of the target acid.[1] This intramolecular ester serves as a stable intermediate that, upon treatment with an acid catalyst, yields the desired product.[1]
Figure 2: Synthesis of this compound via hydrolysis.
Experimental Protocol:
-
Dissolve naphtho[2,1-b]furan-2(1H)-one in a suitable solvent such as aqueous ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
One-Pot Synthesis
Another approach involves a one-pot synthesis reacting 2-hydroxy-1-naphthaldehyde with mercaptoacetic acid and aniline in ethanol at low temperatures.[1] This method has been reported to produce a high yield of a related derivative, and the principle can be adapted.[1]
Experimental Protocol:
-
To a stirred solution of 2-hydroxy-1-naphthaldehyde in ethanol, add mercaptoacetic acid and aniline at a low temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to stir at this temperature for a specified period.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of synthesized this compound.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups present in the molecule.[1]
Expected Vibrational Frequencies: [1]
-
O-H Stretching (phenolic): A broad absorption band in the region of 3500-3200 cm⁻¹.
-
O-H Stretching (carboxylic acid): A very broad band from 3300-2500 cm⁻¹.
-
C=O Stretching (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.
-
C=C Stretching (aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: Bands in the 1320-1210 cm⁻¹ (carboxylic acid) and 1260-1000 cm⁻¹ (phenol) regions.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation.[1]
Expected Fragmentation Pathways: [1]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight at m/z 202.[2]
-
Loss of H₂O: Dehydration involving the hydroxyl and carboxylic acid groups could lead to a fragment at m/z 184.
-
Loss of COOH: Decarboxylation can result in a fragment at m/z 157.
-
Loss of CH₂COOH: Cleavage of the acetic acid moiety can produce a fragment at m/z 143.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for assessing the purity of this compound and for its quantitative analysis in various matrices.[7] While specific methods for this compound are not detailed, methods for the related 1-Naphthaleneacetic acid can be adapted.[8][9]
Figure 3: General analytical workflow for the characterization of this compound.
Applications in Research and Development
The primary application of this compound stems from its structural similarity to auxins, a class of plant hormones.[1]
-
Plant Growth Regulation: It is investigated for its role in promoting root formation in plant cuttings, making it a valuable tool in horticulture and agriculture for vegetative propagation.[1]
-
Organic Synthesis: This compound serves as a versatile intermediate for the synthesis of more complex molecules and novel chemical entities.[1]
-
Research Chemical: It is used in studies of radical reaction mechanisms, such as those involving hydroxyl and sulfate radicals, which can provide insights into environmental degradation processes.[1]
Safety and Handling
For research purposes only. Not intended for diagnostic or therapeutic use.[1][2] As with any chemical, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not found, the SDS for the related compound 1-Naphthaleneacetic acid provides relevant safety information.[10]
-
Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye damage.[10] May also cause respiratory irritation.[10]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11][12]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[11]
-
Ingestion: If swallowed, rinse mouth with water and seek medical advice.[13]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[11][12]
-
-
Handling and Storage:
-
Personal Protective Equipment (PPE):
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An In-depth Technical Guide to the Chemical Properties of 2-(2-Hydroxy-1-naphthyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Hydroxy-1-naphthyl)acetic acid is a naphthalene derivative with the chemical formula C12H10O3.[1] It belongs to the family of auxin plant hormones and is structurally related to the synthetic auxin 1-Naphthaleneacetic acid (NAA).[1] This compound is of significant interest in organic chemistry and agricultural research, primarily for its role as a rooting agent to stimulate the vegetative propagation of plants.[1] It also serves as a crucial intermediate in various organic syntheses, facilitating the development of new chemical entities.[1]
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its application and handling. These properties influence its reactivity, solubility, and biological activity.
| Property | Value | Source |
| Molecular Weight | 202.21 g/mol | [1][2] |
| CAS Number | 10441-45-9 | [1] |
| Melting Point | 129-130°C (for a related derivative) | [3] |
| Appearance | Colorless crystalline solid (for a related compound) | [1] |
| Solubility | Limited solubility in water. Generally soluble in organic solvents like ethanol and acetone.[4] | [4] |
| pKa | Not explicitly found for this compound, but for the related 1-Naphthaleneacetic acid, the pKa is 4.24.[5] | [5] |
Spectroscopic Profile
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.[1] Key expected vibrational frequencies include:
-
O-H Stretching (Phenolic): A broad absorption band in the region of 3500-3200 cm⁻¹.[1]
-
O-H Stretching (Carboxylic Acid): A very broad trough between 2500 and 3300 cm⁻¹.[6]
-
C=O Stretching (Carboxylic Acid): A strong absorption band around 1730 cm⁻¹.[6]
-
C-H Bending (Aromatic): Peaks in the range of 692-801 cm⁻¹.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹H and ¹³C NMR data for this compound were not found in the search results, related compounds offer insights into the expected chemical shifts. For instance, in a derivative of 1-naphthylacetic acid, the naphthalene protons (Nap-H) appear in the range of δ 7.98-7.45 ppm, and the methylene protons (Nap-CH2) are observed around δ 4.16-4.07 ppm.[8]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. While specific data for this compound was not available, analysis of the related 1-naphthaleneacetic acid is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
Synthesis and Purification
Several synthetic routes for this compound and its derivatives have been reported, often involving condensation reactions or the hydrolysis of intermediates.[1]
Example Synthetic Pathway: Acid-Catalyzed Hydrolysis
One documented method involves the acid-catalyzed hydrolysis of naphtho[2,1-b]furan-2(1H)-one, which is the lactone of the target acid.[1]
Experimental Protocol:
-
Starting Material: Naphtho[2,1-b]furan-2(1H)-one.
-
Reagent: Acid catalyst (e.g., hydrochloric acid or sulfuric acid) in an aqueous solution.
-
Procedure: a. Dissolve or suspend naphtho[2,1-b]furan-2(1H)-one in the acidic solution. b. Heat the mixture under reflux for a specified period to ensure complete hydrolysis. c. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. The product, this compound, may precipitate out of the solution. If not, extraction with an organic solvent may be necessary.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the pure acid.[11]
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by its three main functional components: the carboxylic acid group, the phenolic hydroxyl group, and the naphthalene ring.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, conversion to acid chlorides, and amide formation. For example, reacting it with an alcohol in the presence of an acid catalyst would yield the corresponding ester.
-
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.
-
Naphthalene Ring: The aromatic ring system can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing activating hydroxyl and deactivating acetic acid groups. C-H activation strategies can also be employed for functionalization at specific positions.[12]
Applications in Research and Development
As a structural analog of the plant hormone auxin, this compound and its derivatives are valuable tools in agricultural science for studying plant growth and development.[1] In the field of drug discovery, naphthalene-containing scaffolds are present in numerous bioactive compounds.[12] The functional groups on this molecule provide handles for further chemical modification, making it a versatile building block for creating libraries of compounds for screening. For instance, derivatives of naphthylacetic acid have been conjugated with amino acids to create hydrogels with catalytic properties.[13] Furthermore, some studies have shown that 1-naphthaleneacetic acid can have effects on mammalian cells, such as inhibiting apoptosis in cell cultures, suggesting potential applications beyond plant biology.[14]
Conclusion
This compound is a multifaceted molecule with a rich chemical profile. Its well-defined physicochemical properties, combined with its versatile reactivity, make it a valuable compound for both fundamental research and applied sciences. A thorough understanding of its synthesis, spectroscopic characteristics, and chemical behavior is essential for researchers and scientists looking to exploit its potential in areas ranging from plant science to the development of novel therapeutic agents.
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2-(2-Hydroxy-1-naphthyl)acetic acid molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-(2-Hydroxy-1-naphthyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of this compound (CAS No. 10441-45-9), a bifunctional naphthalene derivative. We will delve into its core molecular architecture, elucidate its physicochemical properties, and detail the multi-technique spectroscopic approaches required for its definitive structural confirmation. Furthermore, this document outlines robust synthetic strategies and discusses the compound's current and potential applications, particularly as a synthetic intermediate and a molecule of interest in agricultural and chemical biology. This guide is intended to serve as a foundational resource for researchers engaged in organic synthesis, analytical chemistry, and the development of novel chemical entities.
Introduction: The Naphthyl Acetic Acid Scaffold in Chemical Biology
The naphthaleneacetic acid framework is a privileged scaffold in chemical and biological sciences. Its derivatives have found diverse applications, ranging from agriculture to medicine. The isomeric 1-Naphthaleneacetic acid (1-NAA) is a well-established synthetic auxin, widely used as a plant growth regulator to stimulate root formation and control fruit development.[1][2][3] In the pharmaceutical realm, a related structure, Naproxen (6-methoxy-α-methyl-2-naphthaleneacetic acid), is a prominent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase enzymes.[2]
This compound distinguishes itself through a unique substitution pattern: an acetic acid moiety at the 1-position and a hydroxyl group at the 2-position. This specific arrangement introduces new chemical functionalities, including the potential for intramolecular hydrogen bonding, altered electronic properties, and metal-chelating capabilities.[1] Understanding the precise molecular structure of this compound is paramount to harnessing its potential as a versatile synthetic intermediate and exploring its unique biological activities.[1][4]
Section 1: Core Molecular Structure & Physicochemical Properties
The molecular structure of this compound is defined by a rigid naphthalene core. The acetic acid group (-CH₂COOH) is attached at the C1 position, while the hydroxyl group (-OH) is at the adjacent C2 position. This peri-substitution allows for potential intramolecular hydrogen bonding between the phenolic proton of the hydroxyl group and the carbonyl oxygen of the carboxylic acid, which can influence the molecule's conformation and reactivity.
The molecule's chemical identity and key computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | PubChem[5] |
| CAS Number | 10441-45-9 | Benchchem, PubChem[1][5] |
| Molecular Formula | C₁₂H₁₀O₃ | Benchchem, PubChem[1][5] |
| Molecular Weight | 202.21 g/mol | Benchchem, PubChem[1][5] |
| XLogP3 | 2.3 | PubChem[5] |
| Polar Surface Area | 57.5 Ų | PubChem[5] |
| Hydrogen Bond Donors | 2 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
Section 2: Synthesis Strategies and Rationale
The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Method 1: Hydrolysis of Naphthofuranone Intermediate
A documented and effective method involves the acid-catalyzed hydrolysis of the corresponding lactone, naphtho[2,1-b]furan-2(1H)-one.[1]
-
Causality: This approach is advantageous because the lactone serves as a stable, isolable intermediate. The intramolecular ester is less susceptible to degradation than the final product, allowing for robust purification. The subsequent hydrolysis step is typically high-yielding and clean, providing direct access to the target acid.[1]
Method 2: Condensation Reactions from 2-Naphthol
Another viable strategy involves building the acetic acid moiety onto a 2-naphthol precursor.[1] This can be accomplished through various condensation reactions, offering flexibility in reagent choice.
-
Causality: Starting with the readily available 2-naphthol makes this an attractive and often cost-effective route. The reactivity of the naphtholic ring can be precisely controlled to achieve substitution at the C1 position, making it a versatile platform for synthesizing not only the title compound but also other 1-substituted derivatives.
The general workflow, from synthesis to a fully characterized compound, is a self-validating system where each step confirms the success of the previous one.
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A Technical Guide to (2-hydroxynaphthalen-1-yl)acetic Acid: Synthesis, Characterization, and Therapeutic Potential
Executive Summary: This technical guide provides a comprehensive overview of (2-hydroxynaphthalen-1-yl)acetic acid, a molecule of interest for researchers in synthetic chemistry and drug development. The document elucidates the compound's formal IUPAC nomenclature, details its key physicochemical properties, and proposes a robust synthetic pathway with mechanistic insights. Furthermore, it outlines a standard analytical workflow for structural characterization and purity assessment. Drawing from the known bioactivities of structurally related naphthalene and phenylacetic acid derivatives, this guide explores the compound's potential applications in medicinal chemistry, positioning it as a valuable scaffold for the development of novel therapeutic agents.
Nomenclature and Physicochemical Properties
IUPAC Name Elucidation
The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is (2-hydroxy-1-naphthyl)acetic acid or, more precisely, 2-(2-hydroxynaphthalen-1-yl)acetic acid .[1] This name is derived as follows:
-
Parent Structure: The core is an acetic acid molecule (-CH₂COOH).
-
Substituent: One hydrogen on the methyl group of acetic acid is replaced by a naphthalen-1-yl group. Naphthalene is a bicyclic aromatic hydrocarbon.
-
Numbering: The naphthalene ring is numbered starting from the carbon adjacent to the fused ring, moving clockwise. The acetic acid group is attached at position 1.
-
Functional Group: A hydroxyl (-OH) group is present on the naphthalene ring at position 2.
Therefore, the substituent is a "2-hydroxynaphthalen-1-yl" group, which is attached to the acetic acid, leading to the full IUPAC name.
Chemical Structure and Properties
(2-hydroxynaphthalen-1-yl)acetic acid is a solid organic compound featuring a naphthalene core functionalized with both a hydroxyl group and a carboxymethyl side chain. These functional groups make it a bifunctional molecule with potential for diverse chemical modifications.
Table 1: Physicochemical Properties of (2-hydroxynaphthalen-1-yl)acetic Acid
| Property | Value | Source |
| CAS Number | 10441-45-9 | [1] |
| Molecular Formula | C₁₂H₁₀O₃ | |
| Molecular Weight | 202.21 g/mol | |
| Melting Point | 150 °C | |
| Physical Form | Solid | |
| InChI Key | JXCXDZUOPZXGIA-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
While multiple synthetic routes can be envisioned, a practical and scalable approach involves the functionalization of a readily available precursor, 2-naphthol. The proposed protocol is adapted from analogous syntheses of hydroxylated aryl acetic acids, such as the preparation of (2-hydroxyphenyl)acetic acid.[2]
Proposed Synthetic Pathway
The synthesis can be achieved via a two-step process involving an initial carboxylation of 2-naphthol followed by reduction. A more direct, albeit potentially lower-yielding, method is the direct alkylation of 2-naphthol. Here, we detail a robust method involving a protected hydroxynaphthaldehyde intermediate.
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An In-depth Technical Guide to 2-(2-Hydroxy-1-naphthyl)acetic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-(2-Hydroxy-1-naphthyl)acetic acid and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry and drug development. We will delve into the synthetic pathways for the core molecule and its analogs, explore their diverse biological activities, including anticancer and antimicrobial properties, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of these versatile naphthalene-based scaffolds.
Introduction: The Naphthalene Scaffold in Drug Discovery
The naphthalene ring system is a prevalent motif in numerous biologically active compounds, both natural and synthetic.[1][2] Its rigid, bicyclic aromatic structure provides a unique scaffold for the design of molecules with diverse pharmacological properties, including anti-inflammatory, antibacterial, antioxidant, and antifungal activities.[1] The versatility of the naphthalene core allows for a wide range of structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.[3] This guide focuses on a specific, yet highly promising, member of this family: this compound, and its growing class of derivatives that are emerging as potent anticancer and antimicrobial agents.
Physicochemical Properties of the Core Compound
A thorough understanding of the physicochemical properties of the parent molecule, this compound, is fundamental for its synthesis, derivatization, and formulation.
| Property | Value | Source |
| CAS Number | 10441-45-9 | [4] |
| Molecular Formula | C₁₂H₁₀O₃ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | [4] |
| XLogP3 | 2.3 | [4] |
| Polar Surface Area | 57.5 Ų | [4] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired derivative and the availability of starting materials.
Synthesis of the Core Compound: this compound
A common precursor for the synthesis of the title compound is 2-hydroxy-1-naphthaldehyde. The synthesis of this aldehyde can be accomplished via the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol (in this case, 2-naphthol) using chloroform in a basic solution.[5][6]
-
In a three-necked round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 100 g (0.69 mole) of 2-naphthol in 300 g of 95% ethanol.
-
With stirring, rapidly add a solution of 200 g (5 moles) of sodium hydroxide in 415 g of water.
-
Heat the resulting solution to 70–80°C on a steam bath.
-
Begin the dropwise addition of 131 g (1.1 moles) of chloroform at a rate that maintains gentle reflux. The start of the reaction is indicated by the formation of a deep blue color.
-
After the addition is complete, continue stirring for 1 hour.
-
Remove ethanol and excess chloroform by distillation.
-
Acidify the residue with hydrochloric acid (sp. gr. 1.18) until it is acidic to Congo red paper.
-
Separate the resulting dark oil and wash it several times with hot water.
-
Purify the crude product by vacuum distillation to yield 2-hydroxy-1-naphthaldehyde.
Synthesis of Biologically Active Derivatives
A variety of derivatives with enhanced biological activities have been synthesized from 2-naphthol and 2-hydroxy-1-naphthaldehyde.
The Mannich reaction is a versatile one-pot, three-component condensation reaction involving an aldehyde, an amine, and a phenolic compound.[7] This reaction is instrumental in synthesizing aminobenzylnaphthols, a class of compounds with notable biological activities.
-
To a stirred solution of the appropriate amine in methanol, add an aqueous solution of formaldehyde (37%).
-
After 30 minutes, add a solution of 2-naphthol in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
The resulting product can be isolated by filtration and purified by recrystallization.
Caption: Workflow for the synthesis of aminobenzylnaphthol derivatives via the Mannich reaction.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of naphthalene derivatives against various cancer cell lines.
Naphthalene-substituted benzimidazole derivatives have shown significant antiproliferative activities, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[3] Similarly, novel naphthalene-chalcone hybrids have demonstrated potent anticancer activity against the A549 lung cancer cell line, with the most active compound showing an IC₅₀ value of 7.835 µM.[8] Mechanistic studies revealed that these compounds can induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[8][9] For instance, one naphthalene-chalcone derivative induced 14.23% apoptosis in A549 cells.[8]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Replace the culture medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
The anticancer effects of naphthalene derivatives are often mediated through the modulation of critical cellular signaling pathways.
-
ROS-Mediated Apoptosis: Some naphthalene derivatives induce apoptosis in human lung cancer cells through the generation of reactive oxygen species (ROS).[10] This increase in intracellular ROS leads to the modulation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK), Akt, and STAT3 pathways.[7][10][11] Specifically, these compounds can increase the phosphorylation of p38 and JNK, while decreasing the phosphorylation of ERK, Akt, and STAT3.[10]
Caption: ROS-mediated apoptosis induced by naphthalene derivatives.
-
Inhibition of Tubulin Polymerization: Certain naphthalene-enamide analogs act as inhibitors of tubulin polymerization, a critical process for cell division.[8][12] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][9]
-
Modulation of the IL-6/JAK2/STAT3 Pathway: Naphthalene–sulfonamide hybrids have been shown to exert their anticancer effects by downregulating the IL-6/JAK2/STAT3 signaling pathway, which is often overactive in cancer and promotes tumor growth and survival.[3]
Antimicrobial Activity
Derivatives of this compound have also demonstrated significant antimicrobial activity against a range of bacteria and fungi.
Mannich base derivatives of naphthol have shown potent antimicrobial activity against various bacteria, including Enterobacter cloacae, Klebsiella pneumoniae, Proteus vulgaris, and Pseudomonas aeruginosa, as well as several Candida species.[13] 1-Aminoalkyl-2-naphthol derivatives have exhibited strong antibacterial activity against multidrug-resistant (MDR) strains, with one compound showing a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Pseudomonas aeruginosa MDR1.[14]
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate a Mueller-Hinton agar plate by swabbing the entire surface.
-
Aseptically place paper disks impregnated with the test compounds onto the agar surface.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater susceptibility of the microorganism to the compound.
The antimicrobial mechanism of naphthol derivatives is believed to involve interactions with essential microbial components. Molecular docking studies suggest that some 1-aminoalkyl-2-naphthol derivatives can bind to and inhibit key bacterial enzymes like E. coli DNA gyrase and fungal enzymes such as Candida albicans lanosterol 14α-demethylase.[14] Inhibition of these enzymes disrupts critical cellular processes, leading to microbial cell death.
Caption: Proposed mechanism of antimicrobial action of naphthol derivatives.
Quantitative Data Summary
The following tables summarize the reported biological activities of various derivatives of this compound and related compounds.
Table 1: Anticancer Activity of Naphthalene Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 | 0.03 - 0.26 | [1] |
| Naphthalene-substituted triazole spirodienones | Hela | 0.07 - 0.72 | [1] |
| Naphthalene-substituted triazole spirodienones | A549 | 0.08 - 2.00 | [1] |
| Naphthalene-chalcone hybrid (2j) | A549 | 7.835 | [8] |
| Naphthalene-enamide analog (5f) | Huh-7 | 2.62 | [12] |
| Naphthalene-enamide analog (5g) | Huh-7 | 3.37 | [12] |
| Naphthalene-chalcone derivative (3a) | MCF-7 | 1.42 | [9] |
Table 2: Antimicrobial Activity of Naphthol Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Mannich base derivatives of naphthol | Various bacteria and fungi | 0.1 - 0.4 µM | [13] |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol (3) | Pseudomonas aeruginosa MDR1 | 10 | [14] |
| 1-(Dimethylaminomethyl)naphthalen-2-ol (2) | Penicillium notatum | 400 | [14] |
| 1-(Dimethylaminomethyl)naphthalen-2-ol (2) | Penicillium funiculosum | 400 | [14] |
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The synthetic versatility of the naphthalene scaffold allows for the generation of diverse chemical libraries with a wide range of biological activities. The elucidation of their mechanisms of action, including the modulation of key signaling pathways and inhibition of essential microbial enzymes, provides a rational basis for further drug design and optimization.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR for both anticancer and antimicrobial activities will guide the design of more potent and selective analogs.
-
In Vivo Efficacy and Toxicology: Promising lead compounds should be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetic profiles, and potential toxicity.
-
Target Deconvolution: For compounds with unknown mechanisms of action, target identification and deconvolution studies are crucial to understand their molecular basis of activity.
By addressing these areas, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of novel and effective treatments for cancer and infectious diseases.
References
- New naphthalene derivatives induce human lung cancer A549 cell apoptosis via ROS-mediated MAPKs, Akt, and STAT3 signaling p
- Application Notes and Protocols: Synthesis of Antimicrobial Agents
- Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-medi
- Navigating the Structure-Activity Landscape of Naphthalene Analogs as Potential Anticancer Agents
- Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors
- Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site
- 2-hydroxy-1-naphthaldehyde
- Cytotoxicity and antimicrobial activity of some naphthol deriv
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING
- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols
- Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones
- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE
- (PDF) New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line
- 2-(Naphthalene-2-thio)
- Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line
- Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects
- [Antimicrobial and Anti-pathogenic Activity of New Naphtho[3][7][10] Triazol-Thiadiazin Deriv
- Synthesis, reactions, of naphtho[2,1-b]furan deriv
- Synthesis and antimicrobial activity of asymmetrical azines derived
- This compound
- Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles
- Synthesis of 2-hydroxy-naphthaldehyde under conditions of heterogeneous c
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solubility of 2-(2-Hydroxy-1-naphthyl)acetic acid in methanol
An In-depth Technical Guide to the Solubility of 2-(2-Hydroxy-1-naphthyl)acetic Acid in Methanol
Introduction
This compound is a naphthalene derivative with significant research interest, particularly due to its structural similarity to synthetic auxins like 1-Naphthaleneacetic acid (NAA), which are used to regulate plant growth.[1] Its application in organic synthesis and as a tool for studying radical reaction mechanisms further underscores its importance in the chemical and agricultural sciences.[1] A fundamental understanding of its physicochemical properties, most notably its solubility, is paramount for its effective use in any application, from reaction chemistry to formulation development.
This guide provides a comprehensive technical overview of the . As a Senior Application Scientist, my objective is not merely to present data, but to provide a foundational understanding of the principles governing this solubility and to equip researchers with the robust experimental methodology required to determine it accurately. We will explore the theoretical underpinnings of the solute-solvent interactions, present a field-proven experimental protocol, and discuss the analysis of the resulting data.
Physicochemical Profile of this compound
A thorough understanding of a compound's solubility begins with its molecular and physical characteristics. These properties dictate its interaction with the solvent at a molecular level.
| Property | Value | Source |
| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | [2] |
| CAS Number | 10441-45-9 | [1][3] |
| Molecular Formula | C₁₂H₁₀O₃ | [2] |
| Molecular Weight | 202.21 g/mol | [1][2] |
| Computed XLogP3 | 2.3 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a foundational guideline for predicting solubility. This principle is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
Molecular Structure Analysis:
-
This compound (Solute): This molecule possesses both polar and non-polar characteristics. The bulky, aromatic naphthalene ring system is inherently non-polar and hydrophobic. Conversely, the molecule features two key polar functional groups: a phenolic hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1] These groups are capable of acting as both hydrogen bond donors and acceptors, imparting a significant degree of polarity to the molecule.
-
Methanol (Solvent): Methanol (CH₃OH) is a polar, protic solvent. Its polarity arises from the electronegative oxygen atom in the hydroxyl group, creating a molecular dipole. The hydroxyl group allows methanol to readily participate in hydrogen bonding as both a donor and an acceptor.
Expected Intermolecular Interactions:
The is anticipated to be favorable due to the strong potential for hydrogen bonding between the solute's hydroxyl and carboxylic acid groups and the solvent's hydroxyl group. The carboxylic acid group, in particular, can form more hydrogen bonds than a simple alcohol, which generally enhances solubility in polar protic solvents.
Caption: Workflow for gravimetric solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of high-purity methanol in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation. [4] * Causality: Using excess solute guarantees that the solution reaches its maximum solute concentration at the given temperature, which is the definition of a saturated solution. Sealing the vessel prevents solvent evaporation, which would alter the concentration.
-
-
Equilibration:
-
Place the sealed container in a constant-temperature bath or shaker set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.
-
Causality: Constant agitation ensures the entire volume of the solvent is exposed to the solute, facilitating dissolution. A long equilibration time is necessary because the dissolution process can be slow, and reaching a true equilibrium state is critical for accuracy. [5]
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., a 0.45 µm PTFE filter). This must be done at the equilibration temperature to prevent precipitation or further dissolution.
-
Causality: Filtration is a critical step to separate the saturated solution from any undissolved micro-particles, which would artificially inflate the final measured mass of the solute.
-
-
Gravimetric Analysis:
-
Tare a clean, dry, and pre-weighed sample vial (Mass = W₁). [6] * Dispense the filtered, saturated solution into the tared vial.
-
Immediately weigh the vial containing the solution (Mass = W₂).
-
Causality: Weighing the solution rather than relying on volumetric measurement accounts for the solution's density, leading to a more accurate determination of the solvent mass.
-
-
Solvent Removal and Drying:
-
Evaporate the methanol from the vial. This can be done in a fume hood, on a hot plate at low temperature, or more efficiently using a rotary evaporator or a gentle stream of nitrogen.
-
Once the bulk solvent is removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
-
Periodically remove the vial, cool it to room temperature in a desiccator, and weigh it (Mass = W₃). Repeat the drying and weighing process until a constant mass is achieved. [6] * Causality: Drying to a constant weight is the only way to self-validate that all solvent has been removed. Failure to do so is a common source of experimental error. Cooling in a desiccator prevents the hygroscopic dried solute from absorbing atmospheric moisture.
-
Data Analysis and Thermodynamic Modeling
Once the experimental data is collected, the solubility can be calculated and expressed in various units.
Calculations:
-
Mass of Solute: M_solute = W₃ - W₁
-
Mass of Solvent: M_solvent = W₂ - W₃
-
Solubility (g / 100 g solvent): S = (M_solute / M_solvent) * 100
-
Solubility (mol/L): To express solubility in molarity, the density of the saturated solution must be determined.
Thermodynamic Modeling:
If solubility is determined at multiple temperatures, the data can be fitted to thermodynamic models like the van't Hoff equation or the modified Apelblat equation. [5]These models can provide valuable insights into the thermodynamics of the dissolution process.
-
van't Hoff Equation: This model relates the mole fraction solubility (x) to temperature (T) and allows for the calculation of the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution. [5][7]A positive ΔH° indicates an endothermic dissolution process, which is typical for the solubility of crystalline solids. [7]
Conclusion
For drug development professionals and researchers, this guide provides a robust, first-principles approach to understanding and, critically, determining this value. The detailed gravimetric protocol is designed for high accuracy and self-validation, ensuring that the data generated is reliable. By controlling for factors like temperature and purity, and by applying rigorous experimental technique, researchers can confidently establish the solubility parameters necessary for advancing their work.
References
- Determination of Solubility by Gravimetric Method.
- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal 2021;1(1):58-60.
- A Static Method Coupled with Gravimetric Analysis for the Determination of Solubilities of Solids in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research - ACS Publications.
- Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd.
- This compound | C12H10O3 | CID 294566. PubChem.
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
- Solubility Determination and Thermodynamic Modeling for the System NaCl–NH4Cl–Diethanolamine–H2O. Journal of Chemical & Engineering Data - ACS Publications.
- Effect of Temperature on l-Pyroglutamic Acid Solubility in Organic Solvents: Experimental, Molecular Dynamics Simulation, and Thermodynamic Analysis. Journal of Chemical & Engineering Data - ACS Publications.
- Solubility of Organic Compounds.
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A Technical Guide to 2-(2-Hydroxy-1-naphthyl)acetic acid: A Putative Synthetic Auxin for Research and Development
Executive Summary
Synthetic auxins represent a cornerstone of plant science research and agricultural technology. Their structural diversity and functional specificity offer powerful tools for dissecting plant development and improving crop cultivation. This guide focuses on 2-(2-Hydroxy-1-naphthyl)acetic acid, a naphthalene-based derivative structurally related to the widely used synthetic auxin 1-Naphthaleneacetic acid (NAA).[1] Based on this structural analogy, it is positioned as a valuable candidate for investigating plant growth regulation, particularly as a rooting agent.[1] This document provides a comprehensive technical overview intended for researchers and drug development professionals. It details a representative chemical synthesis, outlines the established molecular mechanism of auxin action through which this compound is hypothesized to function, and presents a validated protocol for quantifying its biological activity.
Introduction: The Rationale for Novel Synthetic Auxins
Plant hormones, or phytohormones, are small molecules that regulate nearly every aspect of a plant's life cycle.[2] Among these, auxins are paramount, orchestrating critical processes such as cell elongation, division, differentiation, and responses to environmental cues like light and gravity.[2] The primary native auxin, Indole-3-acetic acid (IAA), is often limited in its practical application due to its susceptibility to degradation by light and enzymatic oxidation.[3]
This limitation spurred the development of synthetic auxins, which are structurally similar to IAA but possess greater stability.[4] Compounds like 1-Naphthaleneacetic acid (NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D) have become indispensable tools. They are used extensively in agriculture for promoting root formation in cuttings, thinning fruit, and as selective herbicides.[5][6]
The exploration of novel auxin analogues like this compound (CAS 10441-45-9) is driven by the quest for compounds with potentially unique activities, improved specificity, or different metabolic fates within the plant. The addition of a hydroxyl group to the naphthalene ring, as compared to NAA, introduces a change in polarity and potential for different hydrogen bonding interactions, which could modulate its binding affinity to auxin receptors and its subsequent biological activity. This guide provides the foundational technical knowledge for synthesizing, characterizing, and evaluating this promising compound.
Chemical Synthesis and Characterization
The synthesis of this compound can be approached through several routes, often involving condensation reactions or the hydrolysis of stable intermediates.[1] A documented and chemically intuitive method involves the acid-catalyzed hydrolysis of its corresponding lactone, naphtho[2,1-b]furan-2(1H)-one.[3] This approach is advantageous as the lactone serves as a stable, isolatable precursor to the desired carboxylic acid.
Representative Synthesis: Hydrolysis of Naphtho[2,1-b]furan-2(1H)-one
The core of this synthesis is a ring-opening reaction. The lactone, which is an intramolecular ester, is subjected to hydrolysis under acidic conditions. The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This leads to the cleavage of the ester bond and formation of the final carboxylic acid and hydroxyl functionalities.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a representative methodology. Researchers should consult primary literature and perform appropriate safety assessments before implementation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend naphtho[2,1-b]furan-2(1H)-one (1.0 eq) in a suitable solvent such as aqueous dioxane or acetic acid.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid (e.g., 5-10 mol%).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with an organic solvent like ethyl acetate.
-
Isolation: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a solvent system such as ethanol/water or toluene to yield the pure this compound.
Physicochemical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The data below is compiled from established chemical databases.
| Property | Value | Source |
| CAS Number | 10441-45-9 | PubChem[7] |
| Molecular Formula | C₁₂H₁₀O₃ | PubChem[7] |
| Molecular Weight | 202.21 g/mol | PubChem[7] |
| Appearance | White to off-white solid | --- |
| XLogP3 | 2.3 | PubChem[7] |
| FT-IR (KBr, cm⁻¹) | 3500-3200 (Broad, O-H stretch, phenolic), 3300-2500 (Broad, O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid) | BenchChem[3] |
| ¹³C NMR | Spectral data available | PubChem[7] |
| Mass Spec (GC-MS) | Spectral data available | PubChem[7] |
Putative Molecular Mechanism of Action
Synthetic auxins function by hijacking the cell's natural auxin perception and signaling machinery.[4] The primary and most well-understood pathway involves the TIR1/AFB family of F-box proteins, which function as nuclear auxin receptors.[2] It is highly probable that this compound exerts its biological effects through this canonical pathway.
The TIR1/AFB Signaling Pathway
The core of auxin signaling is a mechanism of de-repression, elegantly controlling gene expression.
-
In the Absence of Auxin: Transcriptional repressors known as Aux/IAA proteins bind to Auxin Response Factors (ARFs). This interaction prevents ARFs from activating the transcription of auxin-responsive genes.[1]
-
In the Presence of Auxin: Auxin molecules enter the nucleus and act as a "molecular glue."[7] They bind to a pocket formed by the TIR1/AFB protein and an Aux/IAA repressor, stabilizing their interaction.[1]
-
Ubiquitination and Degradation: The TIR1/AFB protein is part of a larger E3 ubiquitin ligase complex called SCFTIR1/AFB. The auxin-stabilized binding of Aux/IAA to this complex leads to the tagging of the Aux/IAA protein with a chain of ubiquitin molecules.
-
De-repression and Gene Activation: The polyubiquitinated Aux/IAA protein is recognized and degraded by the 26S proteasome.[1] This destruction frees the ARF transcription factors, which can then bind to auxin-response elements in the promoters of target genes, activating their transcription and initiating downstream physiological responses like cell elongation and division.[1]
Synthetic auxins like this compound are effective because they can also fit into this binding pocket and initiate the degradation of Aux/IAA proteins. Their enhanced stability compared to IAA leads to persistent signaling, which at low concentrations promotes growth but at high concentrations can cause uncontrolled growth and be herbicidal.[4]
Caption: The canonical TIR1/AFB auxin signaling pathway.
In Vitro Evaluation of Auxin Activity
To validate the auxin activity of a novel compound, a standardized and quantifiable biological assay is required. The Arabidopsis thaliana root elongation assay is a widely accepted method due to the plant's rapid growth, genetic tractability, and the high sensitivity of its roots to exogenous auxins.
Rationale for the Root Elongation Assay
Auxins exhibit a characteristic dose-dependent effect on root growth. At very low concentrations, they can slightly promote primary root elongation, while at moderate to high concentrations, they strongly inhibit primary root elongation but promote the formation of lateral and adventitious roots. This biphasic response provides a robust and measurable phenotype to quantify auxin activity. By comparing the dose-response curve of this compound to that of known auxins like IAA and NAA, its relative potency can be determined.
Experimental Protocol: Arabidopsis thaliana Root Elongation Assay
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with 0.1% Triton X-100, and then rinse 4-5 times with sterile deionized water.
-
Plating and Stratification: Resuspend seeds in sterile 0.1% agar and plate them in a line on square Petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Seal the plates and stratify at 4 °C for 2-3 days in the dark to ensure uniform germination.
-
Germination: Transfer the plates to a growth chamber and orient them vertically. Grow for 4-5 days under controlled conditions (e.g., 22 °C, 16h light/8h dark cycle).
-
Treatment Transfer: Prepare MS agar plates supplemented with a range of concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM). Include positive controls (IAA, NAA) and a solvent control (e.g., DMSO or ethanol, depending on the stock solution solvent).
-
Seedling Transfer: Carefully transfer seedlings of uniform size from the germination plates to the treatment plates (typically 8-10 seedlings per plate). Mark the position of the root tip at the time of transfer (Time 0).
-
Incubation and Measurement: Return the plates to the growth chamber in a vertical orientation. After a set period (e.g., 3-5 days), scan the plates at high resolution. Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the Time 0 mark to the new root tip.
-
Data Analysis: For each concentration, calculate the average root growth and standard error. Plot the percent inhibition of root elongation relative to the control against the log of the auxin concentration to generate a dose-response curve and determine key parameters like the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation Template
Quantitative results should be summarized in a clear, tabular format to facilitate comparison across different treatments and concentrations.
| Treatment | Concentration (nM) | n (replicates) | Mean Primary Root Length (mm) ± SE | % Inhibition |
| Control (Solvent) | 0 | 30 | 0% | |
| This compound | 10 | 30 | ||
| 50 | 30 | |||
| 100 | 30 | |||
| 500 | 30 | |||
| NAA (Positive Control) | 10 | 30 | ||
| 50 | 30 | |||
| 100 | 30 | |||
| 500 | 30 |
Conclusion and Future Directions
This compound presents a compelling target for research as a synthetic auxin. Its structural similarity to NAA strongly suggests activity within the canonical TIR1/AFB signaling pathway, a hypothesis that can be rigorously tested using the standardized bioassays outlined in this guide.[1] Successful synthesis and characterization, followed by quantitative biological evaluation, are the critical first steps in elucidating its specific properties.
Future research should focus on a comprehensive dose-response analysis to determine its potency relative to established auxins. Further investigations could explore its effects on other auxin-mediated processes, such as lateral root development, gravitropism, and gene expression profiling of auxin-responsive markers. Understanding the structure-activity relationship of hydroxylated naphthalene-based auxins could ultimately lead to the development of novel plant growth regulators with enhanced selectivity and efficacy for advanced agricultural and horticultural applications.
References
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- Ryu, H., et al. (2014). Insights into the Origin and Evolution of the Plant Hormone Signaling Machinery. Plant and Cell Physiology, 55(5), 857-871.
- Choudhary, A., et al. (2023). Plant hormone signaling: an intricate dance of growth and development. International Research Journal of Plant Science, 15, 30-35.
- Chen, Q., & Ljung, K. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1051939.
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- Sauer, M., & Friml, J. (2011). AUXIN-BINDING-PROTEIN1, the second auxin receptor: what is the significance of a two-receptor concept in plant signal transduction? Journal of Experimental Botany, 62(10), 3319-3322.
- Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e56339.
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An In-Depth Technical Guide to 2-(2-Hydroxy-1-naphthyl)acetic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(2-Hydroxy-1-naphthyl)acetic acid, a naphthalene derivative with significant ties to the field of plant growth regulation. While its direct history is less documented than its famous analogue, 1-Naphthaleneacetic acid (NAA), this document will explore its scientific context, detail established synthetic routes, characterize its physicochemical properties, and discuss its current and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and agricultural science who are interested in the broader class of naphthalene-based compounds.
Introduction and Historical Context
The study of this compound is intrinsically linked to the discovery and development of synthetic auxins. Auxins are a class of plant hormones that play a crucial role in virtually all aspects of plant growth and development. The first naturally occurring auxin, indole-3-acetic acid (IAA), was identified in the early 1930s, sparking a search for synthetic analogues with similar or enhanced activities.[1] This research led to the synthesis of 1-Naphthaleneacetic acid (NAA) in the 1930s, which quickly became a widely used plant growth regulator.[1]
This compound is a structural derivative of NAA, featuring a hydroxyl group on the naphthalene ring. While the exact date and discoverer of its first synthesis are not prominently documented in historical records, its emergence is a logical progression in the exploration of structure-activity relationships within the naphthylacetic acid family. The addition of a hydroxyl group can significantly alter a molecule's polarity, solubility, and interaction with biological targets, making it a point of interest for chemists and biologists. Primarily, its study has been in the realm of agricultural and organic chemistry research, where it is valued for investigating plant growth and as a synthetic intermediate.[2]
Synthesis of this compound
Several synthetic pathways for this compound have been reported. The choice of method often depends on the availability of starting materials, desired yield, and scalability.
Method 1: Acid-Catalyzed Hydrolysis of Naphtho[2,1-b]furan-2(1H)-one
One of the documented methods involves the hydrolysis of the corresponding lactone, naphtho[2,1-b]furan-2(1H)-one.[2] This intramolecular ester serves as a stable intermediate that can be converted to the target acid.
-
Rationale: The lactone is a cyclic ester. Under acidic conditions, the ester linkage is susceptible to hydrolysis, where a water molecule attacks the carbonyl carbon, leading to the opening of the ring and the formation of a carboxylic acid and a hydroxyl group.
Experimental Protocol:
-
Dissolution: Dissolve naphtho[2,1-b]furan-2(1H)-one in a suitable solvent mixture, such as aqueous ethanol.
-
Acidification: Add a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to the solution.
-
Heating: Heat the reaction mixture under reflux to facilitate the hydrolysis reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent to yield this compound.
Caption: One-pot synthesis from 2-hydroxy-1-naphthaldehyde.
Physicochemical and Spectroscopic Properties
The properties of this compound are crucial for its handling, characterization, and application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| CAS Number | 10441-45-9 | [2][3] |
| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | [2][3] |
| Appearance | Solid (form may vary) | |
| Solubility | Soluble in organic solvents |
Spectroscopic Data:
-
FT-IR: The Fourier-Transform Infrared (FT-IR) spectrum is expected to show a broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. [2]Other key peaks would include those for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C stretches from the naphthalene ring.
-
NMR: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information, confirming the positions of the substituents on the naphthalene ring and the presence of the acetic acid moiety.
-
Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to its molecular weight, aiding in its identification.
Applications
Agricultural Research
The primary application of this compound is in agricultural research as a plant growth regulator. [2]Its structural similarity to NAA suggests it functions as a synthetic auxin. [2]
-
Rooting Agent: It is studied for its ability to stimulate the vegetative propagation of plants from stem and leaf cuttings. [2]* Investigative Tool: It serves as a valuable compound for studying plant growth regulation and developmental processes. [2]
Caption: Role as a synthetic auxin in plant growth.
Organic Synthesis Intermediate
This compound is also a key synthetic intermediate in various organic synthesis pathways. [2]Its functional groups—the hydroxyl, carboxylic acid, and the naphthalene core—provide multiple reaction sites for the construction of more complex molecules.
Potential in Drug Development
While not extensively studied for therapeutic applications, the naphthalene scaffold is present in many pharmacologically active compounds. For instance, Naproxen is a well-known non-steroidal anti-inflammatory drug (NSAID) that features a naphthaleneacetic acid core. The broader class of naphthalene derivatives has been investigated for various activities, including anti-inflammatory effects. [4] The presence of the phenolic hydroxyl group in this compound could confer antioxidant properties through the scavenging of free radicals. This, combined with the acetic acid moiety, makes it an interesting candidate for further investigation in drug discovery programs targeting conditions associated with oxidative stress and inflammation. However, it is important to note that this compound is currently intended for research use only and not for diagnostic or therapeutic use. [2]
Conclusion
This compound, while not as historically prominent as its non-hydroxylated counterpart, is a significant compound in the fields of agricultural science and organic chemistry. Its synthesis is achievable through established methods, and its properties are well-characterized. Its primary role as a synthetic auxin analogue continues to be relevant in plant science research. Furthermore, its chemical structure holds potential for exploration in medicinal chemistry and drug development, warranting further investigation into its biological activities beyond plant systems. This guide serves as a foundational resource for researchers looking to work with or understand this versatile naphthalene derivative.
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A Technical Guide to the Spectroscopic Characterization of 2-(2-Hydroxy-1-naphthyl)acetic Acid
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 2-(2-Hydroxy-1-naphthyl)acetic acid, a derivative of naphthalene, presents a molecular architecture of significant interest, potentially serving as a scaffold in medicinal chemistry. Its efficacy and safety are intrinsically linked to its exact chemical structure and purity. This guide provides an in-depth technical overview of the spectroscopic techniques pivotal for the comprehensive characterization of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and quality assurance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule.[1][2][3][4][5] For a molecule like this compound, ¹H and ¹³C NMR are fundamental for confirming its identity and assessing its purity.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the hydroxyl and carboxylic acid protons.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~9.5 | s | 1H | Ar-OH |
| 7.8-7.2 | m | 6H | Ar-H |
| ~4.0 | s | 2H | -CH₂- |
Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it can exchange with the acidic protons of the hydroxyl and carboxylic acid groups, leading to their observation as broad singlets. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group, as well as the aromatic ring current of the naphthalene system.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (Carboxylic Acid) |
| ~150 | C-OH (Aromatic) |
| 135-110 | Aromatic Carbons |
| ~35 | -CH₂- |
Trustworthiness Through Self-Validation: The number of observed signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. Any additional peaks would be indicative of impurities.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay that allows for full magnetization recovery for quantitative analysis.
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Caption: Workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8][9][10]
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad | O-H stretch (phenolic) |
| 3300-2500 | Very Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (acid and phenol) |
Expertise in Interpretation: The broadness of the hydroxyl stretches is due to hydrogen bonding. The strong carbonyl absorption is a key diagnostic peak for the carboxylic acid functionality. The presence of multiple peaks in the aromatic region confirms the naphthalene ring system.
Experimental Protocol for FTIR Spectroscopy
Objective: To identify the key functional groups in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument: A high-resolution FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to eliminate interference from atmospheric CO₂ and water vapor.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is displayed in terms of absorbance or transmittance versus wavenumber.
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[11][12][13][14][15] For this compound, MS is crucial for confirming the molecular weight and providing structural information through fragmentation patterns.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 202 | High | [M]⁺ (Molecular Ion) |
| 157 | Moderate | [M - COOH]⁺ |
| 129 | High | [Naphthol fragment]⁺ |
Authoritative Grounding in Fragmentation: The molecular ion peak at m/z 202 confirms the molecular weight of the compound (C₁₂H₁₀O₃). The fragmentation pattern is predictable: loss of the carboxylic acid group (mass 45) would lead to a fragment at m/z 157. Further fragmentation of the naphthalene ring would lead to characteristic ions, such as the naphthol fragment at m/z 129.
Experimental Protocol for Mass Spectrometry
Objective: To confirm the molecular weight and analyze the fragmentation pattern.
Methodology (GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation: Inject the sample into the GC. The compound will be vaporized and separated from any volatile impurities on the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the EI source where it is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Caption: Workflow for GC-MS analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic naphthalene ring in our target molecule.[16][17][18][19][20]
Expected UV-Vis Data (in Methanol):
| λmax (nm) | Molar Absorptivity (ε) | Assignment |
| ~230 | High | π → π* transitions of the naphthalene ring |
| ~280 | Moderate | n → π* transitions and π → π* transitions |
| ~330 | Low | n → π* transitions |
Insight into Conjugated Systems: The naphthalene ring system is a strong chromophore, leading to characteristic absorption maxima in the UV region. The position and intensity of these bands are sensitive to the substituents on the ring. The hydroxyl and carboxylic acid groups can influence the electronic transitions, causing shifts in the absorption maxima.
Experimental Protocol for UV-Vis Spectroscopy
Objective: To determine the absorption maxima and molar absorptivity.
Methodology:
-
Sample Preparation: Prepare a series of standard solutions of the compound in a UV-transparent solvent (e.g., methanol or ethanol) at known concentrations.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Data Acquisition: Record the UV-Vis spectrum of each standard solution over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) from a plot of absorbance versus concentration.
Conclusion
The synergistic application of NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and comprehensive characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the atomic connectivity and functional groups to the molecular weight and electronic properties. The protocols and data interpretations presented in this guide serve as a foundational framework for the rigorous analysis required in modern drug discovery and development, ensuring the identity, purity, and quality of promising pharmaceutical candidates.
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Unlocking the Research Potential of 2-(2-Hydroxy-1-naphthyl)acetic acid: A Technical Guide for Scientists
Introduction: Beyond a Simple Naphthalene Derivative
2-(2-Hydroxy-1-naphthyl)acetic acid (HNAA) is a fascinating, yet underexplored, molecule poised for significant contributions across diverse scientific fields. With the chemical formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol , its structure is deceptively simple, featuring a naphthalene core appended with both a hydroxyl and an acetic acid group[1][2]. This unique combination of a bulky, fluorescent aromatic system and functional groups capable of hydrogen bonding and chelation opens a wealth of research opportunities.
This technical guide moves beyond a mere recitation of properties to provide researchers, scientists, and drug development professionals with a comprehensive overview of HNAA's potential research applications. We will delve into its promise as a plant growth regulator, its utility as a fluorescent probe, and its role as a versatile scaffold in medicinal chemistry. Each section is supported by detailed experimental protocols and the scientific rationale behind them, empowering you to unlock the full potential of this intriguing compound.
Table of Core Properties
| Property | Value | Source |
| CAS Number | 10441-45-9 | [2] |
| Molecular Formula | C₁₂H₁₀O₃ | [2] |
| Molecular Weight | 202.21 g/mol | [2] |
| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | [2] |
| Appearance | White to off-white crystalline powder | [Generic] |
| Solubility | Soluble in organic solvents like ethanol, acetone; sparingly soluble in water | [Generic] |
Application I: A New Frontier in Plant Growth Regulation
The structural similarity of HNAA to 1-Naphthaleneacetic acid (NAA), a widely used synthetic auxin, is immediately apparent[1]. NAA is a cornerstone of modern agriculture and horticulture, employed to stimulate root formation, prevent premature fruit drop, and for plant tissue culture[3][4]. The primary role of NAA and its derivatives is as a rooting agent for the vegetative propagation of plants from stem and leaf cuttings[1][3].
The presence of a hydroxyl group on the naphthalene ring of HNAA suggests the potential for altered biological activity compared to its non-hydroxylated counterpart. This modification could influence receptor binding affinity, metabolic stability, and transport within the plant, potentially leading to enhanced or more specific effects.
Proposed Research Workflow: Evaluating HNAA as a Rooting Agent
This workflow outlines a systematic approach to characterizing the auxin-like activity of HNAA, using a common bean cutting model.
Caption: Workflow for assessing HNAA's root-promoting activity.
Detailed Experimental Protocol: Root Induction Assay in Bean Cuttings
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of HNAA in 50% ethanol.
-
Prepare a 1 mM stock solution of NAA (positive control) in 50% ethanol.
-
Prepare a 50% ethanol solution as a negative control.
-
-
Plant Material:
-
Germinate common bean seeds (Phaseolus vulgaris) in vermiculite for 10-14 days.
-
Excise stem cuttings, each with two nodes, by making a clean cut below the lower node.
-
-
Treatment Application:
-
Prepare working solutions of HNAA and NAA at various concentrations (e.g., 1, 10, 50, 100 µM) by diluting the stock solutions in distilled water.
-
Group the cuttings into treatment groups (including the negative control) with at least 10 cuttings per group.
-
Immerse the basal end of the cuttings in the respective treatment solutions for 5 minutes.
-
-
Incubation and Growth:
-
Transfer the cuttings to a hydroponic system (e.g., vials with Hoagland's solution) under controlled environmental conditions (16h light/8h dark cycle, 25°C).
-
Replenish the hydroponic solution every 3 days.
-
-
Data Collection and Analysis:
-
After 14-21 days, count the number of adventitious roots formed on each cutting.
-
Measure the length of the longest root for each cutting.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Application II: Harnessing Photophysics for Fluorescent Probing
The naphthalene moiety in HNAA is inherently fluorescent. The presence of the hydroxyl and carboxylic acid groups, which can participate in excited-state proton transfer (ESPT), makes HNAA a compelling candidate for development as a fluorescent probe. ESPT is a phenomenon where the acidity of a molecule changes upon electronic excitation, leading to proton transfer to or from the surrounding solvent or another functional group. This process can be highly sensitive to the microenvironment, such as polarity, pH, and the presence of specific ions.
While detailed photophysical data for HNAA is not widely available, its structural similarity to other naphthalene-based probes suggests it could be developed for applications in:
-
pH Sensing: The fluorescence emission of HNAA is likely to be pH-dependent due to the protonation/deprotonation of the hydroxyl and carboxylic acid groups.
-
Metal Ion Sensing: The hydroxyl and carboxylic acid groups can act as a chelation site for metal ions. Binding of a metal ion could modulate the fluorescence properties of the naphthalene ring, allowing for the detection and quantification of the ion.
-
Cellular Imaging: With appropriate modifications to enhance cell permeability and target specificity, HNAA could be used as a scaffold for developing fluorescent probes to visualize cellular structures or processes.
Proposed Research Workflow: Characterizing HNAA as a pH-Sensitive Fluorescent Probe
Caption: Workflow for evaluating the pH-dependent fluorescence of HNAA.
Detailed Experimental Protocol: Fluorescence pH Titration
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of HNAA in ethanol.
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 12).
-
-
Spectroscopic Measurements:
-
In a quartz cuvette, add a small aliquot of the HNAA stock solution to a buffer of a specific pH to achieve a final concentration in the low micromolar range (e.g., 10 µM).
-
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the predetermined maximum excitation wavelength.
-
Repeat this measurement for each buffer in the pH series.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the apparent pKa value(s) of the molecule in its excited state.
-
Application III: A Versatile Scaffold for Drug Discovery
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory (e.g., Naproxen), antihypertensive, and anticancer agents[5][6]. The functional groups on HNAA provide convenient handles for synthetic modification, allowing for the creation of diverse chemical libraries for biological screening.
The acetic acid moiety can be readily converted to amides, esters, and other derivatives, while the hydroxyl group can be alkylated, acylated, or used in coupling reactions. This synthetic tractability makes HNAA an excellent starting point for generating novel compounds with potential therapeutic activities. For example, derivatives of naphthalene have shown promising antimicrobial and anticancer properties[7][8].
Proposed Research Workflow: Synthesis and Antimicrobial Screening of HNAA Derivatives
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H10O3 | CID 294566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 4. How Naphthaleneacetic Acid Enhances Plant Growth and Root Development [jindunchemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of 2-(2-Hydroxy-1-naphthyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
2-(2-Hydroxy-1-naphthyl)acetic acid is a derivative of naphthalene, belonging to the family of naphthylacetic acids.[1] Its structure, featuring a naphthalene core with both a hydroxyl and a carboxylic acid moiety, suggests its potential for diverse applications in chemical synthesis and biological research. While its primary applications are in research and development, its structural similarity to plant growth regulators like 1-Naphthaleneacetic acid (NAA) indicates a potential for biological activity.[2]
Chemical and Physical Properties
A summary of the computed physical and chemical properties of this compound is provided below. These properties are crucial for understanding its behavior and for making informed decisions regarding its handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | PubChem[1] |
| Molecular Weight | 202.21 g/mol | PubChem[1] |
| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | PubChem[1] |
| CAS Number | 10441-45-9 | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Physical State | Solid (predicted) |
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data for this compound, a conservative approach to hazard identification is warranted, based on its structural analogues.
Primary Hazards (Inferred):
-
Skin Irritation: Naphthaleneacetic acid is known to cause skin irritation.[3][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation, and in some cases, serious eye damage.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][4]
-
Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[3][4]
GHS Hazard Statements for Structurally Similar Compounds (e.g., 1-Naphthaleneacetic acid):
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H335: May cause respiratory irritation.[3]
Logical Flow for Risk Assessment
Caption: Risk assessment workflow for handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, starting with robust engineering controls and supplemented by appropriate PPE.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[3] A certified chemical fume hood is strongly recommended to minimize the risk of inhalation.
-
Enclosure: For procedures with a higher risk of dust generation, consider using a glove box or other enclosed systems.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[3]
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[3]
-
Lab Coat: A full-length laboratory coat should be worn to protect street clothing and skin.
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensuring laboratory safety.
Handling
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools for handling the solid material.[6]
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
-
Store away from heat and sources of ignition.[6]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
If inhaled: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response
-
Minor Spills:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert emergency responders.
-
Prevent the spill from entering drains or waterways.
-
Disposal Considerations
All waste generated from the handling of this compound should be considered hazardous.
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or in the regular trash.
-
Contaminated packaging should be treated as hazardous waste.
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines a self-validating system for the safe weighing and preparation of a stock solution of this compound.
Objective: To accurately weigh and dissolve a specified amount of the compound while minimizing exposure.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Appropriate solvent (e.g., ethanol, DMSO)
-
Personal Protective Equipment (as specified in Section 3)
Procedure:
-
Preparation:
-
Don all required PPE.
-
Ensure the chemical fume hood is operational.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the volumetric flask.
-
Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the solid.
-
Once dissolved, add solvent to the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Dispose of the weighing paper and any contaminated materials in the designated hazardous waste container.
-
Clean the spatula and work area.
-
Remove PPE in the correct order and wash hands thoroughly.
-
Caption: Step-by-step workflow for the safe weighing and dissolution of this compound.
Conclusion
While this compound presents opportunities for scientific advancement, its safe handling is of utmost importance. In the absence of specific safety data, a cautious and informed approach, guided by the principles of chemical hygiene and data from structurally related compounds, is essential. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can mitigate the potential risks associated with this compound.
References
- material safety d
- MATERIAL SAFETY DATA SHEET - a-NAPHTHYL ACETIC ACID - Oxford Lab Fine Chem LLP
- Safety Data Sheet: 1-Naphthyl acetic acid - Carl ROTH
- Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet
- Naphthalene - Safety D
- 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem - NIH
- Safety D
- Naphthalene | C10H8 | CID 931 - PubChem - NIH
- This compound | C12H10O3 | CID 294566 - PubChem
- SAFETY D
- NAPHTHALENE
- 1 - SAFETY D
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A Comprehensive Technical Guide to 2-(2-Hydroxy-1-naphthyl)acetic Acid for Researchers and Drug Development Professionals
An In-Depth Exploration of a Versatile Naphthalene Derivative: From Commercial Sourcing to Advanced Applications
This guide provides a detailed technical overview of 2-(2-Hydroxy-1-naphthyl)acetic acid (CAS No. 10441-45-9), a naphthalene derivative with growing interest in various scientific fields. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information regarding its commercial availability, quality control, and potential applications, offering a foundation for its use in laboratory and research settings.
Introduction to this compound
This compound is a carboxylic acid and a derivative of naphthalene. Its structure, featuring a hydroxyl group at the 2-position of the naphthyl ring and an acetic acid moiety at the 1-position, imparts specific chemical properties that make it a valuable building block in organic synthesis and a compound of interest for biological studies. While structurally related to the well-known synthetic auxin 1-Naphthaleneacetic acid (NAA), this compound possesses a unique substitution pattern that influences its reactivity and potential biological activity.[1]
This guide will delve into the essential technical aspects of this compound, providing a comprehensive resource for its effective utilization in research and development.
Commercial Availability and Supplier Landscape
This compound is available from several commercial chemical suppliers catering to the research and development market. The purity and specifications of the commercially available compound can vary between suppliers, making a thorough evaluation of product documentation crucial before procurement.
Below is a comparative table of prominent suppliers offering this compound:
| Supplier | Product Number (Example) | Purity/Specifications | Notes |
| Benchchem | B088920 | Not specified on the product page. For research use only. | Provides some synthetic and spectral information on their website.[1] |
| Santa Cruz Biotechnology, Inc. (SCBT) | sc-276709 | Not specified on the product page. For research use only. | Certificate of Analysis (CoA) available for specific lots.[2][3] |
| Sigma-Aldrich (Merck) | CDS013644 | AldrichCPR grade. Sold "AS-IS" without analytical data. Buyer assumes responsibility for confirming identity and purity. | This is part of a collection of unique chemicals for early discovery research. |
| BLDpharm | BD138337 | Not specified on the product page. For research use only. |
Key Considerations for Procurement:
-
Purity: For applications in drug development and biological screening, high purity (typically >98%) is essential. It is imperative to request a lot-specific Certificate of Analysis (CoA) from the supplier to verify the purity and identify any potential impurities.
-
Analytical Data: While some suppliers, like Sigma-Aldrich, may offer the compound without upfront analytical data, others, such as SCBT, provide lot-specific CoAs.[2][3] Researchers should prioritize suppliers who can provide comprehensive analytical data.
-
Intended Use: All listed suppliers explicitly state that this compound is for research use only and not for diagnostic or therapeutic use.
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is a critical first step in any research endeavor. A combination of spectroscopic and chromatographic techniques should be employed for its comprehensive characterization.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a powerful tool for confirming the compound's structure. Expected signals would include aromatic protons of the naphthalene ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. PubChem provides access to a reference ¹³C NMR spectrum from Aldrich Chemical Company, Inc.[4]
Infrared (IR) Spectroscopy:
The FT-IR spectrum reveals the presence of key functional groups. Expected characteristic absorption bands for this compound include:[1]
-
A broad O-H stretch from the hydroxyl group (around 3500-3200 cm⁻¹).
-
A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).
-
C-O stretching and O-H bending vibrations.
-
Aromatic C-H and C=C stretching vibrations characteristic of the naphthalene ring.
A reference FT-IR spectrum is available on PubChem, originating from a sample by Aldrich Chemical Company, Inc.[4]
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The nominal mass of this compound is approximately 202.21 g/mol .[4] Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern will be influenced by the stability of the naphthalene ring and the lability of the acetic acid and hydroxyl groups.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is the most common method for assessing the purity of non-volatile organic compounds like this compound.
Illustrative HPLC Method Development:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as water with a small percentage of formic acid or phosphoric acid to suppress the ionization of the carboxylic acid) is typically effective.
-
Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., around 220-280 nm) is appropriate.
Workflow for Purity Determination by HPLC:
Caption: A typical workflow for determining the purity of this compound using reverse-phase HPLC.
Synthesis and Purification
Understanding the synthetic routes to this compound can provide insights into potential impurities that may be present in commercial samples.
Synthetic Pathways
Several synthetic strategies have been reported for the preparation of this compound and its derivatives.[1]
-
From Naphtho[2,1-b]furan-2(1H)-one: One documented method involves the acid-catalyzed hydrolysis of its lactone, naphtho[2,1-b]furan-2(1H)-one. This intramolecular ester serves as a stable intermediate that can be converted to the desired acid.
-
Multi-step Synthesis involving Schiff Bases: A more complex route involves the reaction of a Schiff base with mercaptoacetic acid to form a thiazolidinone derivative, which can be a precursor to related structures.[1]
Diagram of a General Synthetic Approach:
Caption: A simplified diagram illustrating a general synthetic pathway to this compound.
Purification Methods
For research purposes requiring very high purity, commercial products may need further purification. A common method is recrystallization.
Recrystallization Protocol:
A reported method for the purification of this compound involves crystallization from a mixture of ethanol and water (1:9 v/v) with the use of activated charcoal to remove colored impurities. Other solvent systems reported include water or xylene. The purified solid should be dried under vacuum over a desiccant like silica gel and stored in the dark to prevent degradation.
Applications in Research and Drug Development
While the biological activity of this compound is not as extensively studied as its isomer, 1-naphthaleneacetic acid, its unique structure presents opportunities for exploration in medicinal chemistry and drug discovery.
Potential as a Scaffold in Drug Design
The naphthalene core is a common motif in many biologically active compounds. The presence of both a hydroxyl and a carboxylic acid group on this compound provides two key functional handles for chemical modification. These groups can be derivatized to explore structure-activity relationships (SAR) in the development of novel therapeutic agents. For instance, derivatives of related naphthyl-containing compounds have been investigated as inhibitors of enzymes and as modulators of protein-protein interactions.
Use in the Synthesis of Heterocyclic Compounds
This compound can serve as a starting material for the synthesis of more complex heterocyclic systems. For example, its derivatives can be used to create thiazolidinone-containing compounds, which are a class of heterocycles known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1]
Investigation of Radical Scavenging and Other Biological Activities
The phenolic hydroxyl group suggests that this compound and its derivatives could possess antioxidant properties through radical scavenging mechanisms. This is an area ripe for investigation. Furthermore, its structural similarity to plant auxins suggests potential for investigation into its effects on plant growth and development, which could have implications for agricultural research.[1]
Logical Flow of Application in Drug Discovery:
Sources
Methodological & Application
2-(2-Hydroxy-1-naphthyl)acetic acid experimental protocol
An In-Depth Guide to the Synthesis, Characterization, and Application of 2-(2-Hydroxy-1-naphthyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental guide to this compound, a naphthalene derivative with significant research interest. Structurally related to the synthetic auxin 1-Naphthaleneacetic acid (NAA), this compound is valuable for investigating plant growth regulation and serves as a key intermediate in organic synthesis.[1] This guide details a reliable protocol for its synthesis via lactone hydrolysis, subsequent purification, and thorough characterization, and provides an example application in a plant rooting bioassay.
Compound Profile and Physicochemical Properties
This compound is a solid organic compound whose structure combines a naphthalene core with both a phenolic hydroxyl group and a carboxylic acid moiety. These functional groups are key to its chemical reactivity and potential biological activity.
| Property | Value | Source |
| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | [2] |
| CAS Number | 10441-45-9 | [1] |
| Molecular Formula | C₁₂H₁₀O₃ | [2] |
| Molecular Weight | 202.21 g/mol | [1] |
| Appearance | Off-white solid | [3] |
Synthesis Protocol: Acid-Catalyzed Hydrolysis of Naphtho[2,1-b]furan-2(1H)-one
One of the most direct methods for synthesizing the title compound is through the hydrolysis of its corresponding lactone, naphtho[2,1-b]furan-2(1H)-one.[1] Lactones are cyclic esters, and this intramolecular ester serves as a stable precursor. The introduction of an acid catalyst facilitates the nucleophilic attack of water on the carbonyl carbon, leading to the opening of the lactone ring to yield the target carboxylic acid and hydroxyl groups.
Synthesis Reaction Pathway
Caption: Acid-catalyzed hydrolysis of the lactone precursor.
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| Naphtho[2,1-b]furan-2(1H)-one | Synthesis Grade | Starting Material |
| Hydrochloric Acid (HCl) | 37% (Concentrated) | Catalyst |
| Dioxane or Acetic Acid | Reagent Grade | Solvent |
| Deionized Water | High Purity | Reactant/Solvent |
| Diethyl Ether | Anhydrous | Extraction Solvent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |
| Round-bottom flask | 250 mL | Reaction Vessel |
| Reflux condenser | - | Prevent solvent loss |
| Heating mantle | - | Heat source |
| Separatory funnel | 500 mL | Liquid-liquid extraction |
| Rotary evaporator | - | Solvent removal |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of naphtho[2,1-b]furan-2(1H)-one in 100 mL of a 1:1 mixture of dioxane and 10% aqueous hydrochloric acid.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: Refluxing at an elevated temperature increases the reaction rate, ensuring the complete hydrolysis of the stable lactone ring. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
-
-
Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a 500 mL separatory funnel.
-
Workup: Extract the aqueous mixture three times with 75 mL portions of diethyl ether. Combine the organic layers.
-
Causality Note: The target product is more soluble in the organic solvent (diethyl ether) than in the aqueous phase, allowing for its separation from the inorganic acid and other water-soluble impurities.
-
-
Washing: Wash the combined organic layers with 100 mL of brine (saturated NaCl solution) to remove residual water and dioxane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification by Recrystallization
The crude product obtained from synthesis often contains minor impurities. Recrystallization is a highly effective method for purifying solid compounds based on differences in solubility.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is often effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.
-
Crystallization: Slowly add hot water to the solution until it becomes slightly cloudy (the saturation point). If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Causality Note: Slow cooling promotes the formation of a pure crystalline lattice. Impurities tend to remain dissolved in the solvent (mother liquor) rather than being incorporated into the growing crystals.
-
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Structural Characterization
To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed.
| Technique | Expected Results |
| FT-IR Spectroscopy | A broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching of the phenolic group. A very broad O-H stretch from the carboxylic acid from ~3300-2500 cm⁻¹. A sharp, strong C=O stretch from the carboxylic acid around 1700 cm⁻¹.[1] |
| ¹H NMR | Signals corresponding to the aromatic protons on the naphthalene ring, a singlet for the methylene (-CH₂-) protons adjacent to the carboxyl group, and broad singlets for the hydroxyl and carboxylic acid protons. |
| ¹³C NMR | Resonances for the carbon atoms of the naphthalene ring, the methylene carbon, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid.[2] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 202.21).[2] |
Application Protocol: Plant Rooting Bioassay
The structural similarity of this compound to auxins like NAA suggests its potential use as a plant growth regulator, particularly for promoting root formation.[1][4] This protocol outlines a simple bioassay to test this application.
Experimental Workflow
Caption: Workflow for the plant rooting bioassay.
Materials
-
Synthesized this compound
-
1-Naphthaleneacetic acid (NAA) (Positive Control)
-
Ethanol (for stock solutions)
-
Deionized water
-
Plant cuttings (e.g., bean, coleus, or mung bean)
-
Beakers or vials
-
Growth medium (e.g., perlite, vermiculite, or water)
Procedure
-
Prepare Stock Solutions:
-
Test Compound: Prepare a 1 mg/mL stock solution of this compound in ethanol.
-
Positive Control: Prepare a 1 mg/mL stock solution of NAA in ethanol.
-
Negative Control: Use the solvent (ethanol/water) alone.
-
-
Prepare Working Solutions: Create a dilution series from the stock solutions (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) in deionized water. Ensure the final ethanol concentration is the same across all solutions, including the negative control.
-
Prepare Cuttings: Take uniform stem cuttings from healthy plants, each with 2-3 nodes. Make a fresh cut at the base of each stem.
-
Treatment: Group the cuttings (e.g., 10 cuttings per group). Dip the basal end of the cuttings in the respective treatment solutions for 10-15 seconds.
-
Incubation: Plant the treated cuttings in a moist growth medium. Place them in a location with indirect sunlight.
-
Data Collection: After 7-14 days, carefully remove the cuttings and count the number of adventitious roots formed on each cutting. Measure the length of the longest root.
-
Self-Validation: The inclusion of a positive control (NAA) and a negative control is critical. Significant root formation in the NAA group validates the experimental setup. The negative control establishes a baseline, ensuring that any observed rooting in the test groups is due to the compound and not other factors.
-
Data Presentation
| Treatment Group | Concentration (µg/mL) | Average Number of Roots per Cutting | Average Root Length (mm) |
| Negative Control | 0 | ||
| Test Compound | 10 | ||
| Test Compound | 50 | ||
| Test Compound | 100 | ||
| Positive Control (NAA) | 100 |
Safety and Handling
Based on safety data for structurally similar compounds like 2-Naphthylacetic acid, appropriate precautions must be taken.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[3][5]
-
Handling: Avoid creating dust.[6] Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[3] Avoid contact with skin, eyes, and clothing.[6]
-
Hazards: Causes skin irritation and serious eye irritation.[3] May be harmful if swallowed.[5][6]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][6]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
References
- This compound | C12H10O3 | CID 294566.
- Synthesis of naphthyl-acetic acid.
- 1-naphthylacetic acid. AERU, University of Hertfordshire. [Link]
- 1-Naphthaleneacetic acid - Wikipedia. Wikipedia. [Link]
- Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. [Link]
Sources
Application Notes and Protocols for 2-(2-Hydroxy-1-naphthyl)acetic acid in Plant Tissue Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(2-Hydroxy-1-naphthyl)acetic acid, a synthetic auxin, in plant tissue culture. This document outlines its chemical properties, mechanism of action, and detailed protocols for its application in callus induction, somatic embryogenesis, and in vitro rooting.
Part 1: Compound Overview and Rationale for Use
This compound is a naphthalene-derived compound with a structural resemblance to the widely used synthetic auxin, 1-Naphthaleneacetic acid (NAA)[1]. This structural similarity is the primary basis for its investigation as a plant growth regulator in tissue culture[1]. While specific research on the application of this compound in plant tissue culture is not extensively documented, its analogous structure to NAA suggests it can mimic the physiological effects of natural auxins, such as indole-3-acetic acid (IAA)[1][2].
Synthetic auxins like NAA are favored in plant tissue culture over their natural counterparts due to their higher stability under heat and light, which are common conditions in a laboratory setting[3]. It is hypothesized that this compound shares this enhanced stability, making it a potentially valuable tool for inducing specific developmental responses in plant cells and tissues.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 10441-45-9 | [1][4] |
| Molecular Formula | C₁₂H₁₀O₃ | [5] |
| Molecular Weight | 202.21 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and DMSO.[7] | [7][8] |
Part 2: Mechanism of Action as a Synthetic Auxin
The physiological effects of auxins are mediated through a well-characterized signaling pathway. Synthetic auxins, including presumably this compound, exert their effects by hijacking this native pathway[9][10].
At the molecular level, auxins are perceived by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which function as auxin co-receptors[9][10]. The binding of an auxin molecule to a TIR1/AFB protein stabilizes the interaction between TIR1/AFB and an Aux/IAA transcriptional repressor protein[9]. This leads to the ubiquitination of the Aux/IAA repressor by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, targeting it for degradation by the 26S proteasome[9]. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, thereby activating their expression and initiating a wide range of developmental processes[10].
At high concentrations, the overstimulation of this pathway by stable synthetic auxins can lead to uncontrolled cell division and growth, ultimately causing cell death, a principle exploited in auxinic herbicides[9][11]. In the controlled environment of plant tissue culture, however, precise concentrations of synthetic auxins are used to direct specific morphogenic outcomes like cell division, differentiation, and organogenesis[3].
Caption: Simplified auxin signaling pathway initiated by a synthetic auxin.
Part 3: Applications in Plant Tissue Culture
Based on the known functions of other synthetic auxins, this compound is expected to be effective in the following applications:
-
Callus Induction: The stimulation of undifferentiated cell proliferation from explant tissues. This is often the initial step in indirect organogenesis and somatic embryogenesis. A high auxin-to-cytokinin ratio generally favors callus formation[3].
-
Somatic Embryogenesis: The induction of embryos from somatic cells, a process for which auxins are a primary trigger[12][13]. Typically, an initial culture on an auxin-rich medium is followed by transfer to a medium with reduced or no auxin to allow for embryo development[12].
-
In Vitro Rooting: The induction of adventitious roots from microshoots to produce whole plantlets. Auxins are crucial for initiating root development[14].
Part 4: Detailed Protocols
The following protocols are based on standard procedures for synthetic auxins like NAA and should be optimized for the specific plant species and explant type.
Protocol 1: Preparation of a 1 mg/mL Stock Solution
Rationale: Preparing a concentrated stock solution is standard practice in tissue culture to avoid the inaccuracies of weighing very small amounts of growth regulators for each batch of media and to ensure consistent results[15][16]. The use of a solvent is necessary due to the poor water solubility of many auxins[7][8].
Materials:
-
This compound powder
-
1N NaOH or 95% Ethanol
-
Sterile, purified water (e.g., double-distilled or Milli-Q)
-
100 mL sterile volumetric flask
-
Sterile magnetic stir bar and stir plate
-
Sterile filter (0.22 µm) and syringe
-
Sterile, amber-colored storage bottle
Procedure:
-
Accurately weigh 100 mg of this compound powder and transfer it to a 100 mL sterile volumetric flask.
-
Add a sterile magnetic stir bar to the flask.
-
In a sterile environment (laminar flow hood), add a minimal amount of 1N NaOH or 95% ethanol (e.g., 2-5 mL) to the flask to dissolve the powder completely[16][17]. Swirl gently until no solid particles are visible.
-
Once dissolved, slowly add sterile, purified water to bring the volume up to the 100 mL mark. It is advisable to add the water while the solution is stirring to prevent precipitation[15].
-
Remove the stir bar and cap the flask.
-
For sterilization, pass the solution through a 0.22 µm sterile filter into a sterile, amber-colored storage bottle.
-
Label the bottle with the compound name, concentration (1 mg/mL), preparation date, and your initials.
-
Store the stock solution at 4°C for short-term use (up to a month) or at -20°C for long-term storage (several months)[16].
Caption: Workflow for preparing an auxin stock solution.
Protocol 2: Callus Induction
Rationale: The induction of callus requires a medium that promotes cell division while suppressing differentiation. This is typically achieved with a specific combination of auxins and cytokinins, often with a higher relative concentration of auxin[3]. 2,4-D is a very common auxin for callus induction, but NAA and its analogs are also effective, often in combination with a cytokinin like 6-Benzylaminopurine (BAP) or Kinetin[18][19][20].
Materials:
-
Sterile explants (e.g., leaf discs, stem segments)
-
Basal medium (e.g., Murashige and Skoog - MS) with vitamins and 3% sucrose
-
1 mg/mL stock solution of this compound
-
1 mg/mL stock solution of a cytokinin (e.g., BAP or Kinetin)
-
Gelling agent (e.g., agar or gellan gum)
-
Sterile petri dishes or culture vessels
-
Sterile forceps and scalpels
Procedure:
-
Prepare the basal medium (e.g., MS medium) according to the manufacturer's instructions.
-
Add the required volumes of the this compound stock solution and the cytokinin stock solution to achieve the desired final concentrations. A range of concentrations should be tested to find the optimum for the specific plant species.
-
Adjust the pH of the medium to 5.7-5.8.
-
Add the gelling agent and autoclave at 121°C for 15-20 minutes.
-
Pour the sterile medium into petri dishes or culture vessels in a laminar flow hood and allow it to solidify.
-
Place the sterile explants onto the surface of the medium.
-
Seal the culture vessels and incubate in the dark at 25 ± 2°C. Darkness often promotes callus proliferation and prevents premature differentiation[18].
-
Observe the cultures regularly for callus formation, typically within 2-4 weeks.
-
Subculture the developing callus onto fresh medium every 3-4 weeks.
Suggested Concentration Ranges for Optimization:
| This compound (mg/L) | Cytokinin (e.g., BAP) (mg/L) | Expected Outcome |
| 0.5 - 2.0 | 0.1 - 0.5 | Friable, embryogenic callus |
| 2.0 - 5.0 | 0.5 - 1.0 | Prolific callus growth |
| 1.0 - 4.0 | 0.0 | Rooty callus or direct rooting |
Note: The optimal concentrations are highly species- and explant-dependent.
Protocol 3: Induction of Somatic Embryogenesis
Rationale: Somatic embryogenesis is typically a two-step process. The first step involves inducing embryogenic potential in callus using a potent auxin. The second step involves the maturation of these somatic embryos, which often requires a reduction or complete removal of the auxin from the medium[12][21].
Materials:
-
Pre-established embryogenic callus (from Protocol 2)
-
Induction Medium: Basal medium (e.g., MS) with a high concentration of this compound (e.g., 2.0-4.0 mg/L).
-
Maturation Medium: Basal medium (e.g., MS) with a low concentration (e.g., 0.01-0.1 mg/L) or no this compound.
-
Sterile culture vessels.
Procedure:
-
Induction Phase: Culture the explants or callus on the high-auxin Induction Medium for 4-6 weeks, with subcultures every 3-4 weeks. This phase is critical for reprogramming somatic cells to an embryogenic state[13].
-
Maturation Phase: Transfer the embryogenic callus to the low-auxin or auxin-free Maturation Medium .
-
Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C to promote embryo development and maturation.
-
Observe the development of somatic embryos through globular, heart, and torpedo stages over several weeks.
-
Once mature, somatic embryos can be germinated on a fresh maturation medium or a hormone-free basal medium.
Caption: Workflow for two-step somatic embryogenesis.
Protocol 4: In Vitro Rooting of Microshoots
Rationale: For successful acclimatization, micropropagated shoots must develop a healthy root system. This is induced by transferring the shoots to a medium containing an auxin[14][22]. While IBA is often preferred for rooting, NAA and its analogs are also highly effective[14][23]. A half-strength basal salt medium is often used as it can promote better root development.
Materials:
-
In vitro-propagated microshoots (at least 2-3 cm in length)
-
Half-strength basal medium (e.g., ½ MS) with 1.5-2% sucrose
-
1 mg/mL stock solution of this compound
-
Gelling agent
-
Sterile culture vessels (e.g., test tubes or jars)
Procedure:
-
Prepare the half-strength basal medium.
-
Add the this compound stock solution to achieve a final concentration typically in the range of 0.1 - 2.0 mg/L.
-
Adjust the pH to 5.7-5.8, add the gelling agent, and autoclave.
-
Dispense the medium into sterile culture vessels.
-
Aseptically excise individual microshoots and insert the basal end into the rooting medium.
-
Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.
-
Roots should begin to appear within 1-4 weeks.
-
Once a well-developed root system has formed, the plantlets are ready for acclimatization.
Suggested Concentration Ranges for Optimization:
| This compound (mg/L) | Common Observation |
| 0.1 - 0.5 | Good root initiation and elongation |
| 0.5 - 2.0 | Increased number of roots, but may inhibit root length |
| > 2.0 | Potential for callus formation at the base and stunted root growth |
Part 5: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No callus induction | Incorrect auxin/cytokinin ratio; explant is not responsive; medium pH is incorrect. | Test a wider range of this compound and cytokinin concentrations. Use younger, more juvenile explant tissue. Verify medium pH is 5.7-5.8. |
| Callus turns brown and dies | High concentration of phenols; nutrient depletion; auxin concentration is too high (toxic). | Add antioxidants (e.g., ascorbic acid, PVP) to the medium. Subculture more frequently. Reduce the concentration of this compound. |
| Poor root formation | Auxin concentration is too high or too low; shoot quality is poor. | Test a range of this compound concentrations (0.1-2.0 mg/L). Ensure shoots are healthy and vigorous before transferring to rooting medium. |
| Callus forms at the base of shoots during rooting | Auxin concentration is too high. | Reduce the concentration of this compound in the rooting medium. |
References
- Gaines, T. A., et al. (2020). Auxinic herbicides, mechanisms of action, and weed resistance. Ciência Rural, 50(8).
- Rao, M. J., et al. (2023). Optimized Auxin and Cytokinin Interactions Enable Direct Somatic Embryogenesis in the Peach Rootstock 'Guardian®' from Immature Cotyledons. MDPI.
- PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS.
- Quora. (2016). How to prepare a hormone stock solution for plant tissue cultures.
- Peterson, M. A., et al. (2020). quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany, 71(13), 3775–3778.
- Wikipedia. (n.d.). Somatic embryogenesis.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- University of Missouri. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool.
- National Center for Biotechnology Information. (n.d.). This compound | C12H10O3 | CID 294566. PubChem.
- Correia, S., et al. (2022). Induction of Somatic Embryogenesis in Tamarillo (Solanum betaceum Cav.) Involves Increases in the Endogenous Auxin Indole-3-Acetic Acid. MDPI.
- Li, M., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI.
- Kumar, S., & Ganesan, M. (2016). Influence of Auxin Concentration on in Vitro Rooting of Chrysanthemum Morifolium Ramat. Biosciences Biotechnology Research Asia, 13(2).
- Wójcikowska, B., & Gaj, M. D. (2017). Current Perspectives on the Auxin-Mediated Genetic Network that Controls the Induction of Somatic Embryogenesis in Plants. International Journal of Molecular Sciences, 18(8), 1647.
- Sugiyama, M. (2022). Plant Growth Regulation in Cell and Tissue Culture In Vitro. MDPI.
- ResearchGate. (n.d.). The Role of the Auxins During Somatic Embryogenesis | Request PDF.
- International Journal of Advanced Research in Biological Sciences. (2018). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus.
- National Institutes of Health. (2023). Auxin and cytokinin synergism in micropropagation for mass production of Aloe vera.
- Purdue University. (n.d.). Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action.
- JSciMed Central. (2018). Effect of Auxin (NAA, IBA and IAA) in Root Regeneration through In vitro Culture of Sugarcane.
- Nanion Technologies. (2024). Revolutionizing plant propagation with synthetic auxin.
- ResearchGate. (n.d.). Procedure for callus induction and plant regeneration. | Download Table.
- Frontiers. (2024). Optimizing callus induction and indirect organogenesis in non-dormant corm explants of Gloriosa superba (L.) via media priming.
- Science Alert. (2023). Influence of 2,4-Dichlorophenoxyacetic Acid on Callus Induction and Synthetic Cytokinins on Plant Regeneration of Three Phetchaburi Indigenous Rice Varieties.
- National Institutes of Health. (2020). Enhancement of shoot regeneration by treatment with inhibitors of auxin biosynthesis and transport during callus induction in tissue culture of Arabidopsis thaliana.
- Wikipedia. (n.d.). 1-Naphthaleneacetic acid.
- ResearchGate. (n.d.). Synthesis of naphthyl-acetic acid.
- Boca Hydro. (n.d.). Boca Hydro NAA Naphthaleneacetic Acid 98% Plant Growth Regulator for T.
- University of Hertfordshire. (n.d.). 1-naphthylacetic acid. AERU.
- National Center for Biotechnology Information. (n.d.). 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862. PubChem.
- National Institutes of Health. (2024). 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis.
- National Institutes of Health. (2005). Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C12H10O3 | CID 294566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. plantmedia.com [plantmedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 11. academic.oup.com [academic.oup.com]
- 12. Somatic embryogenesis - Wikipedia [en.wikipedia.org]
- 13. Current Perspectives on the Auxin-Mediated Genetic Network that Controls the Induction of Somatic Embryogenesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. plantcelltechnology.com [plantcelltechnology.com]
- 15. phytotechlab.com [phytotechlab.com]
- 16. phytotechlab.com [phytotechlab.com]
- 17. quora.com [quora.com]
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- 19. Auxin and cytokinin synergism in micropropagation for mass production of Aloe vera - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scialert.net [scialert.net]
- 21. Induction of Somatic Embryogenesis in Tamarillo (Solanum betaceum Cav.) Involves Increases in the Endogenous Auxin Indole-3-Acetic Acid | MDPI [mdpi.com]
- 22. Influence of Auxin Concentration on in Vitro Rooting of Chrysanthemum Morifolium Ramat – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 23. jscimedcentral.com [jscimedcentral.com]
Quantifying 2-(2-Hydroxy-1-naphthyl)acetic Acid: A Detailed HPLC Application Note and Protocol
Introduction: The Rationale Behind the Method
2-(2-Hydroxy-1-naphthyl)acetic acid is a naphthalene derivative with a structure analogous to the synthetic auxin, 1-Naphthaleneacetic acid (NAA).[1] Its significance in agricultural research, particularly in studying plant growth regulation, necessitates a robust and reliable analytical method for its quantification.[1] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and specificity for analyzing organic molecules.
This application note details a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is designed to be accurate, precise, and robust, making it suitable for routine analysis in research and quality control laboratories. The choice of a reversed-phase method is predicated on the non-polar nature of the naphthalene ring system, which allows for good retention and separation on a hydrophobic stationary phase like C18.[2]
A critical parameter in the analysis of acidic compounds like this compound is the control of the mobile phase pH. To ensure consistent retention times and sharp peak shapes, the mobile phase pH must be maintained at a level that suppresses the ionization of the carboxylic acid functional group.[3] The pKa of the structurally similar 1-Naphthaleneacetic acid is approximately 4.24.[4][5] Therefore, by setting the mobile phase pH to around 2.5, which is more than 1.5 pH units below the expected pKa, we can ensure the analyte is in its neutral, non-ionized form, leading to optimal chromatographic performance.[3][6]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | [1][7] |
| Molecular Weight | 202.21 g/mol | [1][7] |
| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | [1][7] |
| CAS Number | 10441-45-9 | [1][7] |
| Predicted XLogP3 | 2.3 | [8] |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile, with limited, pH-dependent solubility in water. |
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Caption: A generalized workflow for the quantitative analysis of this compound using RP-HPLC.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Orthophosphoric acid (85%)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. A C8 column can also be considered.[9]
-
Mobile Phase: A mixture of acetonitrile and water (acidified with phosphoric acid). A starting gradient of 60:40 (v/v) acetonitrile:water (with 0.1% phosphoric acid) is a good starting point. The pH of the aqueous portion should be adjusted to approximately 2.5.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the naphthalene chromophore, a detection wavelength in the range of 270-280 nm is recommended. A starting wavelength of 275 nm is advisable.[10] A PDA detector can be used to determine the wavelength of maximum absorbance.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general procedure for a solid matrix, which can be adapted as needed.[11][12]
-
Extraction: Homogenize a representative portion of the sample. Weigh an appropriate amount of the homogenized sample (e.g., 1-5 g) into a centrifuge tube. Add a suitable volume of extraction solvent (e.g., acetonitrile or acetone, which may be acidified with 0.1% acetic acid). Vortex or sonicate for 15-30 minutes to ensure complete extraction.
-
Clean-up (if necessary): For complex matrices, a clean-up step may be required to remove interferences. A dispersive solid-phase extraction (dSPE) with Primary Secondary Amine (PSA) and magnesium sulfate (a modified QuEChERS method) can be effective for removing polar interferences.[12]
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][13][14]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks, and the peak purity should be confirmed using a PDA detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A linear regression of the calibration curve should have a correlation coefficient (r²) of ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The recovery of spiked samples should be within 90-110%. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. | The relative standard deviation (%RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should show no significant changes in results when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
Data Presentation
Typical Chromatogram
A typical chromatogram should show a sharp, symmetrical peak for this compound with a stable baseline.
Calibration Curve
A representative calibration curve should be presented, plotting peak area against the concentration of the working standard solutions.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. The initial system suitability tests, including the assessment of peak shape, retention time, and detector response, will confirm the proper functioning of the HPLC system. The comprehensive method validation as outlined by the ICH guidelines ensures the reliability of the data generated.[1][13][14] Furthermore, the use of a well-characterized reference standard and the preparation of fresh standard solutions for each analysis are crucial for maintaining the accuracy of the quantification.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. The careful selection of the stationary phase, mobile phase composition, and pH, grounded in the physicochemical properties of the analyte, ensures optimal separation and detection. Adherence to the described protocol and thorough method validation will enable researchers, scientists, and drug development professionals to obtain accurate and precise quantitative data for this important naphthalene derivative.
References
- PubChem. (n.d.). This compound.
- Trust Your Science. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | S2E16.
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
- Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Regis Technologies, Inc. (n.d.). Reversed-phase HPLC Buffers.
- ResearchGate. (2016, March 4). Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water.
- Shimadzu Scientific Instruments. (n.d.). Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840.
- Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products).
- EURL-Pesticides. (n.d.). Validation Data for the Analysis of 1-Napthylacetic acid and 1-Naphtylacetamide in tomato and zucchini Using Mini-Luke.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). 1-Naphthaleneacetic acid.
- Soil & Environment. (n.d.). Determination and quality monitoring of naphthyl acetic acid in commercial plant growth regulator formulations using HPLC technique.
- Journal of Agricultural and Food Chemistry. (1998). A Method for the Quantitative Determination of 1-Naphthaleneacetic Acid in Spiked Canned Pineapple Samples by Micelle-Stabilized Room Temperature Phosphorescence.
- PubChem. (n.d.). 1-Naphthaleneacetic Acid.
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Application Notes and Protocols for Preparing Stock Solutions of 2-(2-Hydroxy-1-naphthyl)acetic acid
Introduction
2-(2-Hydroxy-1-naphthyl)acetic acid is a synthetic auxin, a class of plant growth regulators, that is of significant interest to researchers in plant biology, agriculture, and drug development.[1] Its structural similarity to other auxins like 1-naphthaleneacetic acid (NAA) makes it a valuable tool for studying plant development and for potential applications in horticulture and as a lead compound in drug discovery. Accurate and reproducible experimental results are contingent on the correct preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of this compound, ensuring the integrity of downstream applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of its stock solutions. The presence of both a carboxylic acid and a hydroxyl group on the naphthalene ring influences its solubility and acidity.
| Property | Value | Source |
| Molecular Weight | 202.21 g/mol | [1][2] |
| CAS Number | 10441-45-9 | [1][2] |
| Appearance | Off-white to light yellow crystalline solid | [3] |
| pKa (estimated) | ~4.0 - 4.5 | Based on 1-Naphthaleneacetic acid[4][5] |
| Solubility in Water | < 0.1 mg/mL (practically insoluble) | Based on 1-Naphthaleneacetic acid[6][7] |
| Solubility in DMSO | ≥ 100 mg/mL (estimated) | Based on 1-Naphthaleneacetic acid[6][7] |
| Solubility in Methanol | 125 mg/mL (estimated) | Based on 1-Naphthaleneacetic acid[6][7] |
| Solubility in Ethanol | Soluble (qualitative) | [3] |
Note: The pKa and quantitative solubility values are estimates based on the structurally similar compound 1-Naphthaleneacetic acid. It is highly recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.
Safety Precautions
As with any chemical, proper safety precautions should be observed when handling this compound. It is classified as an irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations.
Recommended Solvents and Rationale
The choice of solvent is critical for preparing a stable and effective stock solution. Due to the hydrophobic nature of the naphthalene ring, this compound is poorly soluble in water. Therefore, organic solvents are generally required.
-
Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for many organic compounds and is a common choice for preparing high-concentration stock solutions for in vitro assays. Based on data for the related 1-naphthaleneacetic acid, a solubility of at least 100 mg/mL can be expected.[6][7]
-
Ethanol (EtOH) or Methanol (MeOH): These polar organic solvents are also good choices for dissolving this compound. They are often preferred when DMSO is incompatible with the downstream application.
-
Aqueous Basic Solutions: The carboxylic acid group can be deprotonated in a basic solution, forming a more soluble salt. This is a useful strategy for preparing aqueous stock solutions. A dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used. However, be aware that the stability of the compound in basic solutions may be limited, and the pH of the final working solution will need to be adjusted.
Experimental Protocols
Protocol 1: Preparing a 50 mM Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 202.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
Calculations:
To prepare a 50 mM stock solution, you will need to dissolve the appropriate mass of the compound in a specific volume of DMSO.
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL (0.001 L) of a 50 mM stock solution:
Mass (mg) = 50 mmol/L x 0.001 L x 202.21 g/mol = 10.11 mg
Procedure:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh 10.11 mg of this compound into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to facilitate dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Label the tube clearly with the compound name, concentration (50 mM in DMSO), date of preparation, and your initials.
-
Store the stock solution at -20°C for long-term storage. For frequent use, small aliquots can be stored at 4°C for a limited time, protected from light.
Protocol 2: Preparing a 25 mM Stock Solution in Ethanol
This protocol provides an alternative for preparing a stock solution in ethanol.
Materials:
-
This compound (MW: 202.21 g/mol )
-
200-proof (absolute) Ethanol
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (e.g., 10 mL)
-
Calibrated pipettes
-
Vortex mixer or magnetic stirrer
Calculations:
For 10 mL (0.01 L) of a 25 mM stock solution:
Mass (mg) = 25 mmol/L x 0.01 L x 202.21 g/mol = 50.55 mg
Procedure:
-
Weigh 50.55 mg of this compound.
-
Transfer the solid to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of absolute ethanol to the flask.
-
Swirl the flask or use a magnetic stirrer until the solid is completely dissolved. Sonication can be used to aid dissolution.
-
Once dissolved, carefully add ethanol to the 10 mL mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a labeled, airtight container (e.g., an amber vial).
-
Store at -20°C.
Protocol 3: Preparing a 10 mM Aqueous Stock Solution with NaOH
This protocol is for applications requiring an aqueous stock solution.
Materials:
-
This compound (MW: 202.21 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized or distilled water
-
pH meter
-
Volumetric flask
-
Magnetic stirrer and stir bar
Calculations:
For 10 mL (0.01 L) of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.01 L x 202.21 g/mol = 20.22 mg
Procedure:
-
Weigh 20.22 mg of this compound and place it in a beaker with a stir bar.
-
Add approximately 8 mL of deionized water. The compound will not dissolve at this stage.
-
While stirring, add 1 M NaOH dropwise until the solid completely dissolves. Monitor the pH and avoid making the solution overly basic. The goal is to deprotonate the carboxylic acid to its more soluble salt form.
-
Once dissolved, transfer the solution to a 10 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure quantitative transfer.
-
Carefully add deionized water to the 10 mL mark.
-
Stopper the flask and invert to mix thoroughly.
-
Check the final pH of the solution.
-
Store this aqueous stock solution at 4°C for short-term use. It is recommended to prepare this solution fresh as its long-term stability may be a concern.
Quality Control and Best Practices
-
Purity of the Compound: Always use a high-purity grade of this compound. Check the certificate of analysis provided by the supplier.
-
Solvent Quality: Use anhydrous, high-purity solvents to prevent degradation of the compound.
-
Accurate Measurements: Use calibrated analytical balances and pipettes for accurate measurements of mass and volume.
-
Storage: Store stock solutions in tightly sealed amber vials or tubes to protect them from light and evaporation. For long-term storage, -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Documentation: Maintain a detailed record of stock solution preparation, including the lot number of the compound, the final concentration, the solvent used, the date of preparation, and the name of the person who prepared it.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent volume or incorrect solvent. | Try gentle heating (37°C), vortexing, or sonication. If the compound still does not dissolve, a higher volume of solvent or a different solvent may be needed. For aqueous solutions, ensure enough base has been added. |
| Precipitation upon storage | The solution is supersaturated, or the storage temperature is too low. | Warm the solution to redissolve the precipitate. If it persists, the concentration may be too high for the chosen solvent and storage conditions. Prepare a new, less concentrated stock solution. |
| Color change or degradation | Instability of the compound in the chosen solvent or exposure to light. | Prepare fresh stock solutions. Store protected from light. Investigate the stability of the compound in the specific solvent under your storage conditions. |
Workflow Visualization
Caption: Workflow for the preparation of a stock solution of this compound.
References
- BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Solubility of Things. (n.d.). Naphthalene-1-acetic acid. Retrieved from [Link] (Note: This is a proxy reference for general appearance of similar compounds).
- RecSupply. (n.d.). Safety Data Sheet.
- University of Hertfordshire. (n.d.). 1-naphthylacetic acid. Agriculture and Environment Research Unit (AERU).
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- Britannica. (n.d.). Carboxylic acid.
- PubChem. (n.d.). 2-Naphthaleneacetic acid. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 1-Naphthaleneacetic acid.
- PubChem. (n.d.). 1-Naphthaleneacetic Acid. National Center for Biotechnology Information.
- Williams, R. (2022). pKa Data Compiled by R. Williams.
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- 7. medchemexpress.com [medchemexpress.com]
Application of 2-(2-Hydroxy-1-naphthyl)acetic Acid in Rooting Experiments: A Technical Guide for Researchers
Introduction: Unraveling the Potential of a Novel Auxin Analog
For researchers, scientists, and professionals in drug development and agriculture, the quest for novel compounds that can modulate plant growth is perpetual. Within the family of plant hormones, auxins are pivotal regulators of development, with a pronounced role in initiating and promoting root formation. While synthetic auxins like 1-Naphthaleneacetic acid (NAA) are widely utilized in commercial and laboratory settings for vegetative propagation, the bioactivity of their derivatives remains a fertile ground for investigation.[1][2][3] This guide focuses on 2-(2-Hydroxy-1-naphthyl)acetic acid , a hydroxylated analog of NAA.
Currently, specific studies detailing the efficacy and application protocols for this compound in rooting experiments are not extensively available in peer-reviewed literature. However, its close structural resemblance to NAA, a potent rooting agent, suggests a strong potential for similar auxin-like activity.[1][2][4] The introduction of a hydroxyl group to the naphthalene ring may influence its polarity, uptake, and metabolic stability within the plant tissues, potentially offering unique advantages or different optimal application parameters compared to its non-hydroxylated counterpart.
This document serves as a comprehensive technical guide, providing a hypothesized framework and detailed protocols for researchers to systematically evaluate the application of this compound in rooting experiments. The methodologies presented are extrapolated from well-established principles of auxin biology and proven protocols for analogous compounds.
Scientific Foundation: The Mechanism of Auxin-Induced Rooting
The journey from a stem or leaf cutting to a self-sustaining plant hinges on the formation of adventitious roots, a process intricately orchestrated by auxins.[5] When a cutting is treated with an auxin or an auxin-like compound, a cascade of physiological and molecular events is initiated at the site of application.
-
Cellular Dedifferentiation and Division: The primary effect of auxin is to stimulate cell division and the formation of a callus, an undifferentiated mass of cells, at the basal end of the cutting.[6]
-
Root Primordia Formation: Within the callus, specific cells are induced to differentiate into root primordia, the foundational structures of new roots.
-
Root Elongation and Development: The newly formed root primordia then undergo further growth and development, eventually emerging as functional roots capable of absorbing water and nutrients.
The efficacy of a synthetic auxin is dependent on its ability to mimic the action of the natural auxin, indole-3-acetic acid (IAA), by interacting with auxin receptors and modulating gene expression.[7] Synthetic auxins like NAA are often more stable and resistant to degradation within the plant, making them highly effective for horticultural applications.[2]
Proposed Experimental Design for Efficacy Evaluation
To ascertain the rooting potential of this compound, a systematic dose-response experiment is recommended. This will help in identifying the optimal concentration range and comparing its efficacy against a standard rooting hormone like NAA or Indole-3-butyric acid (IBA).
Key Experimental Parameters and Considerations
-
Plant Material: Select healthy, disease-free stock plants. The age and physiological condition of the plant material can significantly impact rooting success. For initial trials, species known to root with moderate difficulty are ideal.
-
Cutting Preparation: Use semi-hardwood cuttings of uniform length and diameter. The presence of a few nodes is crucial as these regions have a higher potential for root initiation.
-
Control Groups: Always include a negative control (solvent-only treatment) and a positive control (a standard auxin like NAA or IBA at its optimal concentration). This will provide a baseline and a benchmark for evaluating the efficacy of the test compound.
-
Concentration Gradient: Test a wide range of concentrations of this compound. A logarithmic scale (e.g., 10, 50, 100, 500, 1000 ppm) is often a good starting point.
-
Application Method: The "quick dip" method is a common and efficient technique for applying rooting hormones to cuttings.
-
Rooting Medium: A well-aerated, sterile rooting medium such as a mixture of peat and perlite or sand is recommended to prevent fungal infections and provide adequate support and moisture.
-
Environmental Conditions: Maintain high humidity and moderate temperature to prevent the cuttings from desiccating before roots are formed.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating the rooting efficacy of this compound.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Accurate preparation of solutions is critical for reproducible results. Due to the low solubility of many auxins in water, a solvent such as ethanol or DMSO is typically used to prepare a concentrated stock solution, which is then diluted to the final working concentrations.
Materials:
-
This compound
-
1-Naphthaleneacetic acid (NAA) (for positive control)
-
Ethanol (95%) or Dimethyl sulfoxide (DMSO)
-
Distilled or deionized water
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 10,000 ppm (10 mg/mL) Stock Solution:
-
Weigh 100 mg of this compound.
-
Dissolve the powder in a small volume (e.g., 2-3 mL) of 95% ethanol or DMSO in a 10 mL volumetric flask.
-
Once fully dissolved, bring the volume up to 10 mL with distilled water.
-
Store the stock solution in a labeled, airtight container at 4°C in the dark.
-
-
Prepare Working Solutions:
-
Prepare a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 10, 50, 100, 500, 1000 ppm).
-
Use the formula C1V1 = C2V2 for accurate dilutions. For example, to make 10 mL of a 100 ppm solution from a 10,000 ppm stock: (10,000 ppm)(V1) = (100 ppm)(10 mL), so V1 = 0.1 mL of the stock solution diluted to a final volume of 10 mL with distilled water.
-
-
Prepare Control Solutions:
-
Negative Control: Prepare a solution with the same concentration of the solvent (ethanol or DMSO) used in the highest concentration of the test compound.
-
Positive Control: Prepare a solution of NAA at its known optimal concentration for the chosen plant species (e.g., 1000-2000 ppm for many woody cuttings) using the same procedure as for the test compound.
-
Protocol 2: Rooting of Semi-Hardwood Cuttings
Rationale: This protocol provides a standardized method for treating cuttings and observing root development. The "quick dip" method is chosen for its efficiency and widespread use, allowing for consistent application of the rooting agent.
Materials:
-
Healthy stock plants
-
Sharp, sterile pruning shears or scalpel
-
Prepared auxin solutions and controls
-
Rooting medium (e.g., 1:1 peat and perlite)
-
Pots or trays with drainage holes
-
Misting system or propagation dome
-
Labels
Procedure:
-
Cutting Collection and Preparation:
-
Take 4-6 inch cuttings from the current season's growth.
-
Make a clean, angled cut just below a node.
-
Remove the leaves from the lower half of the cutting.
-
-
Hormone Application:
-
Pour a small amount of each treatment solution into separate, labeled beakers.
-
Dip the basal 1-2 inches of each cutting into the appropriate solution for 5-10 seconds.
-
Allow the excess solution to drip off.
-
-
Planting:
-
Make a hole in the rooting medium with a dibble or pencil.
-
Insert the cutting into the hole, ensuring the treated portion is fully submerged in the medium.
-
Gently firm the medium around the cutting.
-
-
Incubation:
-
Place the trays under a misting system or cover with a propagation dome to maintain high humidity.
-
Provide indirect sunlight or use grow lights with a 16-hour photoperiod.
-
Maintain a temperature of 21-25°C.
-
-
Data Collection (after 4-8 weeks):
-
Carefully remove the cuttings from the rooting medium.
-
Gently wash the roots to remove any adhering medium.
-
Record the following for each cutting:
-
Rooting (yes/no)
-
Number of primary roots
-
Length of the longest root
-
Root fresh and dry weight (optional)
-
-
Data Presentation and Interpretation
The collected data should be organized in a clear and concise manner to facilitate analysis and interpretation.
Table 1: Hypothetical Data for Rooting Experiment with this compound
| Treatment | Concentration (ppm) | Rooting Percentage (%) | Average Number of Roots per Cutting | Average Root Length (cm) |
| Negative Control | 0 (Solvent only) | 15 | 1.2 | 0.8 |
| This compound | 10 | 30 | 2.5 | 1.5 |
| 50 | 55 | 4.8 | 2.3 | |
| 100 | 75 | 6.2 | 3.1 | |
| 500 | 85 | 8.1 | 4.5 | |
| 1000 | 70 | 6.9 | 3.8 | |
| Positive Control (NAA) | 1000 | 80 | 7.5 | 4.2 |
Interpretation:
-
Efficacy: Compare the rooting percentage, number of roots, and root length of the cuttings treated with this compound to both the negative and positive controls.
-
Optimal Concentration: Identify the concentration that yields the best rooting response. Note that excessively high concentrations of auxins can be inhibitory.[1]
-
Comparative Potency: Assess whether the hydroxylated compound is more or less potent than NAA. For instance, if a lower concentration of this compound produces a similar or better response than the optimal concentration of NAA, it could be considered more potent.
Conclusion and Future Directions
While the direct application of this compound as a rooting agent is not yet documented in readily available scientific literature, its structural analogy to NAA provides a strong rationale for its investigation. The protocols outlined in this guide offer a robust framework for researchers to systematically evaluate its efficacy, determine optimal concentrations, and compare its activity to established rooting hormones.
Future research should focus on a wider range of plant species, including those that are difficult to root. Further studies could also explore the metabolic fate of this compound within plant tissues and its potential synergistic effects when combined with other auxins or plant growth regulators. Such investigations will be instrumental in unlocking the full potential of this and other novel auxin derivatives in agriculture and horticulture.
References
- BenchChem. (n.d.). Unraveling the Auxin-Like Activity of 2-Naphthoxyacetic Acid.
- Wikipedia. (2023, November 28). 1-Naphthaleneacetic acid. In Wikipedia.
- Kingnod Group. (2023, June 8). The functions and usage of Naphthalene acetic acid (NAA).
- Google Patents. (1993). CN1072561A - Plant growth regulator composition.
- Bocahydro. (n.d.). How Naphthaleneacetic Acid Enhances Plant Growth and Root Development.
- Google Patents. (2012). US20120108431A1 - Plant growth regulator additive.
- Bocahydro. (n.d.). Boca Hydro NAA Naphthaleneacetic Acid 98% Plant Growth Regulator for T.
- Zhengzhou Delong Chemical Co., Ltd. (2022, August 29). Plant Growth Promoter- Naphthylacetic acid NAA.
- Campanoni, P., & Nick, P. (2005). Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways. Plant physiology, 137(3), 939–948.
- Huang, S., Taylor, L., & Haigler, C. (2009). A synthetic auxin (NAA) suppresses secondary wall cellulose synthesis and enhances elongation in cultured cotton fiber. Plant cell reports, 28(7), 1023–1032.
- Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses.
- Google Patents. (1993). CA2079760A1 - Plant growth regulator compositions.
- Yamamuro, C., Ihara, Y., & Wu, X. (1998). Differential effects of 1-naphthaleneacetic acid, indole-3-acetic acid and 2,4-dichlorophenoxyacetic acid on the gravitropic response of roots in an auxin-resistant mutant of arabidopsis, aux1. Plant and Cell Physiology, 39(6), 660-664.
- Fine Agrochemicals Ltd. (2018, May 15). Plant growth regulating composition and methods for making and using same. U.S.
- Evans, M. L., & Lomax, T. L. (2002). Species differences in ligand specificity of auxin-controlled elongation and auxin transport: comparing Zea and Vigna. NASA Technical Reports Server.
- Li, S., et al. (2014). Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa. PLoS ONE, 9(3), e90700.
- National Center for Biotechnology Information. (n.d.). 1-Naphthaleneacetic Acid. PubChem Compound Database.
- Tian, H., et al. (2021). Effects of 1-naphthaleneacetic acid (NAA, a synthetic auxin analog) on...
- Hayashi, K., & Napier, R. (2020). Chemical Biology in Auxin Research. Cold Spring Harbor perspectives in biology, 12(10), a039981.
- MedChemExpress. (n.d.). 2-(Naphthalen-2-yl)acetic acid (2-Naphthylacetic acid) | Plant Growth Regulator.
- Wang, Y., et al. (2022). Exogenous naphthaleneacetic acid alleviated alkalinity-induced morpho-physio-biochemical damages in Cyperus esculentus L. var. sativus Boeck. Frontiers in Plant Science, 13, 969931.
- Kovalenko, S., et al. (2023). Screening of Auxin-like Substances among Synthetic Compounds, Derivatives of Pyridine and Pyrimidine.
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- 4. The functions and usage of Naphthalene acetic acid (NAA) [agriplantgrowth.com]
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- 7. A synthetic auxin (NAA) suppresses secondary wall cellulose synthesis and enhances elongation in cultured cotton fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Dose-Response Profile of 2-(2-Hydroxy-1-naphthyl)acetic Acid: An Application Note and Protocol for In Vitro Cytotoxicity Assessment
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a dose-response curve for the compound 2-(2-Hydroxy-1-naphthyl)acetic acid. Given the absence of extensive biological data for this specific molecule, we present a robust, self-validating protocol based on the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This application note details the scientific rationale behind the experimental design, a step-by-step protocol for assessing cytotoxicity in a relevant human cancer cell line, and a thorough guide to data analysis and interpretation, including the determination of the half-maximal inhibitory concentration (IC50).
Introduction: Unveiling the Biological Activity of a Naphthalene Derivative
This compound is a naphthalene derivative with the chemical formula C₁₂H₁₀O₃.[1] Its structural similarity to 1-Naphthaleneacetic acid (NAA), a well-known synthetic auxin plant hormone, suggests potential applications in regulating biological processes.[2][3][4] While NAA is extensively used in agriculture to promote plant growth and rooting, the biological effects of this compound on mammalian cells are not well-documented in publicly available literature.[2][4]
The initial characterization of any novel compound with potential therapeutic or toxicological relevance necessitates the determination of its dose-response relationship. A dose-response curve is a fundamental tool in pharmacology and toxicology, graphically representing the relationship between the concentration of a substance and its effect on a biological system.[5] This allows for the quantification of a compound's potency, typically expressed as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.[4][6]
This guide provides a detailed protocol to determine the cytotoxic potential of this compound, a critical first step in understanding its biological activity profile. The presented methodology is designed to be adaptable for screening other novel chemical entities.
Scientific Principle: The MTT Assay for Cell Viability
To establish the dose-response curve for this compound, we will employ the MTT assay, a reliable and widely used colorimetric method for assessing cell metabolic activity.[2][7][8][9] The principle of this assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[10][11] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes present in the mitochondrial respiratory chain.[2][7]
The resulting intracellular formazan crystals are insoluble in the aqueous culture medium.[10] Therefore, a solubilization agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the crystals, resulting in a colored solution.[8][11] The absorbance of this solution is directly proportional to the number of viable cells.[9] By exposing cells to serial dilutions of the test compound, we can quantify the concentration-dependent cytotoxic effect and subsequently generate a dose-response curve.
Experimental Design and Workflow
A systematic approach is crucial for obtaining reliable and reproducible data. The following diagram illustrates the general workflow for determining the dose-response curve of this compound.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay
This protocol is designed for adherent human cancer cell lines, such as MCF-7 (breast adenocarcinoma) or A549 (lung carcinoma), which are commonly used for cytotoxicity screening.[9][12] The choice of cell line should be guided by the specific research objectives.[13][14][15][16]
Materials and Reagents
-
This compound (CAS 10441-45-9)
-
Human cancer cell line (e.g., MCF-7, ATCC® HTB-22™)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, 96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Multichannel pipette
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the selected cell line to approximately 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control (medium only). Each concentration and control should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ humidified incubator. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the crystals.[10][11]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis and Interpretation
Calculation of Percentage Cell Viability
The percentage of cell viability is calculated relative to the untreated control cells.
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
The absorbance values should be corrected by subtracting the average absorbance of the blank wells (medium only).
Plotting the Dose-Response Curve
The dose-response curve is generated by plotting the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis).[3][5][17] This transformation of the concentration data typically results in a sigmoidal (S-shaped) curve.[3][4]
Caption: A typical sigmoidal dose-response curve.
Determination of the IC50 Value
The IC50 value is the concentration of the compound that inhibits 50% of cell viability. This value is determined from the dose-response curve by identifying the concentration that corresponds to 50% on the Y-axis.[6][18][19] Software such as GraphPad Prism can be used to perform non-linear regression analysis to accurately calculate the IC50 value.[3][4][20][21]
Hypothetical Data Presentation
The following table presents hypothetical data for the cytotoxicity of this compound against a cancer cell line.
| Concentration (µM) | Log Concentration | % Cell Viability |
| 0 (Control) | - | 100 |
| 0.1 | -1 | 98.5 |
| 1 | 0 | 95.2 |
| 10 | 1 | 75.8 |
| 25 | 1.4 | 52.1 |
| 50 | 1.7 | 28.4 |
| 100 | 2 | 10.3 |
This data would then be used to generate a dose-response curve and calculate the IC50 value, which in this hypothetical case would be approximately 25 µM.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for determining the dose-response curve of this compound using the MTT cytotoxicity assay. By following this detailed methodology, researchers can obtain reliable and reproducible data on the compound's in vitro biological activity. This information is essential for the initial characterization of this and other novel compounds and serves as a foundation for further mechanistic studies and potential therapeutic development. The principles and techniques described herein are fundamental to the fields of pharmacology, toxicology, and drug discovery.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 294566, this compound.
- Oreate AI. (2026, January 7). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism.
- GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data.
- Wikipedia. (n.d.). 1-Naphthaleneacetic acid.
- protocols.io. (2023, February 27). MTT (Assay protocol).
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Studylib. (n.d.). Dose-Response Analysis with GraphPad Prism: Step-by-Step Guide.
- Science Gateway. (n.d.). How to calculate IC50.
- YouTube. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
- ResearchGate. (2023, June 18). How to calculate IC50.
- GraphPad. (n.d.). What are dose-response curves?.
- International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
- National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- ChemSafetyPro.COM. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals.
- National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing.
- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Collaborative Drug Discovery. (2024, April 24). Setting up a Dose Response Protocol.
- Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
- National Toxicology Program. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
- Toxicology MSDT. (n.d.). Dose-Response Curves.
- ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
- Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment.
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 4. A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism - Oreate AI Blog [oreateai.com]
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- 7. broadpharm.com [broadpharm.com]
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- 21. youtube.com [youtube.com]
Application Note & Protocol: A Robust Synthesis of 2-(2-Hydroxy-1-naphthyl)acetic acid for Research Applications
Abstract
2-(2-Hydroxy-1-naphthyl)acetic acid is a naphthalene derivative with significant utility in chemical and biological research. Its structural similarity to synthetic auxins, such as 1-Naphthaleneacetic acid (NAA), makes it a valuable tool for investigating plant growth regulation and for use as a synthetic intermediate in the development of novel chemical entities.[1] This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound. The described two-step synthetic strategy employs the Willgerodt-Kindler reaction to convert 1-acetyl-2-naphthol into a key thiomorpholide intermediate, which is subsequently hydrolyzed to yield the target compound. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information to ensure a reliable and reproducible synthesis.
Introduction & Synthetic Strategy
The synthesis of aryl-acetic acids is a cornerstone of medicinal and agricultural chemistry. These motifs are present in numerous biologically active molecules. This compound, in particular, serves as an important research chemical due to its auxin-like properties, which are useful for stimulating the vegetative propagation of plants from cuttings.[1]
The synthetic approach detailed herein was chosen for its reliability and scalability. The process begins with the commercially available or readily synthesized precursor, 1-acetyl-2-naphthol.
The two-stage synthesis involves:
-
The Willgerodt-Kindler Reaction: This powerful reaction converts the aryl methyl ketone (1-acetyl-2-naphthol) into the corresponding thioamide using elemental sulfur and morpholine.[2][3] The reaction proceeds via the formation of an enamine, which undergoes thiation and a complex rearrangement cascade to migrate the carbonyl functional group to the terminal position of the alkyl chain.[3][4]
-
Hydrolysis: The resulting N-(2-(2-hydroxy-1-naphthyl)ethanethioyl)morpholine intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product, this compound.[5][6]
Overall Reaction Scheme
Caption: Overall two-step synthesis of the target compound.
Physicochemical & Spectroscopic Data
The target compound and its precursors should be handled according to their respective Safety Data Sheets (SDS). A summary of the key properties for the final product is provided below.
| Property | Value | Source |
| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | [PubChem][7] |
| CAS Number | 10441-45-9 | [Benchchem][1] |
| Molecular Formula | C₁₂H₁₀O₃ | [PubChem][7] |
| Molecular Weight | 202.21 g/mol | [Benchchem][1] |
| Appearance | Off-white to tan solid | Inferred |
| Melting Point | 178-182 °C | Vendor Data |
| ¹³C NMR Spectrum | Available | [PubChem][7] |
| FT-IR Spectrum | Available | [PubChem][7] |
Experimental Protocols
CAUTION: These procedures involve hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]
Part 1: Synthesis of N-(2-(2-hydroxy-1-naphthyl)ethanethioyl)morpholine
Causality: The Willgerodt-Kindler reaction is highly effective for this transformation. Morpholine acts as both a reagent and a solvent, forming an enamine with the ketone. Sulfur serves as the oxidant, and the high temperature facilitates the rearrangement to the thermodynamically stable thioamide.[2][3]
Materials & Equipment
| Reagent/Material | Quantity | Notes |
| 1-Acetyl-2-naphthol | 10.0 g (53.7 mmol) | Starting material |
| Sulfur (powder) | 2.58 g (80.6 mmol) | Oxidizing agent |
| Morpholine | 23.4 g (268.5 mmol) | Reagent and solvent |
| Ethanol | ~100 mL | For recrystallization |
| Equipment | ||
| 250 mL Round-bottom flask | 1 | |
| Reflux condenser | 1 | |
| Heating mantle with stirrer | 1 | |
| Buchner funnel & flask | 1 |
Step-by-Step Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-acetyl-2-naphthol (10.0 g), sulfur powder (2.58 g), and morpholine (23.4 g).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~130 °C) using a heating mantle. Maintain reflux with vigorous stirring for 6-8 hours. The reaction mixture will darken significantly.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid mass may form.
-
Isolation: Pour the cooled reaction mixture into 200 mL of cold water with stirring. The crude thioamide will precipitate as a solid.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with water (3 x 50 mL) to remove excess morpholine and salts.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure thiomorpholide intermediate as a crystalline solid. Dry the product in a vacuum oven.
Part 2: Hydrolysis to this compound
Causality: Basic hydrolysis is an effective method for converting thioamides and amides into their corresponding carboxylic acids.[5][6] The hydroxide ion acts as a nucleophile, attacking the thiocarbonyl carbon. Subsequent work-up with acid is necessary to protonate the carboxylate salt and precipitate the final product.[6][11]
Materials & Equipment
| Reagent/Material | Quantity | Notes |
| Thiomorpholide Intermediate | 10.0 g (34.8 mmol) | From Part 1 |
| Sodium Hydroxide (NaOH) | 7.0 g (174 mmol) | Hydrolysis agent |
| Deionized Water | 100 mL | Solvent |
| Hydrochloric Acid (HCl) | As needed (~3 M) | For acidification |
| Ethyl Acetate | ~150 mL | Extraction solvent |
| Saturated NaCl solution | ~50 mL | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | ~10 g | Drying agent |
| Equipment | ||
| 250 mL Round-bottom flask | 1 | |
| Reflux condenser, Heating mantle | 1 set | |
| 500 mL Separatory funnel | 1 | |
| Beakers, Erlenmeyer flasks | Various |
Step-by-Step Protocol
-
Setup: In a 250 mL round-bottom flask, dissolve sodium hydroxide (7.0 g) in deionized water (100 mL). Add the thiomorpholide intermediate (10.0 g) from Part 1.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux for 12-16 hours. The reaction should become a homogenous solution as the hydrolysis proceeds.
-
Cooling & Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution to a pH of ~2 by adding 3 M HCl. The target acid will precipitate as a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with a saturated NaCl solution (1 x 50 mL) to remove residual water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Workflow for Hydrolysis and Purification```dot
digraph "Hydrolysis and Purification Workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}``` Caption: Workflow diagram for the hydrolysis and purification steps.
Part 3: Final Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.
-
Crystallization: Slowly add heptane until the solution becomes cloudy. Reheat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| Appearance | Off-white to light tan crystalline solid. |
| Yield | Typically 60-75% over two steps. |
| Melting Point | 178-182 °C (literature). |
| FT-IR (cm⁻¹) | ~3400-2500 (broad, O-H stretch from COOH and phenol), ~1700 (C=O stretch), ~1600, 1500 (aromatic C=C stretch). |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, COOH), δ ~9.8 (s, 1H, Ar-OH), δ ~8.0-7.1 (m, 6H, aromatic), δ ~3.8 (s, 2H, CH₂). |
| LC-MS | ESI(-) m/z: 201.05 [M-H]⁻. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part 1 | - Incomplete reaction.- Loss during work-up. | - Extend reflux time and monitor by TLC.- Ensure precipitation is complete before filtering. |
| Incomplete hydrolysis | - Insufficient NaOH or reaction time.- Thioamide is sparingly soluble. | - Increase reflux time to 24 hours.- Add a co-solvent like ethanol to improve solubility. |
| Oily product after work-up | - Impurities present.- Incomplete solvent removal. | - Ensure thorough washing of organic layers.- Perform the recommended recrystallization. |
| Product fails to crystallize | - Solution is too dilute or too impure. | - Concentrate the solution further.- Try a different solvent system for recrystallization (e.g., water/ethanol). |
Conclusion
This application note details a reliable and reproducible two-step method for synthesizing this compound, a valuable compound for research in plant biology and synthetic chemistry. By leveraging the Willgerodt-Kindler reaction followed by basic hydrolysis, this protocol provides a clear pathway to obtaining high-purity material. The inclusion of mechanistic insights, detailed procedural steps, and troubleshooting advice aims to empower researchers to successfully prepare this compound in their own laboratories.
References
- This compound | C12H10O3 | CID 294566. PubChem. [Link]
- Safety D
- Willgerodt rearrangement. Wikipedia. [Link]
- A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org. [Link]
- 2-Naphthol - SAFETY D
- An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions.
- Willgerodt-Kindler Reaction. Organic Chemistry Reaction. [Link]
- Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
- Synthesis of naphthyl-acetic acid.
- Reform
- Displacement, Proton Transfer, or Hydrolysis? Mechanistic Control of Acetonitrile Reactivity by Stepwise Solvation of Reactants. Journal of the American Chemical Society. [Link]
- Reformatsky Reaction. Organic Chemistry Portal. [Link]
- A new method for the preparation of alpha naphthyl-acetic acid. OpenBU. [Link]
- CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof.
- The general mechanism for acetonitrile hydrolysis.
- 1-Naphthaleneacetic acid. Wikipedia. [Link]
- WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same.
- High purity 2-naphthylacetonitrile and method for producing same.
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- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. chemistry-reaction.com [chemistry-reaction.com]
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- 5. CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. This compound | C12H10O3 | CID 294566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. carlroth.com [carlroth.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. sciencemadness.org [sciencemadness.org]
Introduction: The Analytical Imperative for 2-(2-Hydroxy-1-naphthyl)acetic Acid
An authoritative guide to the analytical characterization and quality control of 2-(2-Hydroxy-1-naphthyl)acetic acid, designed for researchers and drug development professionals.
This compound is a naphthalene derivative structurally related to the synthetic auxin, 1-Naphthaleneacetic acid (NAA).[1] This relationship makes it a compound of significant interest in agricultural science for investigating plant growth regulation and as a potential rooting agent.[1] Furthermore, its unique chemical scaffold serves as a valuable intermediate in organic synthesis for the development of novel chemical entities.[1]
Given its application in regulated industries and its role as a foundational building block in discovery chemistry, establishing robust analytical standards is not merely a procedural formality but a scientific necessity. The purity, identity, and stability of this compound directly influence experimental outcomes, reproducibility, and the safety profile of any derived products. This guide provides a detailed framework of analytical protocols, moving beyond simple procedural steps to explain the underlying scientific rationale for each methodological choice. Our objective is to equip scientists with a self-validating system for the comprehensive characterization of this compound.
Physicochemical Profile and Reference Standard
A thorough understanding of a molecule's physicochemical properties is the cornerstone of analytical method development. These parameters dictate choices in solvents, chromatographic conditions, and spectroscopic techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | PubChem[1][2] |
| CAS Number | 10441-45-9 | Benchchem[1] |
| Molecular Formula | C₁₂H₁₀O₃ | PubChem[2] |
| Molecular Weight | 202.21 g/mol | PubChem[2], Benchchem[1] |
| XLogP3 | 2.3 | PubChem[2] |
| Appearance | Crystalline solid (typical) | N/A |
The Role of a Certified Reference Standard
All quantitative analyses must be performed relative to a well-characterized reference standard. For research and development, this material should be sourced from a reputable supplier (e.g., Santa Cruz Biotechnology, Sigma-Aldrich) and accompanied by a comprehensive Certificate of Analysis (CoA).[3] The CoA provides critical data on purity (typically determined by HPLC), identity (confirmed by NMR and MS), and residual solvent content, forming the baseline for all subsequent analytical work.
Chromatographic Analysis: Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds and for performing quantitative assays. The method separates the primary compound from process-related impurities and degradation products.
Protocol: Reversed-Phase HPLC (RP-HPLC) with UV Detection
This protocol is designed as a primary method for determining the purity (by area percent) and performing a quantitative assay of this compound.
Rationale for Method Design: The naphthalene ring system contains a strong chromophore, making UV detection highly suitable. A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical. It suppresses the ionization of the carboxylic acid moiety, ensuring a single, non-ionized state for the analyte. This leads to improved retention, symmetrical peak shape, and robust, reproducible chromatography.
Caption: Workflow for HPLC Purity and Assay Analysis.
Table 2: Recommended HPLC Operating Conditions
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC or UPLC with UV/PDA Detector | Standard analytical instrumentation. |
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention for naphthalene derivatives.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid | MS-compatible acidifier for peak shape.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier. |
| Gradient | 30% B to 95% B over 15 min | Ensures elution of non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[4] |
| Column Temp. | 30 °C | Improves reproducibility. |
| Detection | UV at 280 nm (or 255 nm) | High absorbance for naphthalene ring.[4][6] |
| Injection Vol. | 10 µL | Standard volume.[4] |
| Diluent | Acetonitrile/Water (50:50, v/v) | Good solubility for analyte and compatibility. |
System Suitability Test (SST): A Self-Validating Protocol Before sample analysis, the performance of the chromatographic system must be verified. A series of replicate injections (n=5) of a working standard solution are performed.
-
Tailing Factor (Tf): Must be ≤ 2.0. This ensures peak symmetry.
-
Theoretical Plates (N): Must be ≥ 2000. This indicates column efficiency.
-
Repeatability (%RSD): The relative standard deviation of peak area and retention time must be ≤ 2.0%. This confirms system precision.
Spectroscopic Analysis: Identity and Structure Confirmation
While chromatography provides quantitative data on purity, it does not confirm molecular identity. A suite of spectroscopic techniques is required for unambiguous structural elucidation.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive technique for confirming molecular weight and providing structural clues through fragmentation analysis.
Rationale for Method Design: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one. The carboxylic acid group readily loses a proton, making negative ion mode ([M-H]⁻) the most sensitive and logical choice for detection.[7]
Caption: Predicted ESI-MS Fragmentation Pathway.
Experimental Protocol:
-
LC System: Use the HPLC conditions from Table 2, ensuring the mobile phase is MS-compatible (formic acid is preferred over non-volatile acids like phosphoric).[5]
-
MS System: Couple the LC output to a mass spectrometer.
-
Ionization Mode: ESI, Negative.
-
Scan Mode 1 (Confirmation): Full scan from m/z 50-500 to detect the parent ion. The primary ion observed should be the deprotonated molecule [M-H]⁻ at m/z 201.05.
-
Scan Mode 2 (Fragmentation): Perform a product ion scan (MS/MS) on the parent ion (m/z 201). Expected fragments include the loss of water (m/z 183) and the loss of the carboxylic acid group (m/z 156).[1]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for absolute structural confirmation. It provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is often chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (from -OH and -COOH).
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
Expected Signals:
-
Aromatic Region (~7.0-8.0 ppm): A series of multiplets corresponding to the protons on the naphthalene ring.
-
Methylene Protons (~4.0 ppm): A singlet corresponding to the -CH₂- group adjacent to the naphthalene ring.
-
Exchangeable Protons (variable): Broad singlets for the phenolic -OH and carboxylic acid -COOH protons. Their chemical shift is concentration and temperature-dependent.
-
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Expected Signals:
-
Carbonyl Carbon (~170-175 ppm): Signal for the carboxylic acid carbon.
-
Aromatic Carbons (~110-155 ppm): Multiple signals for the 10 carbons of the naphthalene ring.
-
Methylene Carbon (~30-40 ppm): Signal for the -CH₂- carbon.
-
-
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a rapid confirmation of the presence of key functional groups.
Experimental Protocol:
-
Sample Preparation: Use either the KBr pellet method or place a small amount of the solid sample directly on the crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Key Vibrational Bands:
-
~3500-3200 cm⁻¹ (Broad): O-H stretching from the phenolic hydroxyl group.[1]
-
~3300-2500 cm⁻¹ (Very Broad): O-H stretching from the hydrogen-bonded carboxylic acid dimer.
-
~1700 cm⁻¹ (Strong): C=O stretching of the carboxylic acid group.
-
~1600-1450 cm⁻¹: C=C stretching vibrations from the naphthalene aromatic ring.
-
-
Overall Characterization Strategy
A multi-faceted approach is essential for the definitive characterization of an analytical standard. No single technique is sufficient. The combination of chromatography for purity and the suite of spectroscopic methods for identity provides a robust, cross-validated dataset that ensures the quality and integrity of the material.
Sources
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Quantification of 2-(2-Hydroxy-1-naphthyl)acetic acid in Plant Tissues via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated method for the quantification of 2-(2-Hydroxy-1-naphthyl)acetic acid, a synthetic auxin analog, in complex plant tissue matrices. The protocol employs a comprehensive sample preparation strategy involving cryogenic homogenization, solvent extraction, and solid-phase extraction (SPE) for cleanup, followed by highly sensitive and selective analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is designed to provide high-throughput, accurate, and reproducible results essential for research in plant physiology, agricultural science, and the development of plant growth regulators. All procedural steps are detailed, including instrument parameters and a full validation protocol adhering to established scientific guidelines to ensure data integrity and reliability.
Introduction and Scientific Principle
This compound is a synthetic organic compound structurally related to 1-Naphthaleneacetic acid (NAA), a widely used synthetic auxin plant hormone.[1] The precise quantification of such exogenous compounds in plant tissues is critical for understanding their uptake, transport, metabolism, and physiological effects. The inherent complexity of plant matrices, which contain numerous endogenous compounds like pigments, lipids, and other metabolites, presents a significant analytical challenge, often leading to interference and matrix effects.[2]
To overcome these challenges, this method utilizes the "gold standard" analytical technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This approach offers unparalleled sensitivity and selectivity by separating the analyte from matrix components chromatographically before detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[5][6]
The core principle of this protocol involves three key stages:
-
Efficient Extraction: Liberation of the analyte from the plant tissue using an optimized solvent system after cryogenic grinding to halt enzymatic activity.[7]
-
Rigorous Cleanup: Removal of interfering matrix components using Solid-Phase Extraction (SPE), which isolates the analyte of interest based on its physicochemical properties.[8]
-
Selective Quantification: High-precision measurement using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering for unambiguous identification and quantification.[9]
The use of a stable isotope-labeled internal standard is strongly recommended throughout the procedure to compensate for analyte loss during sample preparation and to correct for matrix-induced ionization suppression or enhancement.[8]
Materials and Reagents
-
Standards: this compound (CAS: 10441-45-9) analytical standard (≥98% purity).[10] A stable isotope-labeled internal standard (e.g., D₄-2-(2-Hydroxy-1-naphthyl)acetic acid) is highly recommended.
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (LC-MS grade, ~99%), ammonium acetate (LC-MS grade).
-
Gases: High-purity nitrogen for solvent evaporation and as a collision gas.
-
Plant Tissue: Fresh plant tissue, flash-frozen in liquid nitrogen immediately upon collection and stored at -80 °C.
-
SPE Cartridges: Mixed-mode, reversed-phase/anion-exchange SPE cartridges or C18 cartridges (e.g., 100 mg, 3 mL).
-
Equipment:
-
Mortar and pestle or cryogenic grinder.
-
Centrifuge capable of 4,000 x g and accommodating 15 mL tubes.
-
Solvent evaporator (e.g., nitrogen blow-down system).
-
Vortex mixer.
-
Analytical balance.
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
-
Experimental Protocols
PART A: Sample Preparation and Extraction
This part of the protocol is critical for obtaining a clean extract with high recovery of the target analyte.
-
Sample Homogenization:
-
Weigh approximately 100-200 mg of frozen plant tissue into a pre-chilled mortar.
-
Add liquid nitrogen and grind the tissue to a fine, homogenous powder using a pestle.[7] This step prevents enzymatic degradation of the analyte.
-
-
Analyte Extraction:
-
Transfer the powdered tissue to a 15 mL centrifuge tube.
-
Add 5 mL of pre-chilled (-20 °C) extraction solvent (80% methanol in water, acidified with 0.1% formic acid). The acidic condition ensures the carboxylic acid group of the analyte remains protonated, improving extraction efficiency.[11]
-
Optional but Recommended: Spike with the internal standard at a known concentration.
-
Vortex vigorously for 1 minute, then place on a shaker at 4 °C for 1 hour in the dark to prevent photodegradation.
-
Centrifuge the mixture at 4,000 x g for 15 minutes at 4 °C.
-
Carefully collect the supernatant (the crude extract) and transfer it to a new tube.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
The SPE step is designed to remove polar interferences like sugars and pigments while retaining the analyte.[12] The following is a general protocol for a C18 reversed-phase cartridge.
-
PART B: LC-MS/MS Instrumental Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| LC Parameters | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 8 min, hold for 2 min, return to 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS/MS Parameters | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Analyte | This compound |
| Precursor Ion (Q1) | m/z 201.1 (corresponding to [M-H]⁻) |
| Product Ions (Q3) | To be determined by infusing a standard solution. Likely fragments would result from the loss of CO₂ (m/z 157.1) or the carboxylic acid group (m/z 143.1). Select the two most intense and stable fragments for quantification and confirmation. |
| Internal Standard | D₄-2-(2-Hydroxy-1-naphthyl)acetic acid |
| Precursor Ion (Q1) | m/z 205.1 |
| Product Ions (Q3) | To be determined; should show a +4 Da shift from the analyte fragments. |
| Collision Energy | Optimize for maximum signal for each transition. |
PART C: Method Validation
To ensure the method is fit for purpose, a full validation should be performed according to established guidelines.[13]
-
Linearity and Range: Prepare a calibration curve using at least seven non-zero concentrations of the analyte in a blank matrix extract. The range should encompass the expected concentrations in samples. The linearity is assessed by the coefficient of determination (R²), which should be ≥0.99.
-
Accuracy and Precision: Analyze replicate (n=5) quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day precision) and on three different days (inter-day precision).
-
Accuracy is expressed as the percent recovery relative to the nominal concentration. The acceptable range is typically 80-120%.
-
Precision is expressed as the relative standard deviation (%RSD), which should be ≤15%.
-
-
Limits of Detection (LOD) and Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N). Typically, LOD is defined as S/N ≥ 3, and LOQ is defined as S/N ≥ 10. The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13]
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous compounds interfere with the detection of the analyte at its specific retention time and MRM transition.
-
Matrix Effect: The matrix effect should be assessed by comparing the peak area of the analyte in a post-extraction spiked blank sample to the peak area of a pure standard solution at the same concentration. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects.[8]
Representative Performance Data
The following table summarizes the expected performance characteristics of this analytical method.
| Validation Parameter | Acceptance Criteria / Typical Result |
| Linearity (R²) | ≥ 0.99 |
| Calibration Range | 0.1 - 100 ng/mL |
| Accuracy (Recovery) | 85% - 115% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Selectivity | No significant interferences observed in blank matrices. |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable tool for the quantitative analysis of this compound in diverse plant tissues. The detailed protocols for sample extraction, SPE cleanup, and instrumental analysis, combined with a rigorous validation strategy, ensure the generation of high-quality data. This application note serves as a comprehensive guide for researchers investigating the physiological roles and metabolic fate of synthetic auxins in plants.
References
- Quora. (2021). How do you extract auxin from plants? [Online discussion].
- Chu, J., et al. (2017). Quantitative analysis of plant hormones based on LC-MS/MS. ResearchGate.
- Šimura, J., et al. (2018). Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics. Plant Physiology, 177(2), 476-489.
- Ross, A. R. S., et al. (2004). Measurement of Plant Hormones by Liquid Chromatography–Mass Spectrometry. In: Modern Methods for Plant Analysis, pp. 1-36. Springer.
- Al-Jabri, M., et al. (2024). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Frontiers in Plant Science, 15.
- Li, L., et al. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. PLOS ONE, 12(1), e0169251.
- Dobrev, P. I., & Vankova, R. (2005). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. Journal of Chromatography A, 1075(1-2), 159-166.
- Al-Khazal, A., et al. (2024). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Molecules, 29(10), 2355.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA.
- Pacheco-Villalobos, D., & van der Graaff, E. (2021). The Use of Auxin Quantification for Understanding Clonal Tree Propagation. Forests, 12(11), 1546.
- Al-Mousawi, M. H., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 10(7), 1548.
- Patel, K., et al. (2010). Analytical method validation: A brief review. J. Pharm. Res, 1(4).
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 294566, this compound.
- Wikipedia. 1-Naphthaleneacetic acid.
Sources
- 1. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Measurement of Plant Hormones by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
- 10. scbt.com [scbt.com]
- 11. quora.com [quora.com]
- 12. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjarr.com [wjarr.com]
Application Notes & Protocols: Experimental Design for 2-(2-Hydroxy-1-naphthyl)acetic Acid Studies
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(2-Hydroxy-1-naphthyl)acetic acid is a naphthalene derivative with the molecular formula C₁₂H₁₀O₃.[1][2] Its structure is notably similar to 1-Naphthaleneacetic acid (NAA), a well-characterized synthetic auxin used extensively in agriculture as a plant growth regulator for tasks like stimulating root formation.[3][4][5] This structural analogy strongly suggests that this compound may possess similar auxin-like activities, making it a compound of interest for agricultural and horticultural research.[3]
Beyond its potential role in plant biology, recent studies on related auxins like NAA have revealed unexpected effects on mammalian cells, including the ability to inhibit apoptosis and increase the yield of in-vitro cell cultures.[6] This opens a compelling new avenue of investigation for this compound in the fields of cell biology and drug development.
This guide provides a comprehensive experimental framework for researchers beginning their investigation of this compound. It is structured to guide the user from fundamental physicochemical characterization through to primary biological screening in both plant and mammalian systems. The protocols are designed with scientific rigor and self-validation at their core, ensuring that the data generated is both reliable and interpretable.
Section 1: Foundational Characterization
Before investigating its biological effects, it is critical to establish the fundamental physicochemical properties of this compound. These initial steps ensure accurate and reproducible dosing in subsequent biological assays.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | PubChem[1] |
| Molecular Weight | 202.21 g/mol | PubChem[1] |
| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | PubChem[1] |
| CAS Number | 10441-45-9 | Benchchem[3] |
| Predicted Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone. | Inferred from NAA[7][8] |
Protocol 1.1: Stock Solution Preparation and Solubility Assessment
Rationale: An accurate stock solution is the foundation of reliable dose-response experiments. Due to the hydrophobic nature of the naphthyl group, the compound is expected to have poor aqueous solubility.[7] Therefore, an organic solvent is required for the primary stock, which is then diluted into aqueous media for experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture or HPLC grade
-
Ethanol (95-100%), molecular biology grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Vortex mixer
-
Spectrophotometer or HPLC-UV system
Procedure:
-
High-Concentration Stock Preparation:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the powder in DMSO to create a 50 mM stock solution. (Calculation: 10 mg / 202.21 g/mol = 49.45 µmol. 49.45 µmol / 0.050 mol/L = 989 µL. Add ~1 mL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect for any particulates.
-
Store this primary stock at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
Working Solubility Test:
-
Prepare serial dilutions of the DMSO stock into your primary biological media (e.g., Murashige and Skoog medium for plants, DMEM for mammalian cells).
-
Target final concentrations might range from 1 µM to 500 µM. Ensure the final DMSO concentration in the media does not exceed 0.5% to avoid solvent toxicity.
-
Incubate the dilutions at the experimental temperature (e.g., 25°C for plants, 37°C for cells) for 1-2 hours.
-
Visually inspect for any signs of precipitation.
-
For a quantitative measure, centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes and measure the absorbance of the supernatant at a predetermined wavelength (e.g., 280 nm) to confirm the concentration has not decreased due to precipitation.
-
Self-Validation:
-
Negative Control: Prepare a "vehicle control" containing the same final concentration of DMSO in the media as your highest dose sample. This is crucial for all subsequent biological assays.
-
Purity Check: If available, confirm the purity of the starting powder using HPLC-UV or LC-MS.[9][10]
Section 2: Screening for Auxin-like Activity in Plant Systems
Rationale: The structural similarity to NAA provides a strong hypothesis that this compound functions as a plant growth regulator.[3][11] A simple, robust bioassay is to assess its impact on seed germination and root development, classic indicators of auxin activity. Auxins typically promote root formation but can be inhibitory at high concentrations.[4]
Protocol 2.1: Arabidopsis thaliana Seed Germination and Root Elongation Assay
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Square Petri dishes (100x100 mm)
-
0.5X Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose and solidified with 0.8% agar.
-
Sterile deionized water
-
Test compound stock (50 mM in DMSO)
-
Positive Control: 1-Naphthaleneacetic acid (NAA) stock (50 mM in DMSO)
-
Plant growth chamber (22°C, 16h light/8h dark cycle)
Procedure:
-
Plate Preparation:
-
Autoclave the MS medium and cool to ~50-60°C in a water bath.
-
Add the test compound, NAA (positive control), or DMSO (vehicle control) to the molten agar to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM). Swirl gently to mix.
-
Pour the medium into the square Petri dishes and allow them to solidify in a sterile hood.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in 20% bleach with 0.1% Tween 20, and finally rinsing 4-5 times with sterile deionized water.
-
Resuspend the sterile seeds in sterile 0.1% agar to facilitate handling.
-
Pipette approximately 20-30 seeds in a straight line onto the surface of each prepared plate.
-
-
Incubation and Data Collection:
-
Seal the plates with breathable tape and place them vertically in a plant growth chamber.
-
After 7-10 days, remove the plates and scan them using a high-resolution flatbed scanner.
-
Using image analysis software (e.g., ImageJ), measure the length of the primary root for each seedling.
-
Calculate the average root length and standard deviation for each condition.
-
Data Presentation: The results should be summarized in a table and visualized using a bar graph to compare the effects of different concentrations against the vehicle control and the NAA positive control.
| Treatment | Concentration (µM) | Average Root Length (mm) ± SD | % of Vehicle Control |
| Vehicle (DMSO) | 0 | 100% | |
| Test Compound | 1 | ||
| Test Compound | 5 | ||
| Test Compound | 10 | ||
| Test Compound | 25 | ||
| NAA | 1 | ||
| NAA | 10 |
Workflow Visualization
Caption: Experimental workflow for the plant root elongation assay.
Section 3: Investigating Effects on Mammalian Cell Viability and Apoptosis
Rationale: The report that NAA can enhance the yield of cultured human cells by inhibiting apoptosis presents a compelling reason to screen this compound for similar properties.[6] The first step is to determine its general effect on cell viability and identify a non-toxic concentration range. Subsequently, a more specific assay can be used to assess its impact on apoptosis.
Protocol 3.1: Cell Viability Assessment using MTT Assay
Materials:
-
Human cell line (e.g., HEK293T or HeLa)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Test compound stock (50 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium. A common concentration range to test for toxicity is 0.1 µM to 200 µM.
-
Include a "vehicle control" (DMSO only) and a "media only" blank control.
-
Carefully remove the old media from the cells and add 100 µL of the media containing the test compound or controls.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature on a shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis:
-
Subtract the average absorbance of the "media only" blanks from all other values.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100.
-
Plot the results as % Viability vs. Concentration to determine the compound's cytotoxic profile.
-
Protocol 3.2: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
Rationale: If the compound is non-toxic at certain concentrations, this assay can determine if it protects cells from a known apoptotic stimulus. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
Human cell line (e.g., Jurkat cells, which are sensitive to apoptosis inducers)
-
6-well cell culture plates
-
Apoptosis Inducer: Staurosporine (1 µM) or Etoposide (50 µM)
-
Test compound
-
Flow Cytometer
-
Annexin V-FITC / PI Apoptosis Detection Kit
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach or reach the desired confluency.
-
Pre-treat one set of wells with a non-toxic concentration of the test compound (determined from the MTT assay) for 2-4 hours.
-
Introduce the apoptotic stimulus (e.g., Staurosporine) to both the pre-treated wells and a "positive control" set of wells.
-
Maintain a "vehicle control" (no compound, no stimulus) and a "test compound only" control.
-
Incubate for 12-24 hours.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Collect data for at least 10,000 events per sample.
-
The data will be plotted with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, separating the cell population into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often debris)
-
-
Apoptosis Pathway Visualization
Caption: Simplified pathway of apoptosis detected by Annexin V and PI.
References
- This compound | C12H10O3 | CID 294566.
- Analytical Methods. RSC Publishing - The Royal Society of Chemistry. [Link]
- Determination and quality monitoring of naphthyl acetic acid in commercial plant growth regulator formulations using HPLC technique. Soil & Environment. [Link]
- Synthesis of naphthyl-acetic acid.
- Naphthalene-1-acetic acid | Solubility of Things. Solubility of Things. [Link]
- 1-Naphthaleneacetic acid. Wikipedia. [Link]
- Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. [Link]
- α-naphthaleneacetic acid data sheet. Compendium of Pesticide Common Names. [Link]
- 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. Advanced Biology. [Link]
- 1-naphthylacetic acid. AERU, University of Hertfordshire. [Link]
- 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862.
- Method of making naphthaleneacetic acid.
Sources
- 1. This compound | C12H10O3 | CID 294566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 5. 1-naphthylacetic acid [sitem.herts.ac.uk]
- 6. 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. se.org.pk [se.org.pk]
- 11. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(2-Hydroxy-1-naphthyl)acetic Acid Concentration in Media
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Introduction
2-(2-Hydroxy-1-naphthyl)acetic acid is a synthetic derivative of naphthaleneacetic acid (NAA), a compound recognized as a synthetic auxin in plant biology.[1][2] While its primary applications are in agriculture to promote plant growth and rooting, recent studies have explored the effects of NAA and its derivatives on mammalian cells, revealing intriguing possibilities for in vitro applications.[1][3] Notably, NAA has been shown to increase the yield of cultured human cells by inhibiting apoptosis.[3]
Optimizing the concentration of any small molecule in cell culture is a critical step to elicit the desired biological effect while avoiding cytotoxicity. This guide will walk you through a systematic approach to determine the optimal concentration of this compound for your specific cell type and experimental goals.
II. Troubleshooting Guide
This section addresses common problems encountered when introducing a new small molecule into a cell culture system.
Problem 1: Precipitate Formation in Media After Adding the Compound
Cause: This issue typically arises from the low aqueous solubility of the compound. Naphthalene derivatives, including this compound, are generally more soluble in organic solvents than in water.[4]
Solution:
-
Proper Stock Solution Preparation:
-
Dissolve the compound in a suitable, cell-culture compatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution.
-
Visually inspect the stock solution for any undissolved particles. If present, gentle warming or sonication may aid dissolution.
-
-
Working Dilution Strategy:
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
It is crucial to add the compound to the medium with gentle mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
-
Solvent Concentration Control:
-
Ensure the final concentration of the organic solvent in the culture medium remains at a non-toxic level, typically below 0.5% for most cell lines.[5] High solvent concentrations can induce cellular stress and confound experimental results.
-
Problem 2: Significant Cell Death Observed at Expected Working Concentrations
Cause: The observed cytotoxicity could be due to the compound itself, the solvent used for dissolution, or a combination of both. It is essential to distinguish between on-target and off-target effects.[5]
Solution:
-
Determine the Cytotoxic Threshold:
-
Solvent Toxicity Control:
-
Include a vehicle control in all experiments. This consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound.[5]
-
This allows you to differentiate between the effects of the compound and the solvent.
-
-
Dose-Response Curve:
-
Perform a dose-response experiment where you treat cells with a range of concentrations of the compound. This will help identify the optimal concentration that produces the desired biological effect without causing significant cell death.[5]
-
Problem 3: Inconsistent or Non-Reproducible Experimental Results
Cause: Variability in experimental outcomes can stem from several factors, including inconsistent compound preparation, variations in cell culture conditions, or assay-related inconsistencies.[5][10]
Solution:
-
Standardize Compound Preparation:
-
Always prepare fresh working dilutions of the compound from a validated stock solution for each experiment.[5]
-
Ensure the stock solution is stored correctly to maintain its stability.
-
-
Maintain Consistent Cell Culture Practices:
-
Assay Standardization:
-
Standardize all incubation times, reagent concentrations, and measurement parameters across experiments to minimize variability.[5]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound in mammalian cells?
A1: While the precise mechanism in mammalian cells is not fully elucidated, its structural analog, 1-Naphthaleneacetic acid (NAA), has been shown to improve the yield of in vitro cultured human cells by inhibiting apoptosis.[3] This effect appears to be mediated, at least in part, by the upregulation of the anti-apoptotic gene ANGPTL4.
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration is cell-type dependent and should be determined empirically. A systematic approach involving a dose-response study is recommended. Start with a broad range of concentrations and narrow down to the concentration that provides the desired effect with minimal cytotoxicity.
Q3: What are the key parameters to consider when designing a dose-response experiment?
A3: Key parameters include:
-
Concentration Range: Select a range that brackets the expected effective concentration.
-
Cell Density: Seed cells at a density that ensures they are in the logarithmic growth phase during the experiment.[11]
-
Incubation Time: The duration of exposure to the compound should be consistent with the biological process being investigated.
-
Appropriate Controls: Include both positive and negative controls, as well as a vehicle control.
IV. Experimental Protocols & Data Presentation
Protocol: Determining the Optimal Concentration Using a Dose-Response Curve
This protocol outlines a general workflow for determining the optimal concentration of this compound.
1. Cell Seeding:
- Plate your cells in a 96-well plate at a predetermined optimal density.
- Allow the cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).
2. Compound Preparation and Treatment:
- Prepare a series of dilutions of this compound in your culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
- Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
3. Incubation:
- Incubate the plate for a duration relevant to your experimental endpoint.
4. Assay and Readout:
- Perform a cell viability or functional assay (e.g., MTT assay for viability, or a specific functional assay related to your research).[6]
- Measure the results using a plate reader or other appropriate instrumentation.[8]
5. Data Analysis:
- Normalize the data to the vehicle control.
- Plot the response as a function of the compound concentration to generate a dose-response curve.
Data Presentation: Example Dose-Response Data
The following table provides a hypothetical example of data from a dose-response experiment to determine the optimal concentration of this compound on cell viability.
| Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 102 | 4.8 |
| 5 | 105 | 6.1 |
| 10 | 98 | 5.5 |
| 25 | 85 | 7.3 |
| 50 | 60 | 8.1 |
| 100 | 35 | 9.2 |
V. Visualizations
Workflow for Optimizing Compound Concentration
Caption: A generalized workflow for determining the optimal concentration of a small molecule in cell culture.
Conceptual Signaling Pathway
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promocell.com [promocell.com]
- 11. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
Technical Support Center: 2-(2-Hydroxy-1-naphthyl)acetic Acid Experiments
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 2-(2-Hydroxy-1-naphthyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this compound. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and basic properties of this compound.
Q1: What are the optimal storage conditions for solid this compound?
For maximum long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] Exposure to moisture, air, and light can lead to degradation. Storing under an inert atmosphere, such as argon or nitrogen, can further mitigate oxidative degradation of the naphthalene ring.[2]
Q2: How should I prepare and store solutions of this compound?
For short-term use (up to a few weeks), solutions can be stored at 2-8°C. For long-term storage, it is highly recommended to store aliquots at -20°C or -80°C to minimize degradation.[2] Ensure the chosen solvent is of high purity and suitable for your experimental needs.
Q3: What are the typical signs of degradation?
Degradation of this compound can be identified by several visible indicators:
-
Color Change: The pure compound is typically an off-white or light-colored powder. A shift towards yellow or brown coloration can indicate oxidation or other forms of degradation.[2]
-
Clumping: Absorption of moisture may cause the powder to become sticky or clumpy.[2]
-
Reduced Solubility: Difficulty in dissolving the compound in a solvent where it is known to be soluble can be a sign of impurity formation or polymerization.[2]
-
Inconsistent Analytical Data: Significant changes in melting point or the appearance of unexpected peaks in NMR, IR, or HPLC analyses are clear indicators of degradation.
Q4: What are the key analytical features to confirm the identity of this compound?
Confirmation of the compound's structure relies on a combination of spectroscopic methods. The key expected signals are summarized in the table below.
| Technique | Expected Features |
| FT-IR | - Broad O-H stretch from the phenolic hydroxyl group (~3500–3200 cm⁻¹)- Broad O-H stretch from the carboxylic acid (~3300–2500 cm⁻¹)- C=O stretch from the carboxylic acid (~1700 cm⁻¹)- Aromatic C=C stretches (~1600–1450 cm⁻¹)[3] |
| ¹H NMR | - Aromatic protons on the naphthalene ring (multiple signals, ~7.0–8.0 ppm)- Methylene protons (-CH₂-) adjacent to the carboxyl group (singlet, ~4.0 ppm)- Phenolic hydroxyl proton (-OH) (broad singlet, variable shift)- Carboxylic acid proton (-COOH) (broad singlet, ~10–12 ppm) |
| ¹³C NMR | - Carboxyl carbon (~175 ppm)- Aromatic carbons, including the carbon bearing the hydroxyl group (~150-155 ppm) and other aromatic carbons (~110–135 ppm)- Methylene carbon (~35-40 ppm)[4][5] |
| Mass Spec (GC-MS) | Molecular Ion Peak (M⁺) at m/z = 202.21[4] |
Part 2: Synthesis & Purification Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound, often prepared via carboxylation of 2-naphthol.
Q5: My synthesis yield is consistently low. What are the common causes and how can I improve it?
Low yield is a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. The synthesis, typically a variation of the Kolbe-Schmitt reaction, involves the carboxylation of a naphthoxide salt and is highly sensitive.[6][7]
Potential Causes:
-
Poor Quality of Starting Materials: Impurities in the 2-naphthol or the base (e.g., NaOH, KOH) can interfere with the reaction.[8]
-
Presence of Water: The reaction is highly sensitive to moisture, as water can consume the base and hinder the formation of the reactive naphthoxide species.[6]
-
Suboptimal Reaction Temperature & Pressure: The carboxylation step requires specific temperature and pressure conditions to proceed efficiently. Incorrect parameters can lead to incomplete reaction or side product formation.[7][8]
-
Inefficient Carbon Dioxide Delivery: Poor dispersion of CO₂ gas or insufficient pressure can limit the extent of carboxylation.
-
Side Reactions: Competing reactions, such as oxidation of the naphthol starting material or decarboxylation of the product under harsh conditions, can reduce the yield.[2][8]
-
Product Loss During Work-up: Inefficient extraction or premature precipitation of the product during acidification can lead to significant losses.[8]
Recommended Solutions:
-
Ensure Reagent Purity: Use high-purity 2-naphthol. Ensure solvents are anhydrous and bases are fresh and dry.[6][8]
-
Optimize Reaction Conditions: Systematically vary the temperature (typically 120-150°C) and CO₂ pressure (typically 5-100 atm) to find the optimal conditions for your setup.[7][9]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of 2-naphthol and the formation of the product to determine the optimal reaction time.[8]
-
Control the Atmosphere: Prepare the sodium or potassium naphthoxide under an inert atmosphere (N₂ or Ar) to prevent oxidation before introducing carbon dioxide.[8]
-
Refine Work-up Procedure: After the reaction, dissolve the solid mass in water before acidification. Cool the aqueous solution in an ice bath and acidify slowly with concentrated HCl to precipitate the product. This ensures complete protonation and minimizes the solubility of the acid product in the aqueous phase.
Q6: I am struggling with the purification of the crude product. What is the best approach?
Recrystallization is the most common method for purifying the crude product. The key is selecting an appropriate solvent system.
Potential Issues:
-
Poor Solvent Choice: The ideal solvent should dissolve the compound when hot but have low solubility when cold. It should also leave impurities either fully dissolved or completely insoluble at all temperatures.
-
Oiling Out: The compound may separate as an oil instead of forming crystals if the solution is cooled too quickly or if the solvent is not ideal.
-
Co-precipitation of Impurities: If impurities have similar solubility profiles to the product, they may crystallize together.
Recommended Solutions:
-
Solvent Screening: Test a range of solvents. A mixed solvent system often provides the best results. For this compound, systems like ethanol/water , acetic acid/water , or toluene are good starting points.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Use of Activated Carbon: If the crude product is highly colored, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the solution while hot before allowing it to cool.
-
Secondary Purification: If recrystallization is insufficient, consider column chromatography on silica gel. Use a solvent system like ethyl acetate/hexane with a small amount of acetic acid to ensure the carboxylic acid remains protonated and elutes properly.
Part 3: Characterization & Stability Issues
Q7: My NMR spectrum shows unexpected peaks. How do I identify the impurities?
Unexpected signals in your NMR spectrum usually point to unreacted starting materials, side products, or residual solvent.
Common Impurities & Their Signatures:
-
Unreacted 2-Naphthol: Look for its characteristic aromatic signals, which will differ from the product's pattern.
-
Decarboxylation Product (1-Methyl-2-naphthol): The most common degradation pathway for similar compounds is decarboxylation, which can be accelerated by heat.[2][10] This would result in the loss of the -CH₂COOH signals and the appearance of a methyl group signal (~2.5 ppm) in the ¹H NMR.
-
Positional Isomer (3-Hydroxy-2-naphthoic acid derivative): The Kolbe-Schmitt reaction can sometimes yield a mixture of isomers.[7][11] While the 1-position is kinetically favored, the 3-position can also be carboxylated. This would result in a different set of aromatic proton signals and potentially different chemical shifts for the methylene group.
-
Residual Solvents: Check for common recrystallization or chromatography solvents (e.g., ethanol, ethyl acetate, hexane, toluene).
Q8: My compound seems to degrade over time, leading to inconsistent results in my assays. What is the degradation pathway?
The primary degradation pathways for aromatic carboxylic acids like this are decarboxylation and oxidation .[2]
-
Decarboxylation: This involves the loss of the carboxylic acid group as CO₂. It is often promoted by high temperatures and can occur slowly even in solution at room temperature.[12][13] The resulting product would be 1-methyl-2-naphthol.
-
Oxidation: The electron-rich naphthalene ring is susceptible to oxidation, especially when exposed to air and light.[2] This can lead to the formation of quinone-like structures and other degradation products, often resulting in a change of color to yellow or brown.
To avoid these issues, always use freshly prepared solutions for sensitive experiments and store solid materials and stock solutions under the recommended conditions (see Q1 & Q2).[2]
Part 4: Key Experimental Protocols
Protocol 1: Synthesis of this compound via Carboxylation
This protocol is based on the principles of the Kolbe-Schmitt reaction. It should be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
2-Naphthol
-
Sodium Hydroxide (NaOH) pellets
-
Dry Ice (solid CO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Toluene
Procedure:
-
Preparation of Sodium 2-Naphthoxide: In a high-pressure reactor equipped with a mechanical stirrer, add 2-naphthol and an equimolar amount of NaOH pellets.
-
Add a minimal amount of anhydrous toluene to create a slurry.
-
Heat the mixture under a gentle stream of nitrogen to ~150-180°C to drive off the water formed from the acid-base reaction. Continue heating under vacuum until a dry, free-flowing powder of sodium 2-naphthoxide is obtained.
-
Carboxylation: Cool the reactor to ~120°C. Pressurize the reactor with carbon dioxide (from a cylinder or by adding crushed dry ice before sealing) to 5-7 atm.
-
Stir the mixture at 120-130°C for 4-6 hours, maintaining the CO₂ pressure.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂.
-
Dissolve the solid reaction mass in a sufficient amount of warm water.
-
Transfer the aqueous solution to a beaker and cool in an ice bath.
-
Slowly add concentrated HCl with stirring until the pH is ~1-2. A precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 60°C.
Protocol 2: Purification by Recrystallization
-
Place the crude, dry product in an Erlenmeyer flask.
-
Add a minimal amount of hot 80% ethanol (or another suitable solvent) to just dissolve the solid.
-
If the solution is colored, add a spatula-tip of activated carbon and keep the solution hot for 5 minutes.
-
Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
References
- BenchChem. (n.d.). Troubleshooting low yields in (S)-1,1'-Bi-2,2'-naphthol synthesis.
- BenchChem. (n.d.). Long-term stability of 2-Naphthoxyacetic acid in different storage conditions.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Andrzej, K., & Sławomir, B. (2002). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. Zeitschrift für Naturforschung A, 57(9-10), 812-818.
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
- University of Hertfordshire. (n.d.). 1-naphthylacetic acid. Agriculture & Environment Research Unit (AERU).
- Wikipedia. (n.d.). 1-Naphthaleneacetic acid.
- Kos, A., & Berski, S. (2014). Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide. ResearchGate.
- Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- OpenBU. (n.d.). A new method for the preparation of alpha naphthyl-acetic acid. Boston University.
- Master Organic Chemistry. (2022). Decarboxylation.
- National Institutes of Health. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids.
- SpectraBase. (n.d.). 2-Naphthaleneacetic acid [FTIR] Spectrum.
Sources
- 1. bio.vu.nl [bio.vu.nl]
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- 4. This compound | C12H10O3 | CID 294566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Naphthylacetic acid(581-96-4) 13C NMR [m.chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. canov.jergym.cz [canov.jergym.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 10. Decarboxylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Degradation of 2-(2-Hydroxy-1-naphthyl)acetic acid in solution
Welcome to the technical support center for 2-(2-Hydroxy-1-naphthyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Introduction: Understanding the Molecule
This compound is a naphthalene derivative with structural similarities to the synthetic auxin, 1-Naphthaleneacetic acid (NAA).[1] Its phenolic hydroxyl group and carboxylic acid moiety make it susceptible to various degradation pathways, particularly in solution. This guide will address the common challenges associated with its stability and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my experiments?
A1: The stability of this compound in solution is influenced by several factors. As a phenolic compound, it is particularly sensitive to:
-
pH: Alkaline conditions can lead to the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion. This species is more susceptible to oxidation.[2][3]
-
Light Exposure: Similar to other naphthalene-based compounds and polyphenols, exposure to light, especially UV radiation, can induce photochemical degradation.[4][5]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[4][5]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly at higher pH.[3][5]
-
Metal Ions: Trace metal ions in your solvent or reagents can catalyze oxidation reactions.
-
Microbial Contamination: If solutions are not sterile, microorganisms can metabolize the compound. Bacteria, for instance, are known to degrade naphthalene and its derivatives.[6][7][8]
Q2: I'm observing a color change in my stock solution of this compound. What could be the cause?
A2: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. This is often due to the formation of oxidation products. Phenolic compounds can oxidize to form quinone-type structures, which are often colored. This process is accelerated by exposure to light, high pH, and the presence of oxygen.
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a stable stock solution, consider the following:
-
Solvent Choice: Use a high-purity solvent. For aqueous solutions, use freshly deionized and filtered water. If using an organic solvent, ensure it is free of peroxides. The compound is soluble in organic solvents like ethanol, acetone, and chloroform.[9]
-
pH Adjustment: If preparing an aqueous stock, it is advisable to keep the pH in the acidic to neutral range (pH 5-7) to maintain the stability of the phenolic group.[10]
-
Light Protection: Store the stock solution in an amber vial or wrap the container in aluminum foil to protect it from light.[4]
-
Temperature Control: Store the solution at a low temperature, such as 4°C for short-term storage or -20°C for long-term storage.
-
Inert Atmosphere: For maximum stability, you can degas the solvent before use and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: What analytical techniques are suitable for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for quantifying this compound and its degradation products.[11] A C18 column is often suitable for separation.[11] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be employed for more sensitive detection and identification of degradation products.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound in the experimental medium. | 1. Prepare fresh solutions before each experiment.2. Analyze the purity of your stock solution via HPLC.3. Review your experimental conditions (pH, temperature, light exposure) and optimize for stability. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Use LC-MS/MS to identify the molecular weight of the unknown peaks.2. Compare the retention times of your sample with a freshly prepared standard.3. Consider potential degradation pathways (e.g., oxidation, decarboxylation) to hypothesize the structure of the new peaks. |
| Precipitation of the compound in aqueous solution. | Poor solubility, especially at acidic pH where the carboxylic acid is protonated. | 1. Adjust the pH of the solution. The sodium salt of phenols is generally more water-soluble.[10]2. Consider using a co-solvent if compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Materials:
-
This compound (high purity)
-
HPLC-grade solvent (e.g., ethanol or DMSO)
-
Amber glass vial with a Teflon-lined cap
-
Argon or nitrogen gas (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry amber vial.
-
Add the appropriate volume of solvent to achieve the target concentration.
-
If using an aqueous solution, ensure the water is deoxygenated by sparging with an inert gas for 15-20 minutes.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
(Optional) Purge the headspace of the vial with argon or nitrogen gas before final sealing.
-
Store the solution at -20°C and protect it from light.
-
Protocol 2: HPLC Method for Stability Analysis
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size[11]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 30:70 v/v), with 0.1% acetic acid in the aqueous phase.[11]
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 10 µL[11]
-
Detection Wavelength: 255 nm (or determine the optimal wavelength by scanning a fresh standard)[11]
-
Column Temperature: 25°C
-
-
Procedure:
-
Prepare a calibration curve using a freshly prepared, high-purity standard of this compound.
-
Dilute your experimental samples to fall within the linear range of the calibration curve.
-
Inject the samples and standards onto the HPLC system.
-
Integrate the peak area of this compound and any new peaks that appear over time.
-
Calculate the concentration of the parent compound remaining and the relative area of the degradation products.
-
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathway
The primary non-microbial degradation is likely to be oxidation. The phenolic hydroxyl group is susceptible to oxidation, potentially leading to the formation of a naphthoquinone derivative.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
This workflow outlines the steps to assess the stability of the compound under different experimental conditions.
Caption: Workflow for assessing the stability of this compound.
References
- Bhatt, P., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry.
- Pasquet, P. L., et al. (2023). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate.
- Carrasco-Correa, E. J., et al. (2019). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules.
- Jurikova, T., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules.
- Wikipedia. (n.d.). Phenol.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- PubChem. (n.d.). This compound.
- Phale, P. S., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology.
- Salik, M. R., et al. (2022). Determination and quality monitoring of naphthyl acetic acid in commercial plant growth regulator formulations using HPLC technique. Soil & Environment.
- Bhatt, P., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. PMC - PubMed Central.
- Wikipedia. (n.d.). 1-Naphthaleneacetic acid.
- Annweiler, E., et al. (2000). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. Applied and Environmental Microbiology.
- Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products).
- Vasileva-Tonkova, E., et al. (2021). Biodegradation of Naphthalene and Anthracene by Aspergillus glaucus Strain Isolated from Antarctic Soil. Molecules.
- Tarhriz, V., et al. (2014). Isolation and Characterization of Naphthalene-degradation Bacteria from Qurugol Lake Located at Azerbaijan. Biosciences Biotechnology Research Asia.
- Meckenstock, R. U., et al. (2000). Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47. Archives of Microbiology.
- PubChem. (n.d.). 1-Naphthaleneacetic acid.
- University of Hertfordshire. (n.d.). 1-naphthylacetic acid. AERU.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 7. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenol - Wikipedia [en.wikipedia.org]
- 11. se.org.pk [se.org.pk]
- 12. pubs.rsc.org [pubs.rsc.org]
Troubleshooting poor rooting with 2-(2-Hydroxy-1-naphthyl)acetic acid
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This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered when using 2-(2-Hydroxy-1-naphthyl)acetic acid as a synthetic auxin for promoting adventitious root formation. Our approach is rooted in scientific principles to ensure you can logically navigate experimental challenges and achieve robust, reproducible results.
Section 1: Troubleshooting Guide: Poor or No Root Formation
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnostic workflow and targeted solutions based on established principles of plant physiology.
Q1: My cuttings show no signs of rooting and the base is turning black and soft. What is the likely cause?
This is a classic symptom of phytotoxicity, often coupled with a secondary microbial infection. The primary issue is likely an excessive concentration of the auxin, which can cause cellular damage, necrosis, and death of the tissue at the application site[1].
Diagnostic Steps & Solutions:
-
Re-evaluate Concentration: Auxins exhibit a dose-dependent effect; concentrations that are too high inhibit root elongation and can be toxic[2][3][4]. Immediately conduct a dose-response experiment.
-
Action: Prepare a dilution series of your this compound solution. We recommend starting with a 10-fold dilution from your current concentration and creating a series (e.g., 1µM, 10µM, 50µM, 100µM).
-
Rationale: This will help you identify the optimal concentration window for your specific plant species and cutting type. Many woody plants respond well to concentrations in the range of 1000-3000 ppm for quick dip methods, but this can vary significantly[5][6].
-
-
Solvent Toxicity Check: If you are using a solvent like ethanol or DMSO to dissolve the compound, the solvent itself might be causing toxicity, especially at high concentrations[1].
-
Action: Run a control group where cuttings are treated only with the solvent at the same concentration used in your experimental setup.
-
Rationale: This isolates the effect of the solvent from the auxin, confirming or ruling out its toxic contribution.
-
-
Ensure Aseptic Technique: The necrotic tissue is highly susceptible to opportunistic bacteria and fungi.
-
Action: Sterilize your cutting tools and work surfaces. Consider a brief pre-treatment of cuttings with a broad-spectrum fungicide.
-
Q2: My cuttings are developing a large amount of callus at the base, but no distinct roots are forming. What does this indicate?
This common issue signifies that the auxin is active and inducing cell division (callus formation), but the hormonal balance is not correct for inducing cell differentiation into root primordia.
Diagnostic Steps & Solutions:
-
Adjust Auxin Concentration: An excessive auxin level can promote undifferentiated cell proliferation (callus) while inhibiting the organized development of root meristems[3].
-
Action: As in the previous issue, perform a dilution series. Often, a slightly lower concentration is needed to transition from callus production to root initiation.
-
-
Consider Auxin-Cytokinin Ratio: Plant development is heavily influenced by the ratio of auxins to cytokinins. High auxin-to-cytokinin ratios generally favor rooting, while lower ratios favor shoot formation. An intermediate ratio can sometimes lead to callus proliferation.
-
Action: While not always necessary for rooting cuttings, if you are working in a tissue culture system, ensure your medium is not inadvertently supplemented with cytokinins. For cuttings, this is less of a concern but highlights the delicate hormonal balance at play.
-
-
Provide a Dark Period: Root initiation is often favored in dark conditions.
-
Action: Ensure the base of the cuttings is buried in the rooting medium and not exposed to light.
-
Q3: Rooting is highly inconsistent across my batch of cuttings. Some root well, while others do nothing. How can I improve uniformity?
Inconsistency typically points to variability in the starting material or application method rather than the compound itself.
Diagnostic Steps & Solutions:
-
Standardize Cutting Selection: The physiological state of the mother plant and the type of cutting are critical.
-
Action:
-
Use cuttings of the same age and from the same part of the plant (e.g., all semi-hardwood from the mid-section of current year's growth).
-
Ensure the mother plant is healthy, well-hydrated, and not under stress.
-
Standardize the number of nodes per cutting (a minimum of 5 nodes is often recommended for woody plants)[7].
-
-
-
Uniform Application: Ensure every cutting receives the same dose.
-
Action: When using a "quick dip" method, ensure the base of each cutting is submerged to the same depth and for the same amount of time (e.g., 30 seconds)[6]. Stir the solution periodically to prevent settling.
-
-
Control Environmental Conditions: Maintain consistent temperature, humidity, and light levels for all cuttings. High humidity is crucial to prevent cuttings from desiccating before they form roots.
Section 2: Frequently Asked Questions (FAQs)
What is the best way to dissolve this compound and prepare solutions?
This compound, like its common analogue 1-Naphthaleneacetic acid (NAA), has low solubility in water but is soluble in organic solvents like ethanol, acetone, and ether[8][9].
Protocol: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh out 20.22 mg of this compound (Molecular Weight: 202.21 g/mol )[10].
-
Dissolving: Place the powder in a 10 mL volumetric flask. Add approximately 7-8 mL of 95% ethanol or 1N NaOH and vortex until fully dissolved.
-
Dilution: Once dissolved, bring the final volume to 10 mL with the same solvent.
-
Storage: Store the stock solution in a glass container at 2-8°C, protected from light. It should be stable for several weeks.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in distilled water or your rooting medium. Note that some precipitation may occur upon dilution in water; ensure thorough mixing before application.
What is a good starting concentration for my experiments?
The optimal concentration is highly species-dependent. However, a good starting point for many applications is derived from studies using the structurally similar NAA. We recommend a pilot experiment spanning a logarithmic range of concentrations.
| Cutting Type | Recommended Starting Range (Quick Dip) | Reference |
| Softwood / Herbaceous | 500 - 1,500 ppm | [6] |
| Semi-Hardwood | 1,000 - 3,000 ppm | [5][6] |
| Hardwood | 2,000 - 8,000 ppm | [5] |
To convert from ppm to Molarity (approximate for NAA): 1000 ppm ≈ 5.4 mM
How does the pH of my solution or medium affect rooting?
The pH of the application solution and rooting medium is a critical, often overlooked, factor. It influences both the stability of the auxin and its uptake by the plant cells.
-
The Chemiosmotic Hypothesis: According to this model, auxin uptake is favored by a slightly acidic apoplastic pH (the space outside the cell membrane)[11]. An acidic environment keeps a higher proportion of the auxin molecules in their protonated, uncharged form (IAAH), which can more easily diffuse across the cell membrane.
-
Recent Findings: Interestingly, some studies show that a neutral to slightly alkaline medium (pH 7.0-8.0) can actually promote primary and lateral root growth by enhancing auxin signaling and accumulation in the root tip[12].
Recommendation: Start by buffering your rooting medium or solution to a pH between 5.8 and 6.5. If results are suboptimal, testing a neutral or slightly alkaline pH (up to 7.5) may be beneficial for certain species[12]. Avoid strongly acidic conditions (below pH 4.5), which can inhibit root growth[13].
Section 3: Visualization of Key Processes
Troubleshooting Workflow
This diagram provides a logical path to diagnose the root cause of poor adventitious root formation.
Caption: A troubleshooting flowchart for diagnosing rooting issues.
Simplified Auxin Signaling Pathway
This diagram illustrates the core molecular mechanism by which auxins like this compound promote the expression of genes required for root development.
Caption: Core components of the nuclear auxin signaling pathway.
References
- ASHS Journals. (2025). Potential for Phytotoxicity Using Alcohol-containing Solutions of Auxin in Cutting Propagation.
- PMC - PubMed Central. (n.d.). Auxin in Root Development.
- PMC - NIH. (n.d.). Cell wall pH and auxin transport velocity.
- Herbicide Symptoms Tool. (n.d.). Synthetic Auxins.
- PMC - PubMed Central. (n.d.). Auxin Control of Root Development.
- MDPI. (n.d.). Effects and Mechanism of Auxin and Its Inhibitors on Root Growth and Mineral Nutrient Absorption in Citrus (Trifoliate Orange, Poncirus trifoliata) Seedlings via Its Synthesis and Transport Pathways.
- OUCI. (n.d.). Role of various auxins in adventitious root formation.
- Maximum Academic Press. (2023). Promotion of root development by slightly alkaline pH involves an auxin mediated adaption mechanism.
- UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms.
- PubMed Central. (n.d.). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses.
- Herbicide Symptoms. (n.d.). Injury Symptoms | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction.
- SLOW RELEASE OF A SYNTHETIC AUXIN INDUCES ADVENTITIOUS ROOT FORMATION. (n.d.).
- ResearchGate. (2025). (PDF) Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants.
- SciSpace. (2025). Evaluation of Optimum Concentration of Naphthalene Acetic Acid on in Vitro Rooting and Acclimatization of Tissue Culture Date Palm.
- Power Grown. (n.d.). Naphthalene Acetic Acid 98% 25 Grams Tech Grade.
- Plant Cell Technology. (2021). Auxin: The Rooting Hormone.
- PubChem. (n.d.). This compound.
- PNAS. (2017). Auxin steers root cell expansion via apoplastic pH regulation in Arabidopsis thaliana.
- Solubility of Things. (n.d.). Naphthalene-1-acetic acid.
- Beckler, M. (2006). Effects of Concentration of Auxin on Rooting from Woody Stem Cuttings.
- ResearchGate. (2025). Evaluation of optimum concentration of naphthalene acetic acid on in vitro rooting and acclimatization of tissue culture date palm ( Phoenix dactylifera L.) plantlets | Request PDF.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Wikipedia. (n.d.). 1-Naphthaleneacetic acid.
- PMC - PubMed Central. (n.d.). Impact of Auxins on Vegetative Propagation through Stem Cuttings of Couroupita guianensis Aubl.: A Conservation Approach.
- International Journal of Chemical Studies. (2020). Efficacy of naphthalene acetic acid on root promotion on vegetative propagation of Tecoma stans under mist chamber of semi.
- Zhengzhou Delong Chemical Co., Ltd. (2022). Plant Growth Promoter- Naphthylacetic acid NAA.
- Plant Cell Technology. (n.d.). Naphthaleneacetic Acid (NAA) Solution 1mg/1ml.
- MDPI. (2021). Efficacy of Different Concentrations of NAA on Selected Ornamental Woody Shrubs Cuttings.
- YouTube. (2020). 10 - Webinar - Dr. Todd Gaines - Novel herbicide resistance mechanisms to synthetic auxins in weeds.
- Dora Agri. (n.d.). 1-Naphthylacetic Acid NAA Plant Hormone Wholesale 98% TC Supplier.
- Bionity. (n.d.). 1-Naphthaleneacetic acid.
Sources
- 1. hort [journals.ashs.org]
- 2. Auxin in Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 5. mbeckler.org [mbeckler.org]
- 6. phytojournal.com [phytojournal.com]
- 7. Impact of Auxins on Vegetative Propagation through Stem Cuttings of Couroupita guianensis Aubl.: A Conservation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 1-Naphthaleneacetic_acid [bionity.com]
- 10. This compound | C12H10O3 | CID 294566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cell wall pH and auxin transport velocity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promotion of root development by slightly alkaline pH involves an auxin mediated adaption mechanism [maxapress.com]
- 13. Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses - PMC [pmc.ncbi.nlm.nih.gov]
2-(2-Hydroxy-1-naphthyl)acetic acid stability and storage conditions
Technical Support Center: 2-(2-Hydroxy-1-naphthyl)acetic Acid
Welcome to the technical support guide for this compound (CAS 10441-45-9). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this compound in a laboratory setting. Due to the specific nature of this molecule, direct stability data is limited. Therefore, this guide synthesizes information on the compound itself, its close structural isomer 1-Naphthaleneacetic acid (NAA), and the general principles governing aromatic carboxylic acids to provide a robust framework for its use.
Section 1: Compound Profile & Physicochemical Properties
Understanding the fundamental properties of this compound is the first step toward ensuring its stability. The presence of a hydroxyl group on the naphthalene ring, in addition to the carboxylic acid moiety, introduces specific handling considerations compared to its non-hydroxylated counterpart, NAA.
| Property | Value | Source |
| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | [1] |
| CAS Number | 10441-45-9 | [1] |
| Molecular Formula | C₁₂H₁₀O₃ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Appearance | White to off-white or light tan crystalline solid (inferred from related compounds) | [2][3][4] |
| Solubility | Very slightly soluble in cold water; soluble in organic solvents such as acetone, ethanol, ether, and chloroform. | [3][5][6] |
| Melting Point | Not specified; likely a crystalline solid with a high melting point similar to related structures.[7] (NAA melts at ~135°C).[3][5] |
Section 2: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common queries regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A: For maximal stability, the solid compound should be stored in a cool, dry, and dark environment.[8] The recommended conditions are:
-
Temperature: Store at 2-8°C. For long-term archival, storage at -20°C is preferable.
-
Atmosphere: The phenolic hydroxyl group is susceptible to oxidation. For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent gradual degradation and discoloration.
-
Container: Use a tightly sealed, corrosion-resistant container, such as an amber glass vial with a secure cap.[8]
-
Location: Keep in a well-ventilated area away from incompatible materials like strong oxidizing agents, bases, and sources of heat or ignition.[8]
Q2: How should I prepare stock solutions, and which solvents are recommended?
A: Given its low aqueous solubility, direct preparation in aqueous buffers is not feasible for high concentrations.[3] The recommended procedure is:
-
Select a suitable organic solvent. Based on the properties of related aromatic carboxylic acids, dimethyl sulfoxide (DMSO), ethanol, methanol, or acetone are excellent choices.[5][6]
-
Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the solid compound in the chosen organic solvent. Gentle vortexing or sonication can aid dissolution.
-
For experiments requiring an aqueous medium, perform a serial dilution of the organic stock solution into your final buffer or cell culture medium.
-
Causality Note: It is critical to ensure that the final concentration of the organic solvent in your experimental system is low enough (typically <0.5%) to not interfere with the biological or chemical assay.
-
Q3: What is the stability of prepared stock solutions, and how should they be stored?
A: Stock solutions are inherently less stable than the solid compound. To preserve integrity:
-
Storage Temperature: Store stock solutions at -20°C or, for extended periods, at -80°C.
-
Aliquoting: Dispense the stock solution into single-use aliquots. This is the most crucial step to prevent degradation caused by repeated freeze-thaw cycles.
-
Light Protection: Store aliquots in amber vials or wrap them in aluminum foil to protect against photodegradation, a known degradation pathway for naphthalene derivatives.[9]
-
Shelf Life: As a best practice, prepare fresh stock solutions every 1-2 months. If older stocks must be used, their purity should be verified via an analytical method like HPLC.
Q4: Is this compound particularly sensitive to air or light?
A: Yes. The combination of a naphthalene ring and a phenolic hydroxyl group makes the molecule susceptible to both oxidative and photolytic degradation.
-
Oxidation: Phenols can be oxidized by atmospheric oxygen, a process often catalyzed by trace metals or light, leading to the formation of colored quinone-type impurities. This is a primary reason for storing the compound under an inert atmosphere and in a tightly sealed container.
-
Photodegradation: Naphthalene-based compounds can absorb UV light, leading to chemical decomposition.[9] Both solid material and solutions should be rigorously protected from light during storage and handling.
Section 3: Troubleshooting Guide: Common Stability Issues
This guide helps diagnose and resolve common problems encountered during experimentation.
Problem 1: The solid compound, which was initially white, has developed a yellow or brownish tint.
-
Probable Cause: This discoloration is a classic indicator of oxidation. The phenolic group has likely been oxidized to form quinone-like structures, which are highly colored.
-
Troubleshooting Steps:
-
Assess Purity: Do not use the discolored material for sensitive applications where purity is paramount. The purity should be checked using HPLC or LC-MS.
-
Immediate Action: If the discoloration is minor and the application is non-critical, the material may still be usable, but results should be interpreted with caution. For most research applications, the material should be discarded.
-
Preventative Measures: Review your storage protocol. Ensure the container is sealed tightly and, for new batches, purge the vial with an inert gas (argon or nitrogen) before sealing for long-term storage.
-
Caption: Potential oxidation pathway leading to discoloration.
Problem 2: My biological or chemical assays are showing inconsistent or lower-than-expected activity.
-
Probable Cause: This issue often points to the degradation of the compound in the stock solution or within the experimental medium itself. The active concentration may be lower than calculated.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Immediately discard the current working stock solution and prepare a new one from the solid material.
-
Verify Stock Purity: Before use, analyze the new stock solution via HPLC to confirm its concentration and purity.
-
Assess Experimental Stability: Consider the conditions of your assay. Is the medium at a high pH? Is the experiment run under bright light for an extended period? Run a control experiment where you incubate the compound in your assay buffer for the duration of the experiment and then measure its concentration to check for degradation.
-
Review Handling: Ensure that solutions are kept on ice and protected from light during experimental setup.
-
Problem 3: The compound is difficult to dissolve, even in organic solvents.
-
Probable Cause: Insufficient solvent volume, use of an inappropriate solvent, or low temperature.
-
Troubleshooting Steps:
-
Confirm Solvent Choice: Ensure you are using a recommended solvent like DMSO or ethanol.
-
Increase Solvent Volume: Try decreasing the target concentration.
-
Use Physical Methods: Gentle warming (to 30-40°C) or sonication in a water bath can significantly improve the rate of dissolution.
-
For Aqueous Solutions: Remember not to dissolve the compound directly in water. Prepare a concentrated stock in a water-miscible organic solvent first, then dilute it into the aqueous buffer. If precipitation occurs upon dilution, the final concentration may be above its solubility limit in that mixed-solvent system.
-
Section 4: Protocols for Stability & Purity Assessment
To ensure the integrity of your results, periodic quality control is essential. Here are validated workflows for assessing the purity of this compound.
Protocol 4.1: HPLC Method for Purity Analysis
This protocol provides a baseline HPLC method for routine purity checks, adapted from methods used for NAA.[10]
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% acetic acid or formic acid to ensure the carboxylic acid is protonated.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at approximately 280 nm, corresponding to an absorbance maximum of the naphthalene ring.
-
Sample Preparation: Dilute a sample of your stock solution in the mobile phase to a final concentration of ~10-20 µg/mL.
-
Analysis: Inject 10 µL and record the chromatogram. A pure sample should exhibit a single major peak. The presence of additional peaks indicates impurities or degradation products.
Caption: Workflow for routine HPLC purity analysis.
Protocol 4.2: Forced Degradation Study Workflow
A forced degradation study is essential for understanding the stability profile of the compound and identifying potential degradation products.
-
Prepare Solutions: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Aliquot the solution into separate vials and expose them to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Stress: Incubate at 60°C (in parallel with a control sample at 4°C).
-
Photolytic Stress: Expose to direct UV light (e.g., 254 nm) or strong sunlight.[9]
-
-
Time Points: Take samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acid and base samples before injection.
-
Analysis: Analyze all samples using the HPLC method described in Protocol 4.1. Compare the chromatograms to the control sample to identify the formation of degradation products and calculate the percentage of the parent compound remaining.
Caption: Workflow for a forced degradation study.
References
- 1-Naphthaleneacetic acid - Wikipedia. Wikipedia. [Link]
- 1-naphthylacetic acid - AERU - University of Hertfordshire. Agriculture & Environment Research Unit (AERU). [Link]
- MATERIAL SAFETY DATA SHEET - a-NAPHTHYL ACETIC ACID. Oxford Lab Fine Chem LLP. [Link]
- This compound | C12H10O3 | CID 294566.
- Safety Data Sheet: 1-Naphthyl acetic acid. Carl ROTH. [Link]
- 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862.
- SAFETY DATA SHEET - 2-Naphthylacetic acid. Thermo Fisher Scientific. [Link]
- Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products).
- Specification for storage and transport of carboxylic acids. Xinyexense. [Link]
- Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremedi
- Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. The Chemistry Notes. [Link]
- A modified QuEChERS method for the simultaneous determination of ten plant growth regulators in fruits and vegetables using liquid chromatography tandem mass spectrometry. Royal Society of Chemistry. [Link]
- Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]
- Validation Data for the Analysis of 1-Napthylacetic acid and 1-Naphtylacetamide in tomato and zucchini Using Mini-Luke. European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. [Link]
- Photodegradation of α-naphthaleneacetic acid in aqueous solution.
- AROMATIC CARBOXYLIC ACIDS. SlideShare. [Link]
- Determination and quality monitoring of naphthyl acetic acid in commercial plant growth regulator formulations using HPLC technique. Soil & Environment. [Link]
- Methods of Preparation of Carboxylic Acids. BYJU'S. [Link]
- Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)
- Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching. PubMed Central. [Link]
Sources
- 1. This compound | C12H10O3 | CID 294566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-naphthylacetic acid [sitem.herts.ac.uk]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 8. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 9. researchgate.net [researchgate.net]
- 10. se.org.pk [se.org.pk]
Avoiding phytotoxicity with 2-(2-Hydroxy-1-naphthyl)acetic acid
A Guide to Effective Application and Prevention of Phytotoxicity
Welcome to the technical support center for 2-(2-Hydroxy-1-naphthyl)acetic acid. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical guidance required to successfully utilize this compound in your research while avoiding common pitfalls, particularly phytotoxicity. This guide is structured to address issues from first principles to advanced troubleshooting, ensuring scientific integrity and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound and phytotoxicity.
Q1: What is this compound?
A1: this compound is a naphthalene derivative.[1] Structurally, it is related to synthetic auxins like 1-Naphthaleneacetic acid (NAA), a well-known plant growth regulator.[1][2] Due to this structural similarity, it is investigated for its role in plant growth regulation, such as stimulating root formation in stem and leaf cuttings.[1]
Q2: What is phytotoxicity and why should I be concerned when using this compound?
A2: Phytotoxicity is a term for toxic effects on plant growth caused by a compound.[3] These effects can be caused by a wide range of substances, including pesticides, fertilizers, and growth regulators.[4][5] Symptoms can range from mild aesthetic damage to significant growth inhibition and plant death.[6]
You should be concerned because this compound is a synthetic auxin. Like all auxins, it operates within a specific concentration window. While optimal concentrations can stimulate desired growth responses (like rooting), concentrations that are too high can be inhibitory or overtly toxic, leading to phytotoxicity.[2][7] Many naphthalene-based compounds produced by fungi are known phytotoxins, highlighting the potential for this chemical class to adversely affect plants.[8][9]
Q3: What are the common symptoms of phytotoxicity?
A3: Recognizing symptoms early is critical for diagnosis and mitigation. Common signs include:
-
Chlorosis: Yellowing of leaf tissue due to a lack of chlorophyll.[3][6]
-
Necrosis: Browning or blackening and death of plant tissue, often appearing as leaf spots, margin burn, or tip burn.[5][6]
-
Growth Distortion: Abnormal growth patterns such as leaf cupping, curling, twisting, or strapping.[3][4]
-
Stunting: Reduced overall plant growth, including shortened stems and smaller leaves.[3][6]
-
Root Damage: Poor germination, or blackened, poorly developed root systems.[3][4]
Q4: How can I distinguish phytotoxicity from disease or nutrient deficiency?
A4: Differentiating phytotoxicity from other plant health issues involves pattern recognition.
-
Symptom Onset: Phytotoxicity symptoms often appear rapidly (within 1-7 days) after a chemical application and are typically uniform across the treated area.[4]
-
Pattern of Damage: Damage often correlates with the application method. For example, spray damage may show sharp edges or be more severe on plants closer to the sprayer.[4][6] In contrast, diseases often spread in irregular patterns and progress over time.
-
New Growth: With phytotoxicity, new growth that emerges after the chemical has dissipated will often appear healthy and normal, while older, treated leaves remain damaged.[4][6] Pathogenic diseases, however, will typically continue to spread to new growth.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q5: My plants show leaf burn and yellowing after application. What did I do wrong?
A5: This is a classic sign of applying a concentration that is too high. The solvent system or environmental conditions can also be contributing factors.
-
Causality: The compound, being an auxin, can overwhelm the plant's natural hormonal balance at high concentrations, leading to cellular stress, disruption of photosynthesis, and eventually cell death (necrosis and chlorosis).[7] Applying the compound during high heat or intense light can also increase the rate of uptake and chemical activity, exacerbating the toxic effect.[6][10]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your stock solution and dilution calculations. An error in calculation is a common source of overdosing.
-
Conduct a Dose-Response Study: Your plant species or cultivar may be more sensitive than what is reported in the literature. It is imperative to determine the optimal concentration empirically. See Protocol 1 for a detailed methodology.
-
Evaluate Environmental Conditions: Avoid applying chemicals to plants that are stressed (e.g., drought-stressed) or during periods of high temperature (>80°F or 27°C) and high humidity, as these conditions increase susceptibility to chemical injury.[6][10]
-
Check Your Solvent: If you are using a solvent like ethanol or DMSO to dissolve the compound, ensure the final concentration of the solvent in your working solution is not phytotoxic on its own. Run a "solvent-only" control to confirm.
-
Q6: I am not observing the desired rooting effect, and in some cases, growth seems inhibited. Why?
A6: This indicates that your application is likely outside the optimal hormonal window. You could be either too high (inhibitory/toxic) or too low (ineffective).
-
Causality: Auxins exhibit a bell-shaped dose-response curve for many processes, including rooting. There is a range that promotes growth, but concentrations above this optimum become inhibitory. Roots are particularly sensitive to high auxin concentrations, which can halt elongation and development.[11]
-
Troubleshooting Workflow: The following diagram outlines the logical steps to diagnose this issue.
Caption: Troubleshooting workflow for lack of rooting response.
Q7: How should I prepare a stock solution of this compound? It doesn't dissolve well in water.
A7: You are correct; this compound has limited water solubility, a common characteristic of synthetic auxins.[12] A concentrated stock solution must be prepared using an organic solvent first.
-
Causality: The nonpolar naphthalene ring structure dominates the molecule, making it hydrophobic. Dissolving it in a small volume of a compatible organic solvent allows for the creation of a stable, concentrated stock that can then be diluted into aqueous media or water for final application.
-
Recommended Solvents and Preparation:
| Solvent | Stock Concentration | Preparation Steps | Storage |
| Ethanol | 1-10 mg/mL | 1. Weigh out the desired amount of powder. 2. Add a small volume of 95-100% ethanol to dissolve completely. 3. Once dissolved, bring to the final volume with additional ethanol. | Store at -20°C in a tightly sealed, light-protected container.[7][13] |
| DMSO | 1-10 mg/mL | 1. Weigh out the desired amount of powder. 2. Add a small volume of DMSO to dissolve completely. 3. Once dissolved, bring to the final volume with additional DMSO. | Store at -20°C in a tightly sealed, light-protected container. |
| 1N NaOH or KOH | 1-10 mg/mL | 1. Weigh out powder. 2. Add 1N NaOH or KOH dropwise while stirring until fully dissolved. 3. Bring to final volume with sterile, deionized water. | Store at 4°C. Note: The resulting solution will be alkaline. |
-
Self-Validation: Always include a "solvent control" in your experiments. This is a treatment group where you apply the same final concentration of the solvent (e.g., ethanol) without the active compound. This ensures that any observed effects are due to the compound itself and not the solvent.
Part 3: Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experimental procedures.
Protocol 1: Determining the Optimal Concentration via Dose-Response Curve
This protocol is essential for avoiding phytotoxicity and identifying the most effective concentration for your specific plant species and experimental system.
Objective: To test a range of concentrations of this compound to determine the optimal level for the desired biological effect (e.g., root induction) and to identify the threshold for phytotoxicity.
Materials:
-
1 mg/mL stock solution of this compound.
-
Sterile deionized water or appropriate culture medium.
-
Plant material (e.g., stem cuttings, seedlings, or tissue culture explants).
-
Experimental containers (e.g., test tubes, petri dishes, small pots).
-
Control treatment solutions (negative control: water/medium only; solvent control: water/medium + solvent at the highest concentration used).
Methodology:
-
Prepare Serial Dilutions: From your 1 mg/mL (1000 µg/mL) stock solution, prepare a series of working solutions. A common logarithmic or semi-logarithmic range is effective. For example: 0 (negative control), 0 (solvent control), 0.01, 0.1, 1.0, 10.0, and 100.0 µg/mL.
-
Experimental Setup:
-
Randomly assign a minimum of 5-10 replicate plants/cuttings to each treatment group.
-
Apply the treatment solution using your chosen method (e.g., quick dip for cuttings, adding to growth medium). Ensure consistent application across all replicates.
-
-
Incubation: Place the experimental units in a controlled growth environment (consistent light, temperature, humidity).
-
Data Collection: After a predetermined time (e.g., 2-4 weeks), collect data on relevant parameters.
-
Analysis: Plot the mean of each efficacy metric against the logarithm of the concentration. This will generate a dose-response curve, visually identifying the optimal concentration range and the onset of inhibitory effects.
Caption: Idealized dose-response curve for an auxin.
Protocol 2: Foliar Spray Application
Objective: To apply the compound evenly to plant foliage, minimizing the risk of localized high concentrations.
Materials:
-
Prepared working solution of this compound at the optimal concentration determined in Protocol 1.
-
Fine-mist sprayer/atomizer.
-
Personal Protective Equipment (PPE): gloves, safety glasses.[15][16]
-
(Optional) A non-ionic surfactant to improve leaf coverage.
Methodology:
-
Preparation: Work in a well-ventilated area. If using a surfactant, add it to the working solution according to the manufacturer's instructions.
-
Timing: Apply during cooler parts of the day, such as early morning, to avoid rapid evaporation and reduce the risk of phytotoxicity associated with high temperatures.[10][17]
-
Application:
-
Hold the sprayer nozzle 12-18 inches (30-45 cm) away from the plant.
-
Spray until a fine, even mist covers the leaf surfaces, but stop before the point of runoff (when droplets begin to drip from the leaves). Over-application can lead to high localized doses.
-
-
Post-Application:
-
Allow plants to dry completely before moving them or exposing them to intense direct sunlight.
-
Thoroughly clean the sprayer with water and/or ethanol to prevent contamination in future uses.[10]
-
References
- Agrio. (n.d.). Prevent Phytotoxicity: Check Real-Time Spray Safety.
- Palma, J. (2015, May 14). Plant phytotoxicity in the greenhouse. MSU Extension.
- Dora Agri-Tech. (n.d.). Phytotoxicity: Definitions, Causes, Symptoms and Solutions.
- Farmonaut. (n.d.). Understanding Phytotoxicity: Causes, Symptoms, and Prevention in Crop Management.
- Daniel, K. (2021, September 14). Diagnosing Phytotoxicity on Landscape Plants. Purdue University.
- University of Maryland Extension. (2024, June 7). Phytotoxicity: Chemical Damage to Garden Plants.
- Farmonaut. (n.d.). Phytotoxicity In Plants: Meaning & Baking Soda Treatment Tips.
- American Chemical Society. (2025, July 2). Mitigating Metal Toxicity in Plants Using Nanoparticles: Mechanisms and Implications for Sustainable Agriculture. ACS Publications.
- Quora. (2022, July 31). How do you apply auxin to a plant?.
- MDPI. (2021). Plant Growth Regulation in Cell and Tissue Culture In Vitro.
- YouTube. (2024, November 21). Phytotoxicity in Crops : Managing Chemical Applications and Symptoms for Healthy Plant Growth.
- SciSpace. (2007). Methods of Auxin Application in Cutting Propagation: A Review of 70 Years of Scientific Discovery and Commercial Practice.
- Power Grown. (2019, January 22). The Complete Guide to Plant Auxins.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Structures of the phytotoxic naphthol and naphthoquinone congeners isolated from fungi.
- Semantic Scholar. (2007, September 1). Methods of Auxin Application in Cutting Propagation: A Review of 70 Years of Scientific Discovery and Commercial Practice.
- ResearchGate. (2015, December 1). Auxin application on the soil....is it useful?.
- YouTube. (2025, March 19). The Ultimate Guide to Tissue Culture - EVERYTHING You Need to Get Started (2025).
- Association for Biology Laboratory Education. (n.d.). Chapter 9 Plant Tissue Culture Techniques.
- Solubility of Things. (n.d.). Naphthalene-1-acetic acid.
- PubMed Central. (2022, February 19). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential.
- Wikipedia. (n.d.). 1-Naphthaleneacetic acid.
- National Pesticide Information Center. (n.d.). Naphthalene Technical Fact Sheet.
- PMC - NIH. (2023, December 4). Antifungal and Phytotoxic Activities of Isolated Compounds from Helietta parvifolia Stems.
- Frontiers. (n.d.). Exogenous naphthaleneacetic acid alleviated alkalinity-induced morpho-physio-biochemical damages in Cyperus esculentus L. var. sativus Boeck.
- jeeng.net. (2021, June 1). The Usage of Plant Test Systems for the Determination of Phytotoxicity of Contaminated with Petroleum Products Soil.
- AERU - University of Hertfordshire. (n.d.). 1-naphthylacetic acid.
- PubChem - NIH. (n.d.). 1-Naphthaleneacetic Acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 3. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 4. agrio.app [agrio.app]
- 5. Phytotoxicity: Definitions, Causes, Symptoms and Solutions - Dora Agri-Tech [doraagri.com]
- 6. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 7. The Complete Guide to Plant Auxins [powergrown.com]
- 8. researchgate.net [researchgate.net]
- 9. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnosing Phytotoxicity on Landscape Plants [purduelandscapereport.org]
- 11. researchgate.net [researchgate.net]
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- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. Phytotoxicity In Plants: Meaning & Baking Soda Treatment Tips [farmonaut.com]
Contamination issues in 2-(2-Hydroxy-1-naphthyl)acetic acid stock
Welcome to the technical support center for 2-(2-Hydroxy-1-naphthyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential contamination issues and answer frequently asked questions regarding the quality, handling, and use of this compound in experimental settings.
Introduction
This compound is a synthetic auxin, a class of plant growth regulators, and a valuable intermediate in organic synthesis. The purity of this compound is critical for obtaining reliable and reproducible experimental results, as even trace impurities can significantly impact biological assays or subsequent chemical reactions.[1] This guide provides in-depth technical advice to help you identify, mitigate, and resolve common contamination-related challenges.
Part 1: Troubleshooting Guide - Experimental Issues
This section addresses specific problems you might encounter during your experiments and links them to potential contamination issues with your this compound stock.
Q1: My plant tissue culture is showing unexpected browning and necrosis after applying this compound. What could be the cause?
A1: Unexpected phytotoxicity, such as browning and necrosis, can often be attributed to impurities in the auxin stock solution rather than the active compound itself, especially if the concentration of the auxin is within the recommended range.
Potential Causes and Solutions:
-
Phenolic Impurities: The synthesis of this compound may involve precursors like 2-naphthol. Residual 2-naphthol or related phenolic compounds can be cytotoxic to plant tissues.
-
Troubleshooting Step: Analyze your stock for the presence of free phenols using a simple colorimetric assay (e.g., with Folin-Ciocalteu reagent) or by HPLC-UV, looking for peaks that do not correspond to the main compound.
-
-
Heavy Metal Contamination: Catalysts used in synthesis can sometimes lead to trace metal impurities in the final product. These can be toxic to plant cells.
-
Troubleshooting Step: If you suspect heavy metal contamination, consider using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for analysis. If confirmed, purifying the compound by recrystallization may be necessary.
-
-
Degradation Products: Improper storage (e.g., exposure to light or high temperatures) can lead to the degradation of the parent compound into potentially more toxic byproducts.[2][3]
-
Troubleshooting Step: Compare the HPLC chromatogram of your current stock with a fresh, high-purity standard or a previously reliable batch. Look for the appearance of new peaks or a decrease in the main peak area.
-
Q2: I am observing poor or inconsistent root induction in my plant cuttings. Could this be related to the purity of my this compound?
A2: Yes, inconsistent biological activity is a hallmark of purity issues. The presence of inactive isomers or inhibitors can significantly affect the efficacy of the auxin.
Potential Causes and Solutions:
-
Presence of Inactive Isomers: The synthesis of this compound can potentially yield other positional isomers of hydroxynaphthylacetic acid that may not possess the same auxin activity.
-
Troubleshooting Step: High-resolution HPLC or LC-MS/MS can help in separating and identifying isomeric impurities.[4] A change in the mobile phase or gradient may be required to resolve closely eluting isomers.
-
-
Synthetic Byproducts Acting as Antagonists: Certain byproducts from the synthesis may interfere with the auxin signaling pathway, acting as antagonists.
-
Troubleshooting Step: A bioassay with a known responsive plant system (e.g., Avena coleoptile test) can be used to compare the activity of your stock against a certified reference standard. A significant difference in activity suggests the presence of inhibitory impurities.
-
-
Incorrect Concentration Due to Impurities: If a significant portion of your stock by weight is composed of impurities, the actual concentration of the active compound will be lower than calculated.
-
Troubleshooting Step: Use a quantitative analytical method like qNMR (quantitative Nuclear Magnetic Resonance) or HPLC with a certified reference standard to accurately determine the purity and concentration of your stock.
-
Q3: My organic reaction using this compound as a starting material is giving low yields and multiple side products. What should I investigate?
A3: In chemical synthesis, impurities in starting materials can lead to side reactions, catalyst poisoning, or incomplete conversion, resulting in poor yields and complex product mixtures.
Potential Causes and Solutions:
-
Unreacted Starting Materials: The presence of unreacted precursors from the synthesis of this compound can participate in your reaction, leading to a variety of unintended products.
-
Troubleshooting Step: Review the synthesis route of your compound. Use techniques like NMR or GC-MS to screen for the presence of these potential starting materials in your stock.[5]
-
-
Solvent Residues: Residual solvents from the final purification steps can interfere with subsequent reactions, especially if they are not inert under your reaction conditions.
-
Water Content: The presence of water can be detrimental in moisture-sensitive reactions. As a carboxylic acid, this compound can be hygroscopic.
-
Troubleshooting Step: Perform a Karl Fischer titration to determine the water content of your stock. If necessary, dry the compound under vacuum before use.
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the likely impurities in a commercial stock of this compound?
A4: While the exact impurity profile can vary between manufacturers and batches, some common classes of impurities can be anticipated based on general synthetic routes for similar compounds.
| Impurity Class | Potential Specific Impurities | Origin |
| Starting Materials | 2-Naphthol, Chloroacetic acid, Formaldehyde | Incomplete reaction |
| Isomeric Byproducts | Other positional isomers of hydroxynaphthylacetic acid | Lack of regioselectivity in synthesis |
| Degradation Products | Oxidation or decarboxylation products | Improper storage or handling |
| Solvent Residues | Ethanol, Ethyl acetate, Toluene, etc. | Incomplete removal after purification |
| Heavy Metals | Palladium, Nickel, etc. | Catalysts used in synthesis |
Q5: How should I properly store my this compound stock to minimize degradation?
A5: Proper storage is crucial to maintain the integrity of the compound.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Light: Protect from light, as many aromatic compounds are light-sensitive and can undergo photochemical degradation.[3] Store in an amber vial or in a dark cabinet.
-
Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric oxygen, which can cause oxidation. For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q6: What are the recommended analytical methods for assessing the purity of this compound?
A6: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of non-volatile organic compounds. An HPLC-UV method is suitable for routine purity checks.
-
Recommended Columns: C18 or C8 reverse-phase columns.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[9][10]
-
Detection: UV detection at a wavelength where the naphthalene ring system has strong absorbance (e.g., around 220-230 nm or 270-280 nm).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification of unknown impurities, LC-MS/MS provides molecular weight and fragmentation data, which are crucial for structure elucidation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and the detection of impurities that may not be easily visible by HPLC-UV.[11] It is particularly useful for identifying residual solvents.[6]
Part 3: Protocols and Visualizations
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and the impurity profile of your sample.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of a high-purity reference standard of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask and make up to the mark. This gives a 1 mg/mL stock solution.
-
Prepare a working standard of 100 µg/mL by diluting the stock solution.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution at the same concentration as the working standard using the same solvent.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 272 nm.[12]
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Determine the purity of the sample by comparing the peak area of the main compound to the total area of all peaks (area percent method). For more accurate quantification, use a calibration curve generated from the reference standard.
-
Diagram 1: Potential Contamination Pathways
This diagram illustrates the potential sources of impurities during the lifecycle of this compound.
Caption: Workflow for troubleshooting inconsistent bioassay results.
References
- Validation Data for the Analysis of 1-Napthylacetic acid and 1-Naphtylacetamide in tomato and zucchini Using Mini-Luke. (n.d.).
- 1-Naphthaleneacetic acid. (2023, November 29). In Wikipedia.
- National Center for Biotechnology Information. (n.d.). 1-Naphthaleneacetic Acid. In PubChem.
- National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
- Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation. (2013). ResearchGate.
- Li, N., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC.
- Method of making naphthaleneacetic acid. (1953). U.S.
- Khan, M.S.A., et al. (2022). Determination and quality monitoring of naphthyl acetic acid in commercial plant growth regulator formulations using HPLC technique. Soil & Environment, 41(1), xx-xx.
- Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology, 61, 49-64.
- Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays. (n.d.). BioAgilytix.
- da Silva, J. P., et al. (2013). Photochemical degradation of the plant growth regulator 2-(1-naphthyl) acetamide in aqueous solution upon UV irradiation. Photochemistry and Photobiology, 89(4), 846-852.
- Tillmann, M., et al. (2021). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Plant Methods, 17(1), 63.
- Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4478.
- Matijević-Sosa, J., et al. (2007). NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety.
- Determination of α-naphthylacetic acid by high performance liquid chromatography. (2006). Wei Sheng Yan Jiu, 35(4), 475-476.
- How to Purify an organic compound via recrystallization or reprecipitation? (2023). ResearchGate.
- Naphthaleneacetic acid Synthesis. (2013). Sciencemadness.org.
- Soeno, K., et al. (2010). Auxin Biosynthesis Inhibitors, Identified by a Genomics-Based Approach, Provide Insights into Auxin Biosynthesis. Plant and Cell Physiology, 51(1), 1-12.
- Purification of aromatic polycarboxylic acids by recrystallization. (1972). U.S.
- [Toxicological characteristics of plant growth regulators and their impact on male reproductive health]. (2020). Zhonghua Nan Ke Xue, 26(10), 949-956.
- Wang, Y., et al. (2022). Effects of α-Naphthylacetic Acid on Cadmium Stress and Related Factors of Tomato by Regulation of Gene Expression. International Journal of Molecular Sciences, 23(18), 10568.
- Detection, isolation, and characterization of a novel impurity from several folic acid products. (2022). Food Chemistry, 384, 132519.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. (1998). NASA Technical Reports Server.
- Auxin signaling: a big question to be addressed by small molecules. (2016). Journal of Experimental Botany, 67(18), 5287-5301.
- Samanta, S. K., et al. (2012). Metabolism of 2-hydroxy-1-naphthoic acid and naphthalene via gentisic acid by distinctly different sets of enzymes in Burkholderia sp. strain BC1. Applied and Environmental Microbiology, 78(10), 3679-3687.
- Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments.
- Recrystallization and Crystallization. (n.d.).
- Bioassay for plant growth regul
- Plant growth and development chapter 13. (n.d.). NCERT.
- Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (2017). Journal of Analytical Science and Technology, 8(1), 25.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
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- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. This compound | C12H10O3 | CID 294566 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of 2-(2-Hydroxy-1-naphthyl)acetic Acid
Welcome to the technical support center for 2-(2-Hydroxy-1-naphthyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the biological activity of this promising compound. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Question 1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for effective experimental design. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline solid | [2] |
| XLogP3 | 2.3 | [1] |
| pKa (predicted) | 4.24 (for the carboxylic acid) | [3] |
The XLogP3 value of 2.3 indicates that this compound is a moderately lipophilic compound. This hydrophobicity can lead to challenges in aqueous solubility, a critical factor for bioavailability and in vitro assay performance.[4] The predicted pKa suggests that the carboxylic acid moiety will be ionized at physiological pH, which can aid in solubility but may also impact membrane permeability.
Question 2: What are the known biological activities of this compound and its derivatives?
This compound is structurally related to 1-Naphthaleneacetic acid (NAA), a well-known synthetic auxin used in agriculture to promote plant growth and rooting.[5][6] In addition to its role as a plant growth regulator, derivatives of the naphthalene scaffold have shown a wide range of pharmacological activities, including:
-
Anticancer Properties: Various naphthamide and aminobenzylnaphthol derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[7][8][9]
-
Antimicrobial Activity: Naphthylthiazolylamine derivatives have demonstrated activity against various bacterial and fungal strains.[10]
-
Anti-inflammatory Effects: Compounds with a naphthalene core are being investigated as potential anti-inflammatory agents.[10]
Recent studies on the related compound, 1-Naphthaleneacetic acid, have also shown that it can increase the yield of in vitro cultured human cells by inhibiting apoptosis, suggesting potential applications in cell culture and regenerative medicine.[11]
Question 3: I am having trouble dissolving this compound for my experiments. What solvents are recommended?
Due to its hydrophobic nature, this compound has limited solubility in water.[2] For in vitro studies, it is common practice to first dissolve the compound in an organic solvent before making further dilutions in aqueous media.
-
Recommended Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol, and acetone are suitable choices for creating a concentrated stock solution.[2] DMSO is often preferred for cell-based assays as it is miscible with water and cell culture media.[12]
-
Important Considerations:
-
Always prepare a high-concentration stock solution in the organic solvent to minimize the final concentration of the solvent in your experimental system.
-
High concentrations of organic solvents can be toxic to cells. It is crucial to include a vehicle control (media with the same final concentration of the organic solvent) in your experiments to account for any solvent-induced effects.[12]
-
For in vivo studies, the choice of solvent is more critical due to potential toxicity. Co-solvent systems, such as a mixture of polyethylene glycol (PEG) 400, propylene glycol, and ethanol, may be considered.
-
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Troubleshooting Issue 1: Low or Inconsistent In Vitro Activity
Symptom: You observe low potency, high variability between replicate experiments, or a complete lack of biological effect in your in vitro assays.
Potential Cause: Poor aqueous solubility of the compound leading to precipitation in the assay medium. Hydrophobic compounds can also adhere to plasticware, reducing the effective concentration.
Solutions:
-
Optimize Solubilization with Co-solvents:
-
Rationale: Co-solvents reduce the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[13]
-
Protocol:
-
Prepare a 10-100 mM stock solution of this compound in 100% DMSO.
-
Gently warm the solution and vortex until the compound is fully dissolved.
-
For your experiment, perform serial dilutions of the stock solution directly into your pre-warmed cell culture medium or assay buffer.
-
Visually inspect for any signs of precipitation after dilution. If precipitation occurs, you may need to lower the final concentration of the compound or explore alternative formulation strategies.
-
-
-
Utilize Cyclodextrin Inclusion Complexes:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have enhanced aqueous solubility and bioavailability.[8][10][11]
-
Experimental Workflow:
Caption: Workflow for preparing cyclodextrin inclusion complexes.
-
Troubleshooting Issue 2: Poor In Vivo Efficacy or Bioavailability
Symptom: The compound shows promising in vitro activity but fails to produce the desired effect in animal models, or pharmacokinetic studies reveal low systemic exposure.
Potential Cause: Limited oral bioavailability due to poor solubility, rapid first-pass metabolism, or inefficient absorption across the gastrointestinal tract.
Solutions:
-
Formulation with Nanoparticle-Based Delivery Systems:
-
Rationale: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility, and enhance its absorption and circulation time.[1][2][7][14]
-
Liposome Formulation Protocol (Thin-Film Hydration Method):
-
Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.
Caption: Liposome formulation workflow.
-
-
-
Prodrug Approach:
-
Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. For phenolic compounds like this compound, the hydroxyl group can be masked with a promoiety to improve lipophilicity and membrane permeability. This can also protect the compound from premature metabolism.[5][15][16][17]
-
Example Strategy: Ester Prodrug Synthesis:
-
The phenolic hydroxyl group can be esterified with a carboxylic acid (e.g., acetic anhydride in the presence of a base) to form an ester prodrug. This ester linkage is designed to be cleaved by esterases in the body to release the active parent compound.
Caption: Ester prodrug strategy for this compound.
-
-
Part 3: Concluding Remarks
Enhancing the biological activity of this compound often requires addressing its inherent physicochemical limitations, primarily its poor aqueous solubility. By employing rational formulation strategies such as the use of co-solvents, cyclodextrins, and nanoparticle-based delivery systems, or by utilizing a prodrug approach, researchers can significantly improve the compound's performance in both in vitro and in vivo settings. The key to success lies in understanding the underlying principles of these techniques and systematically applying them to overcome the specific challenges encountered in your experimental system.
References
- An Effective Liposome-Based Nanodelivery System for Naphthalene Derivative Polyamines with Antitumor Activity. (2024). MDPI. [Link]
- Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). ACS Omega. [Link]
- A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. (1995). PubMed. [Link]
- A prodrug approach to increasing the oral potency of a phenolic drug. Part 2. Pharmacodynamics and preliminary bioavailability of an orally administered O-(imidomethyl) derivative of 17 beta-estradiol. (1995). PubMed. [Link]
- Solubility of Things. (n.d.). Naphthalene-1-acetic acid. [Link]
- Photophysical and density functional theory (DFT) studies on naphthalene-based organic nanoparticles. (2024). AIP Publishing. [Link]
- Prodrug design of phenolic drugs. (n.d.). Semantic Scholar. [Link]
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). Semantic Scholar. [Link]
- PubChem. (n.d.). This compound. [Link]
- Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). ACS Omega. [Link]
- Wikipedia. (n.d.). 1-Naphthaleneacetic acid. [Link]
- Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives. (n.d.).
- Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. (n.d.). PMC. [Link]
- 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. (2024). PubMed. [Link]
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023). PMC. [Link]
- Bionity. (n.d.). 1-Naphthaleneacetic acid. [Link]
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023). PubMed. [Link]
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
- NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). [Link]
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. [Link]
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]
- Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
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- 1. An Effective Liposome-Based Nanodelivery System for Naphthalene Derivative Polyamines with Antitumor Activity [mdpi.com]
- 2. An Effective Liposome-Based Nanodelivery System for Naphthalene Derivative Polyamines with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. A prodrug approach to increasing the oral potency of a phenolic drug. Part 2. Pharmacodynamics and preliminary bioavailability of an orally administered O-(imidomethyl) derivative of 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prodrug design of phenolic drugs. | Semantic Scholar [semanticscholar.org]
- 17. scite.ai [scite.ai]
Technical Support Center: Troubleshooting Calibration Curve Problems in 2-(2-Hydroxy-1-naphthyl)acetic acid (HNAA) Analysis
Welcome to the technical support guide for the analysis of 2-(2-Hydroxy-1-naphthyl)acetic acid (HNAA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with generating reliable calibration curves for HNAA quantification. By understanding the underlying principles of the analytical techniques and the physicochemical properties of HNAA, you can effectively troubleshoot and resolve issues, ensuring the accuracy and integrity of your data.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues that arise during the analysis of HNAA, providing concise explanations and immediate guidance.
Q1: My calibration curve for HNAA is consistently non-linear. What are the potential causes?
A1: Non-linearity in calibration curves for aromatic carboxylic acids like HNAA is a frequent challenge.[1][2][3][4] The primary reasons can be categorized as follows:
-
Analyte-Specific Properties: HNAA, being a naphthalene derivative, can exhibit self-association or aggregation at higher concentrations, leading to a non-proportional response in the detector.[5] Its solubility in aqueous mobile phases can also be limited, causing precipitation at higher concentrations.[6]
-
Instrumental Effects: Detector saturation is a common culprit.[1] If the concentration of HNAA in your higher standards is too great, the detector (e.g., UV-Vis or fluorescence) can reach its maximum signal capacity, causing the curve to plateau.[1]
-
Chromatographic Issues: Poor peak shape, often due to interactions with the stationary phase or issues with the mobile phase pH, can affect the accuracy of peak integration, leading to non-linearity. For ionizable compounds like HNAA, the mobile phase pH is critical for consistent peak shape and retention.[7][8]
-
Standard Preparation Errors: Inaccurate serial dilutions are a primary source of non-linearity.[1] Errors in weighing the initial standard or imprecise dilutions will propagate through your calibration standards.[9][10]
Q2: I'm observing poor reproducibility (high %RSD) between replicate injections of my HNAA standards. What should I investigate?
A2: Poor reproducibility points to inconsistencies in your analytical workflow. Key areas to examine include:
-
Autosampler/Injection Issues: Inconsistent injection volumes can lead to significant variability.[2] Ensure the autosampler is properly calibrated and that there are no air bubbles in the syringe.[10]
-
System Equilibration: Insufficient equilibration time for your HPLC system can cause drifting retention times and variable peak areas. Always allow the system to stabilize with the mobile phase before starting your analytical run.[11]
-
Sample/Standard Stability: HNAA might be unstable in your chosen solvent over time. It's crucial to prepare fresh standards regularly and investigate the stability of your stock and working solutions.[10]
-
Inconsistent Sample Preparation: For samples requiring extraction or derivatization, any variability in these steps will be reflected in the final results. The use of an internal standard can help correct for such variations.[10]
Q3: My calibration curve has a poor correlation coefficient (R² < 0.99). How can I improve it?
A3: A low correlation coefficient suggests that the data points do not fit the linear regression model well. To improve this:
-
Verify Standard Concentrations: Double-check all calculations and dilutions for your calibration standards. Re-preparing the standards is often the quickest way to rule out preparation errors.[1]
-
Narrow the Concentration Range: The linear dynamic range of a method is the concentration range over which the response is directly proportional to the concentration. Your standards may be exceeding this range. Try preparing standards within a narrower concentration window.[11]
-
Assess for Interferences: Co-eluting impurities in your standards or blank matrix can interfere with the HNAA peak, affecting its area and leading to a poor fit.
-
Optimize Chromatographic Conditions: Improve peak shape and resolution by adjusting the mobile phase composition, pH, or column temperature.[7] Symmetrical, well-resolved peaks lead to more accurate integration and a better calibration curve.[8]
Q4: What is the best way to prepare calibration standards for HNAA analysis?
A4: Proper preparation of calibration standards is fundamental to accurate quantification.[9][11]
-
Start with a High-Purity Standard: Obtain a certified reference material of HNAA with a known purity.[9]
-
Use a Calibrated Balance: Accurately weigh the standard to prepare a stock solution.[10]
-
Choose an Appropriate Solvent: HNAA is generally soluble in organic solvents like methanol and acetonitrile.[6][10] Ensure the chosen solvent is compatible with your mobile phase.
-
Prepare a Stock Solution: Dissolve the weighed HNAA in a volumetric flask to a precise volume.[9][10]
-
Perform Serial Dilutions: Use calibrated pipettes and volumetric flasks to prepare a series of at least five to six calibration standards from the stock solution.[11] This series should bracket the expected concentration of your unknown samples.[9][11]
II. Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve specific calibration curve problems.
Guide 1: Diagnosing and Correcting Non-Linearity
This guide will walk you through a systematic approach to identify the root cause of a non-linear calibration curve.
Step 1: Evaluate the Raw Data and Residuals Plot
-
Action: Plot your calibration curve (Response vs. Concentration) and, more importantly, the residuals plot (the difference between the observed and predicted response).
-
Rationale: A random scatter of points around the zero line in the residuals plot indicates a good linear fit. A distinct pattern (e.g., a U-shape) suggests non-linearity that needs to be addressed.[4]
Step 2: Investigate Potential for Detector Saturation
-
Action: Prepare and inject a standard that is 2-3 times more concentrated than your highest calibration standard.
-
Rationale: If the peak height or area does not increase proportionally (or at all), your detector is saturated.[1]
-
Solution: Reduce the concentration of your highest standards to fall within the linear range of the detector. You may also need to dilute your samples if they are too concentrated.
Step 3: Assess Analyte Solubility and Stability
-
Action: Visually inspect your highest concentration standards for any signs of precipitation. Prepare a fresh set of standards and re-run the calibration curve immediately.
-
Rationale: HNAA, like its analog 1-Naphthaleneacetic acid, has limited water solubility which can be pH-dependent.[6][12] If the compound is precipitating out of solution at higher concentrations, the response will not be linear. Degradation of the analyte over time will also lead to inaccurate standard concentrations.[2]
-
Solution: If solubility is an issue, consider using a higher percentage of organic solvent in your diluent. If stability is a concern, prepare fresh standards for each analytical run.[10]
Step 4: Optimize Chromatographic Conditions
-
Action: Evaluate the peak shape of HNAA. If you observe tailing or fronting, adjust the mobile phase pH.
-
Rationale: HNAA is an organic acid, and its ionization state is dependent on the mobile phase pH.[7] Operating at a pH well below the pKa of the carboxylic acid group (typically around 2-3 pH units lower) will ensure it is in a single, non-ionized form, leading to better peak shape and more consistent interactions with a C18 column.[7][8]
-
Solution: Adjust the mobile phase pH using a suitable buffer (e.g., phosphate or formate buffer) to improve peak symmetry.
Guide 2: Addressing Poor Reproducibility
This guide focuses on identifying sources of variability in your analytical system.
Step 1: Perform System Suitability Tests
-
Action: Before running your calibration curve, perform several replicate injections of a mid-concentration standard.
-
Rationale: This will assess the performance of your HPLC system. The relative standard deviation (%RSD) of the peak area, retention time, and other chromatographic parameters should be within acceptable limits (typically <2%).
-
Solution: If the %RSD is high, it points to a system issue. Proceed to the next steps to isolate the problem.
Step 2: Isolate the Injection Process
-
Action: Manually inject a standard several times and compare the reproducibility to autosampler injections.
-
Rationale: This helps determine if the variability is originating from the autosampler.
-
Solution: If manual injections are reproducible but autosampler injections are not, inspect the autosampler for air bubbles, leaks, or mechanical issues. Ensure the correct injection volume is programmed.[2]
Step 3: Check for Mobile Phase and Column Issues
-
Action: Prepare a fresh batch of mobile phase and ensure it is thoroughly degassed. Check for any pressure fluctuations in the system.
-
Rationale: Inconsistencies in the mobile phase composition, such as improper mixing or evaporation of the more volatile component, can lead to shifting retention times and variable peak areas.[8] A contaminated or aging column can also contribute to poor reproducibility.
-
Solution: Always use freshly prepared and degassed mobile phase. If the problem persists, try flushing the column or replacing it with a new one.
III. Data Presentation & Experimental Protocols
Table 1: Recommended Starting HPLC Conditions for HNAA Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 2.6 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure HNAA is in its protonated form for better retention and peak shape.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30% to 80% B over 10 minutes | A gradient is often necessary to elute compounds with moderate hydrophobicity like HNAA. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | A smaller injection volume can minimize peak distortion. |
| UV Detection | ~230 nm, ~280 nm | Naphthalene-containing structures typically have strong absorbance maxima in these regions.[13] |
Protocol 1: Preparation of HNAA Calibration Standards
This protocol outlines the steps for preparing a set of calibration standards from a solid reference material.
Materials:
-
This compound (HNAA) reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Class A volumetric flasks (10 mL, 50 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Prepare 1000 µg/mL Stock Standard:
-
Accurately weigh approximately 10 mg of HNAA standard onto weighing paper.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add methanol to the 10 mL mark and invert the flask 15-20 times to mix thoroughly.
-
Calculate the exact concentration of the stock solution.
-
-
Prepare Intermediate and Working Standards:
Table 2: Example Serial Dilution Scheme for HNAA Calibration Standards
| Standard Level | Concentration (µg/mL) | Volume of Stock/Intermediate (µL) | Final Volume (mL) | Diluent |
| Stock | 1000 | - | 10 | Methanol |
| Intermediate | 100 | 1000 µL of Stock | 10 | Methanol |
| Cal 5 | 10 | 1000 µL of Intermediate | 10 | Methanol |
| Cal 4 | 5 | 500 µL of Intermediate | 10 | Methanol |
| Cal 3 | 1 | 100 µL of Intermediate | 10 | Methanol |
| Cal 2 | 0.5 | 500 µL of Cal 5 | 10 | Methanol |
| Cal 1 | 0.1 | 100 µL of Cal 5 | 10 | Methanol |
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Non-Linear Calibration Curves
Caption: A decision tree for troubleshooting non-linear calibration curves.
Diagram 2: Standard Preparation Workflow
Caption: Workflow for preparing accurate calibration standards.
V. References
-
Sciencing. (2022, March 24). How To Make A Calibration Standard For An HPLC. [Link]
-
LCGC. (n.d.). Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. [Link]
-
LabTech. (2024, September 20). The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. [Link]
-
Sartorius. (n.d.). How to Prepare GC and HPLC Standards Application Note. [Link]
-
Shimadzu Corporation. (2022, July 13). How to Set up HPLC calibration curve - External Standard Calibration Method [Video]. YouTube. [Link]
-
Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
-
MDPI. (2020, September 21). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. [Link]
-
Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. [Link]
-
AZoSensors. (2025, July 17). Dealing with Non-Linearity: Calibration Methods for Curved Sensor Responses. [Link]
-
SCIRP. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. [Link]
-
Chromatography Forum. (2007, December 28). [Question] Non-linear standard (calibrator) curves. [Link]
-
Taylor & Francis Online. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]
-
LCGC. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. [Link]
-
ResearchGate. (2025, December 30). Experimental, Spectroscopic, Computational and Molecular Studies of Plant Growth Promotor 2-Naphthylacetic Acid. [Link]
-
Solubility of Things. (n.d.). Naphthalene-1-acetic acid. [Link]
-
Chromatography Forum. (2006, July 13). Calibration Curve Problem. [Link]
-
LCGC International. (2015, May 1). Calibration Problems — A Case Study. [Link]
-
ResearchGate. (2025, July 7). How to fix the peak area problem of calibration curve in HPLC?. [Link]
-
Wikipedia. (n.d.). 1-Naphthaleneacetic acid. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Naphthoic Acid. [Link]
-
ResearchGate. (2025, August 5). Determination of α-naphthylacetic acid by high performance liquid chromatography. [Link]
-
ResearchGate. (2025, August 7). Simultaneous Determination of Plant Growth Regulators 1-Naphthylacetic Acid and 2-Naphthoxyacetic Acid in Fruit and Vegetable Samples by Room Temperature Phosphorescence. [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). [Link]
-
PubChem. (n.d.). 1-Naphthaleneacetic Acid. [Link]
-
AERU, University of Hertfordshire. (n.d.). 1-naphthylacetic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Dealing with Non-Linearity: Calibration Methods for Curved Sensor Responses [eureka.patsnap.com]
- 4. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
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- 12. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
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Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2-(2-Hydroxy-1-naphthyl)acetic Acid
Welcome to the technical support guide for navigating the challenges of matrix effects in the LC-MS/MS analysis of 2-(2-Hydroxy-1-naphthyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies.
Introduction to Matrix Effects
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest. When analyzing biological samples such as plasma, serum, or urine, these endogenous components can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][2][3]
For an acidic and phenolic compound like this compound, with a molecular weight of 202.21 g/mol and an XLogP3 of 2.3[4], understanding and mitigating matrix effects is crucial for developing a robust and reliable bioanalytical method.
The Primary Culprits: Phospholipids
In bioanalysis, phospholipids from cell membranes are a major source of matrix effects, particularly when using electrospray ionization (ESI).[5][6] These molecules are highly abundant in plasma and have a tendency to co-extract with analytes of interest, especially in simpler sample preparation techniques like protein precipitation.[5] Their presence in the ESI source can suppress the ionization of co-eluting analytes, leading to poor assay reproducibility and sensitivity, especially at the lower limit of quantitation (LLOQ).
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.
FAQ 1: My signal for this compound is inconsistent and lower than expected in plasma samples compared to pure standards. What could be the cause?
This is a classic sign of ion suppression due to matrix effects. The complex nature of plasma means that endogenous components are likely co-eluting with your analyte and interfering with its ionization.
Initial Diagnostic Steps:
-
Post-Column Infusion Experiment: This is a qualitative method to visualize regions of ion suppression or enhancement in your chromatogram.
-
Continuously infuse a standard solution of your analyte post-column while injecting a blank, extracted plasma sample.
-
A dip in the baseline signal at the retention time of your analyte indicates ion suppression.[3]
-
-
Quantitative Assessment of Matrix Factor (MF): As recommended by regulatory bodies like the FDA and EMA, a quantitative assessment is essential.[7][8][9]
-
Protocol:
-
Prepare a standard solution of this compound in a clean solvent (Set A).
-
Extract blank plasma from at least six different sources.
-
Spike the extracted blank plasma with the analyte at the same concentration as Set A (Set B).
-
Calculate the Matrix Factor: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Interpretation:
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
An MF between 0.8 and 1.2 is generally considered acceptable, but consistency across different sources of matrix is key.
-
-
FAQ 2: I'm using Protein Precipitation (PPT) for sample cleanup. Is this sufficient to eliminate matrix effects?
While PPT is simple and fast, it is often insufficient for removing phospholipids and other matrix components that cause ion suppression.[5][10] PPT primarily removes large proteins, leaving behind a significant amount of interfering substances.[6]
Improving Your Sample Preparation Strategy:
Consider more selective sample preparation techniques to obtain cleaner extracts. The choice of method will depend on the physicochemical properties of this compound (an acidic compound) and the nature of the biological matrix.
| Technique | Principle | Pros | Cons | Suitability for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, non-selective.[11] | Provides minimal selectivity; high risk of matrix effects.[10] | Generally not recommended for achieving low detection limits due to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Can provide cleaner extracts than PPT.[10] | Can have low recovery for polar analytes; solvent-intensive.[10] | Feasible, especially after acidifying the plasma to ensure the analyte is in its neutral form, enhancing its extraction into an organic solvent like ethyl acetate.[12] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a suitable solvent. | Highly selective, provides very clean extracts.[10][13] | More complex and time-consuming than PPT or LLE. | Highly Recommended. A mixed-mode or polymeric SPE sorbent can effectively remove phospholipids and other interferences.[10][14] |
Visualizing the Workflow for Method Selection:
Caption: Decision tree for selecting an appropriate sample preparation method.
FAQ 3: If I choose Solid-Phase Extraction (SPE), what type of sorbent should I use for this compound?
Given that this compound is an acidic compound, an anion-exchange or a mixed-mode SPE sorbent would be most effective.
-
Mixed-Mode SPE: This approach combines two retention mechanisms, such as reversed-phase and ion-exchange, providing superior selectivity and cleanup.[10][14] For an acidic analyte, a mixed-mode sorbent with both reversed-phase and anion-exchange properties would be ideal.
Step-by-Step Protocol for Mixed-Mode Anion Exchange SPE:
-
Conditioning: Condition the SPE cartridge with methanol followed by water to activate the sorbent.
-
Equilibration: Equilibrate the cartridge with a buffer at a neutral or slightly basic pH (e.g., pH 7-8) to ensure the carboxylic acid group of your analyte is deprotonated (negatively charged).
-
Loading: Load the pre-treated plasma sample. The analyte will be retained by both reversed-phase and anion-exchange mechanisms.
-
Washing:
-
Wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Wash with an acidic solution (e.g., dilute acetic acid) to remove basic and neutral interferences that are not strongly retained by reversed-phase.
-
-
Elution: Elute the analyte using an organic solvent containing a base (e.g., 5% ammonium hydroxide in methanol). The high organic content will disrupt the reversed-phase interaction, and the base will neutralize the charged analyte, disrupting the anion-exchange interaction.
FAQ 4: Can I mitigate matrix effects without changing my sample preparation method?
While optimizing sample preparation is the most effective strategy[11], you can also make adjustments to your chromatographic and mass spectrometric conditions.
Chromatographic Solutions:
-
Improve Chromatographic Separation: Ensure your analyte is chromatographically separated from the bulk of the phospholipids. Phospholipids typically elute in the middle of a reversed-phase gradient. Adjusting the gradient or using a more retentive column can shift the elution of your analyte away from this region of ion suppression.[2]
-
Use of UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide better peak resolution and narrower peaks, which can help to separate the analyte from interfering matrix components.[10]
Mass Spectrometry Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[2][11] Since it has nearly identical physicochemical properties and chromatographic behavior to the analyte, it will experience the same degree of ion suppression or enhancement. This allows for accurate quantification as you are measuring the ratio of the analyte to the SIL-IS.
-
Change Ionization Source: If ESI is problematic, consider Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to matrix effects than ESI, although it may be less sensitive for some compounds.[1]
Workflow for Troubleshooting Matrix Effects:
Caption: A systematic workflow for troubleshooting and mitigating matrix effects.
References
- Bioanalytical method valid
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
- Guideline on bioanalytical method valid
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- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
- European Medicines Agency guideline on bioanalytical method validation: wh
- Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes.
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- Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. PubMed. [Link]
- Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. PubMed. [Link]
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- Guidance for Industry: Bioanalytical Method Validation. U.S.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Bioanalytical Method Validation. U.S.
- Isolation of Acidic, Neutral, and Basic Drugs from Whole Blood Using A Single Mixed-Mode Solid-Phase Extraction Column. Journal of Analytical Toxicology. [Link]
- FDA guideline - Bioanalytical Method Valid
- Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats.
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- New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. [Link]
- Study of matrix effects on the direct trace analysis of acidic pesticides in water using various liquid chromatographic modes coupled to tandem mass spectrometric detection.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed. [Link]
- Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography–mass spectrometry. St. John's University. [Link]
- Solid-Phase Extraction. Chemistry LibreTexts. [Link]
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry. [Link]
- Influence of plasma treatments on phenolic compounds of uncut, fresh cut, and processed foods.
- LCMS Troubleshooting: 14 Proven Strategies for Labor
- Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
- Cold Plasma-Assisted Extraction of Phytochemicals: A Review. MDPI. [Link]
- The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Journal of Analytical Science and Technology. [Link]
- Pitfalls in Proteomics: Avoiding Problems That Can Occur Before D
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- Inclusion of 1-Naphthylacetic Acid and 2-(1-Naphthyl)acetamide into Three Typical Multiresidue Methods for LC/MS/MS Analysis of Tomatoes and Zucchini.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. [Link]
- 1-Naphthaleneacetic acid. Wikipedia. [Link]
- 2-Hydroxy-2-(1-naphthyl)propanoic acid, (R)-. PubChem. [Link]
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Extraction of 2-(2-Hydroxy-1-naphthyl)acetic acid
Last Updated: 2026-01-09
Introduction
Welcome to the technical support center for the extraction of 2-(2-Hydroxy-1-naphthyl)acetic acid (CAS 10441-45-9). This molecule, a derivative of naphthalene, is significant in organic synthesis and research into plant growth regulation due to its structural similarity to synthetic auxins like 1-Naphthaleneacetic acid (NAA)[1]. Its unique structure, featuring both a weakly acidic phenolic hydroxyl group and a carboxylic acid group, presents specific challenges and opportunities for efficient extraction and purification.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into optimizing extraction protocols, troubleshooting common issues, and understanding the chemical principles that govern separation. Our goal is to empower you to move beyond rote memorization of steps and develop a rational, adaptive approach to your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: Understanding the molecule's dual acidic nature is paramount. It possesses two key functional groups that dictate its solubility and reactivity:
-
Carboxylic Acid Group (-COOH): This is the more acidic of the two functional groups. Its pKa is analogous to similar aromatic acetic acids, such as 1-Naphthaleneacetic acid, which has a pKa of about 4.24[2][3]. This means that in aqueous solutions with a pH above ~5.2, this group will be predominantly deprotonated to its carboxylate form (-COO⁻), rendering the molecule ionic and significantly more soluble in water[4][5].
-
Phenolic Hydroxyl Group (-OH): This group is much less acidic than the carboxylic acid, with a pKa typically around 9-10 (similar to 2-naphthol)[6]. It requires a stronger base, such as sodium hydroxide, to be deprotonated to its phenoxide form (-O⁻).
This difference in acidity is the cornerstone of a selective extraction strategy. The molecule is generally soluble in organic solvents like ethers and ethyl acetate when in its neutral, protonated form[4][6].
Q2: How does pH control the separation of this compound in a liquid-liquid extraction?
A2: The principle of acid-base extraction hinges on converting the target compound into an ionic salt to move it from an organic solvent into an aqueous layer[4][7].
-
To Extract into Water (Aqueous Phase): By adding a mild aqueous base, such as sodium bicarbonate (NaHCO₃), you can raise the pH of the aqueous phase to between 5 and 8. This pH is high enough to deprotonate the carboxylic acid group (pKa ~4.2) but not the phenolic hydroxyl group (pKa ~9-10). The resulting carboxylate salt is ionic and will partition into the aqueous layer, leaving neutral impurities behind in the organic layer[8][9].
-
To Recover from Water: Once the compound is in the aqueous layer as a salt, it can be recovered by adding a strong acid, like hydrochloric acid (HCl), to lower the pH back down to ~2. This re-protonates the carboxylate, making the molecule neutral again. As a neutral organic molecule, its water solubility plummets, causing it to precipitate out or be re-extracted into a fresh portion of organic solvent[6][10].
Q3: Which organic solvents are best for extracting this compound?
A3: The ideal solvent should readily dissolve the neutral form of the compound while being immiscible with water.
| Solvent | Polarity | Density (g/mL) | Key Considerations |
| Diethyl Ether | Low | 0.71 | Pro: Excellent solvent for many organics, low boiling point for easy removal. Con: Highly flammable, forms peroxides. The aqueous layer will be on the bottom. |
| Ethyl Acetate | Medium | 0.90 | Pro: Good general-purpose solvent, less flammable than ether. Con: Can be partially soluble in water, susceptible to hydrolysis by strong acids/bases. The aqueous layer will be on the bottom. |
| Dichloromethane (DCM) | Medium | 1.33 | Pro: Excellent solvent, not flammable. Con: Higher density means the organic layer is on the bottom, which can be counterintuitive. It is also a suspected carcinogen. |
For most lab-scale applications, ethyl acetate offers a good balance of efficacy and safety.
Q4: Can I use Solid-Phase Extraction (SPE) for this compound?
A4: Yes, SPE is an excellent alternative to liquid-liquid extraction (LLE), especially for cleaning up complex samples or concentrating the analyte[11].
-
Reversed-Phase (RP) SPE (e.g., C18): This is the most common approach. The nonpolar stationary phase (like C18) retains organic compounds from a polar (aqueous) sample through hydrophobic interactions[12]. To retain this compound, the sample should be acidified (pH ~2-3) to ensure the molecule is in its neutral, less polar form. After washing away salts and highly polar impurities, the compound is eluted with a nonpolar solvent like methanol or acetonitrile[13].
-
Ion-Exchange SPE: Anion exchange cartridges can be used. At a pH of ~6-7, the compound will be a negatively charged carboxylate that binds to a positively charged sorbent. Neutral and cationic impurities are washed away, and the compound is eluted by lowering the pH or using a high-salt buffer.
Troubleshooting Guide
Problem: Low or No Yield After Extraction
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Incorrect pH for Aqueous Extraction | If the pH of the aqueous base (e.g., NaHCO₃) was not high enough to deprotonate the carboxylic acid, the compound remained neutral and stayed in the initial organic layer. | Use a pH meter or pH paper to confirm the aqueous layer is basic (pH > 8) after mixing. Add more base if necessary. |
| Incorrect pH for Recovery | If the aqueous layer containing the salt was not acidified sufficiently (pH < 3), the compound remained in its ionic, water-soluble form and did not precipitate or partition back into the organic solvent. | Add acid (e.g., 1M HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2). Check for precipitation. If re-extracting, ensure sufficient acidification before adding the organic solvent. |
| Insufficient Mixing/Shaking | Extraction relies on maximizing the surface area between the two immiscible phases to allow for the transfer of the solute. Insufficient mixing leads to poor transfer efficiency. | In a separatory funnel, invert the funnel gently at first (to vent) and then shake vigorously for 30-60 seconds. Allow the layers to fully separate. Repeat the extraction on the same layer 2-3 times with fresh solvent to ensure quantitative transfer. |
| Compound Precipitated at Interface | If the concentration is very high, the neutralized compound may precipitate out of both phases at the interface during back-extraction, making it difficult to collect. | If precipitation occurs, try adding more organic solvent to the separatory funnel to dissolve the precipitate into the organic layer. Alternatively, collect the precipitate via vacuum filtration. |
Problem: Sample is Impure After Extraction
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Co-extraction of Acidic Impurities | If your original sample contains other acidic impurities (e.g., other carboxylic acids or phenols), they will be co-extracted along with your target compound. | Use a two-base extraction strategy. First, extract with a weak base like sodium bicarbonate to isolate strong acids (like your target). Then, extract the remaining organic layer with a strong base like sodium hydroxide to isolate weakly acidic impurities (like phenols)[6][8]. |
| Base-Sensitive Impurities | Using a strong base like NaOH might cause unwanted reactions (e.g., hydrolysis of esters) in your starting material, creating new impurities. | Stick to the mildest base necessary. Sodium bicarbonate is usually sufficient to extract the carboxylic acid without affecting the phenol group or other sensitive functionalities[7]. |
| Insufficient Washing | The isolated organic layer may still contain trace amounts of the extraction base or other aqueous-soluble impurities. | After extracting your compound into the organic phase, wash the organic layer with brine (saturated NaCl solution). This helps to remove dissolved water and some water-soluble impurities. |
Problem: Emulsion Formation During LLE
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Vigorous Shaking | Overly aggressive shaking, especially with solvents like dichloromethane, can create a stable suspension of microscopic droplets that are slow to separate. | Swirl or gently invert the separatory funnel instead of shaking vigorously. |
| High Concentration of Surfactant-like Impurities | Some impurities can act as soaps, stabilizing the interface between the organic and aqueous layers. | 1. Patience: Allow the funnel to sit undisturbed for a longer period. 2. Add Brine: Add a small amount of saturated NaCl solution. The increased ionic strength of the aqueous phase can help break the emulsion. 3. Filtration: Pass the entire mixture through a pad of celite or glass wool to physically break up the emulsion. |
Experimental Protocols & Visualizations
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol is designed to isolate this compound from a mixture containing neutral and weakly acidic (phenolic) impurities.
Steps:
-
Dissolution: Dissolve the crude sample mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate). Transfer this solution to a separatory funnel.
-
Weak Base Extraction: Add 25 mL of saturated sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel, invert, and vent. Shake for 1 minute, venting periodically.
-
Separation 1: Allow the layers to separate. Drain the lower aqueous layer into a flask labeled "Aqueous 1 (Carboxylate)".
-
Repeat: Repeat steps 2-3 with a fresh 25 mL portion of NaHCO₃ solution, combining the aqueous layer with "Aqueous 1". This ensures complete extraction of the carboxylic acid. The organic layer now contains neutral and weakly acidic impurities.
-
Recovery: Place the "Aqueous 1" flask in an ice bath and slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (pH ~2, verified with pH paper). A white precipitate of the pure compound should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water and allow it to air dry.
LLE Workflow Diagram
Caption: Workflow for selective acid-base extraction.
Protocol 2: Reversed-Phase Solid-Phase Extraction (RP-SPE)
This protocol is ideal for cleaning up aqueous samples or for concentrating the analyte from a dilute solution.
Steps:
-
Sample Preparation: Take your aqueous sample containing the analyte. Adjust the pH to ~3 using a suitable acid (e.g., formic acid or HCl). This ensures the analyte is fully protonated and non-polar.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water through it. Do not let the cartridge run dry.
-
Sample Loading: Slowly pass your pH-adjusted sample through the conditioned C18 cartridge. The analyte will be retained on the sorbent.
-
Washing: Pass 5 mL of water (pH ~3) through the cartridge to wash away any salts or highly polar impurities that were not retained.
-
Elution: Elute the purified compound from the cartridge by passing 5 mL of methanol or acetonitrile through it. Collect this eluate, which now contains your concentrated and purified compound.
Troubleshooting Logic for Low Yield
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Technical Support Center: Navigating Experiments with 2-(2-Hydroxy-1-naphthyl)acetic Acid
Welcome to the technical support center for 2-(2-Hydroxy-1-naphthyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during experimentation with this compound. Our goal is to empower you with the knowledge to reduce variability and ensure the reliability and reproducibility of your results.
Introduction to this compound
This compound is a naphthalene derivative with significant research interest, particularly in the fields of agriculture and organic chemistry.[1] Structurally related to the synthetic auxin 1-Naphthaleneacetic acid (NAA), it is often studied for its potential as a plant growth regulator, particularly as a rooting agent.[1][2][3] Beyond agriculture, its chemical structure serves as a valuable intermediate in various organic synthesis pathways.[1]
This guide provides a structured approach to troubleshooting, addressing specific issues from compound handling and preparation to analytical quantification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What are the key physical and chemical properties of this compound that I should be aware of?
Understanding the fundamental properties of this compound is crucial for experimental design. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| Appearance | Typically a solid | |
| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid | [4] |
| CAS Number | 10441-45-9 | [1][5] |
Q2: How should I properly store this compound to ensure its stability?
To maintain the integrity of the compound, proper storage is essential. While specific stability data for this compound is not extensively published, general best practices for related compounds like NAA suggest storing it in a cool, dark, and dry place.[6] For stock solutions, it is recommended to store them at -18°C in the dark.[7]
Q3: What are the primary safety precautions I should take when handling this compound?
While specific toxicity data for this compound is limited, a related compound, 2-hydroxy-2-(2-hydroxy-1-naphthyl)acetic acid, is classified as acutely toxic if swallowed. Therefore, standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides a detailed, question-and-answer-style troubleshooting guide to address specific problems that may arise during your experiments.
Issue 1: Poor or Inconsistent Solubility
Q: I am having difficulty dissolving this compound. What solvents are recommended, and what factors might be affecting its solubility?
A: The solubility of this compound, like its analogue 1-Naphthaleneacetic acid (NAA), is limited in water but can be significantly improved in organic solvents.[2][8]
-
Recommended Solvents: For stock solutions, organic solvents such as ethanol, acetone, and acetonitrile are generally effective.[7][8] The choice of solvent will depend on the requirements of your specific experimental system.
-
The Role of pH: The solubility of carboxylic acids like this one is highly pH-dependent.[8][9] In aqueous solutions, increasing the pH above the compound's pKa will deprotonate the carboxylic acid group, forming a more soluble salt. Therefore, dissolving the compound in a slightly basic solution (e.g., using dilute NaOH or KOH) can significantly enhance its solubility in water.[10] However, be mindful that a high pH might not be compatible with your experimental system, such as delicate plant tissues.[10]
-
Temperature: Increasing the temperature can also enhance the solubility of many organic compounds.[8] Gentle warming of the solvent may aid in dissolution, but be cautious of potential degradation at high temperatures.
Troubleshooting Steps for Solubility Issues:
Caption: Troubleshooting workflow for solubility issues.
Issue 2: Variability in Bioactivity or Analytical Signal
Q: I am observing significant variability in the biological effects or analytical measurements of my this compound samples. What could be the cause?
A: Variability can stem from several sources, including compound purity, solution stability, and experimental conditions.
-
Purity of the Starting Material: The synthesis of this compound can involve multiple steps, and impurities from precursors or side reactions may be present.[1] It is crucial to use a high-purity standard for your experiments. If you are synthesizing the compound in-house, ensure rigorous purification and characterization (e.g., via NMR, Mass Spectrometry, and HPLC) to confirm its identity and purity.[4]
-
Solution Stability and Degradation: Over time, especially when in solution and exposed to light or non-optimal temperatures, the compound may degrade. This is a known issue for related auxins.[2] Always prepare fresh solutions when possible, and store stock solutions under the recommended conditions (-18°C, protected from light).[7]
-
pH of the Experimental Medium: As discussed, pH affects solubility and also the charge state of the molecule.[9] The degree of dissociation can influence its ability to cross biological membranes and interact with its target, thereby affecting its bioactivity.[9] Ensure that the pH of your experimental medium is consistent across all replicates and experiments.
-
Pipetting and Dilution Errors: Seemingly minor errors in preparing serial dilutions can lead to significant variations in the final concentration. Use calibrated pipettes and perform dilutions carefully.
Protocol for Preparing a Standard Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Dissolution: Dissolve the compound in a suitable organic solvent, such as acetonitrile (MeCN), to a known concentration (e.g., 10 mg/mL).[7]
-
Intermediate Dilutions: Prepare an intermediate stock solution (e.g., 10 mg/L) by diluting the primary stock solution in the same solvent.[7]
-
Working Solutions: Prepare final working solutions by diluting the intermediate stock in your experimental medium. If using an aqueous medium, adding a small amount of acetic acid (e.g., 0.1%) can help maintain solubility for some applications.[7]
-
Storage: Store all stock solutions at -18°C in amber vials to protect from light.[7]
Issue 3: Inconsistent Quantification by HPLC or LC-MS/MS
Q: My quantitative analysis of this compound is showing poor reproducibility, with issues like peak tailing or shifting retention times. How can I optimize my analytical method?
A: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for quantifying this compound.[2][11][12] However, method optimization is key to achieving reliable results.
-
Mobile Phase Composition: For reverse-phase HPLC, a common mobile phase is a mixture of acetonitrile and water, often with an acidic modifier like acetic acid or formic acid.[7][11] The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and more consistent retention times.
-
Column Choice: A C18 column is a standard choice for this type of analysis.[11] The specific column dimensions and particle size will depend on your HPLC system and desired resolution.
-
Sample Preparation: Proper sample cleanup is crucial, especially for complex matrices like plant extracts or biological fluids. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted for sample extraction and cleanup to remove interfering substances.[7][12][13]
-
Matrix Effects in LC-MS/MS: When using LC-MS/MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[12] The use of matrix-matched calibration standards or an internal standard can help to mitigate these effects.
Example HPLC Method Parameters (Isocratic):
| Parameter | Value | Reference |
| Column | C18, 150 mm x 4.6 mm, 5 µm | [11] |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Injection Volume | 10 µL | [11] |
| Detection | UV at 255 nm | [11] |
Workflow for Analytical Method Development:
Caption: Key stages in analytical method development and validation.
Part 3: Concluding Remarks
Reducing variability in experiments with this compound requires a systematic approach that considers the entire experimental workflow, from the purity of the starting material to the final analytical measurement. By carefully controlling variables such as solubility, pH, and storage conditions, and by employing robust and validated analytical methods, researchers can significantly improve the consistency and reliability of their data. This guide serves as a starting point for troubleshooting, and we encourage a proactive approach to experimental design to minimize potential sources of error.
References
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
- Solubility of Things. (n.d.). Naphthalene-1-acetic acid.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Soil & Environment. (2022). Determination and quality monitoring of naphthyl acetic acid in commercial plant growth regulator formulations using HPLC technique. 41(1), 85-90.
- Lozano, A., Rajski, Ł., Belmonte-Valles, N., Uclés, A., Mezcua, M., & Fernández-Alba, A. R. (2013). Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)acetamide into three typical multiresidue methods for LC/MS/MS analysis of tomatoes and zucchini. Journal of AOAC International, 96(3), 659–668.
- ResearchGate. (n.d.). Inclusion of 1-Naphthylacetic Acid and 2-(1-Naphthyl)acetamide into Three Typical Multiresidue Methods for LC/MS/MS Analysis of Tomatoes and Zucchini.
- Wikipedia. (n.d.). 1-Naphthaleneacetic acid.
- Segura Carretero, A., Cruces-Blanco, C., & Fernández Gutiérrez, A. (1998). Method for the Quantitative Determination of 1-Naphthaleneacetic Acid in Spiked Canned Pineapple Samples by Micelle-Stabilized Room Temperature Phosphorescence. Journal of Agricultural and Food Chemistry, 46(2), 562–566.
- National Institutes of Health. (n.d.). Efficacy of Naphthyl Acetic Acid Foliar Spray in Moderating Drought Effects on the Morphological and Physiological Traits of Maize Plants (Zea mays L.).
- Frontiers. (n.d.). Exogenous naphthaleneacetic acid alleviated alkalinity-induced morpho-physio-biochemical damages in Cyperus esculentus L. var. sativus Boeck.
- Google Patents. (n.d.). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
- Norris, R. F., & Bukovac, M. J. (1972). Effect of pH on Penetration of Naphthaleneacetic Acid and Naphthaleneacetamide Through Isolated Pear Leaf Cuticle. Plant Physiology, 49(4), 615–618.
- Reddit. (2019). Dissolving plant hormones / auxins / NAA. r/chemistry.
- PubChem. (n.d.). 1-Naphthaleneacetic acid. National Center for Biotechnology Information.
- University of Hertfordshire. (n.d.). 1-naphthylacetic acid. AERU.
- Wang, W., Wang, A., Chen, L., & Liu, Y. (2013). Preparation and characterization of 1-naphthylacetic acid-silica conjugated nanospheres for enhancement of controlled-release performance. Journal of Nanoscience and Nanotechnology, 13(1), 325-330.
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- 4. This compound | C12H10O3 | CID 294566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
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- 7. pubs.rsc.org [pubs.rsc.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Effect of pH on Penetration of Naphthaleneacetic Acid and Naphthaleneacetamide Through Isolated Pear Leaf Cuticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
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- 13. researchgate.net [researchgate.net]
2-(2-Hydroxy-1-naphthyl)acetic acid protocol modifications for specific plants
Welcome to the technical support center for 2-(2-Hydroxy-1-naphthyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) for the successful application of this synthetic auxin in various plant species.
Introduction to this compound
This compound (CAS No. 10441-45-9) is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2][3][4][5] Structurally similar to the widely used 1-Naphthaleneacetic acid (NAA), it is primarily utilized to stimulate adventitious root formation in stem and leaf cuttings, and in plant tissue culture.[1] Its molecular weight is 202.21 g/mol .[1][2][3]
This guide provides detailed protocols and troubleshooting advice to help you optimize the use of this compound for your specific plant system.
Frequently Asked Questions (FAQs)
Q1: How do I prepare a stock solution of this compound?
A1: this compound, like many synthetic auxins, has limited solubility in water. To prepare a stock solution, it is recommended to first dissolve the powder in a small amount of a suitable solvent before bringing it to the final volume with distilled water.
Protocol for 1 mg/mL Stock Solution:
-
Weigh 100 mg of this compound powder.
-
In a chemical fume hood, dissolve the powder in 1-2 mL of 1N NaOH or absolute ethanol.
-
Once fully dissolved, slowly add sterile, double-distilled water to a final volume of 100 mL, stirring continuously.
-
Store the stock solution in a sterile, light-protected container (e.g., an amber bottle) at 4°C for short-term storage (up to one month) or at -20°C for long-term storage.
Q2: How should I sterilize my this compound solution?
A2: As heat can degrade auxins, autoclaving the final medium containing this compound is generally not recommended. The preferred method is filter sterilization. After preparing the stock solution, pass it through a 0.22 µm syringe filter into a sterile container. The sterilized stock solution can then be added to the autoclaved and cooled (to about 50-55°C) culture medium.
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of this compound is highly dependent on the plant species, the type of explant, and the desired outcome (e.g., rooting, callus induction). As a starting point, you can use concentrations similar to those recommended for NAA. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
| Plant Type | Application | Suggested Starting Concentration Range (mg/L) |
| Herbaceous Plants | Rooting of Cuttings | 0.1 - 1.0 |
| Woody Plants | Rooting of Cuttings | 1.0 - 10.0 |
| General Tissue Culture | Callus Induction (with a cytokinin) | 0.1 - 2.0 |
| Orchids | Rooting of Plantlets | 0.5 - 2.0 |
| Monocots (e.g., Date Palm) | In Vitro Rooting | 0.5 - 1.5[6] |
Q4: What are the different methods for applying this compound to plant cuttings?
A4: There are three primary methods for applying auxin solutions to cuttings:
-
Basal Quick Dip: The basal end (bottom 1-2 cm) of the cutting is dipped into a concentrated solution (typically 500-10,000 ppm) for a few seconds.[7]
-
Dilute Solution Soaking: The basal ends of the cuttings are soaked in a dilute solution (typically 20-200 ppm) for several hours.
-
Foliar Spray: A dilute solution is sprayed onto the leaves of the cuttings. This method can be advantageous for large-scale operations.
Q5: What are the signs of phytotoxicity with this compound?
A5: At high concentrations, synthetic auxins can be phytotoxic.[8][9][10] Symptoms include:
-
Epinasty (downward curling of leaves and stems)
-
Stem swelling and cracking
-
Stunted growth
-
Leaf chlorosis (yellowing) and necrosis (tissue death)
-
Inhibition of root growth
If you observe these symptoms, it is a strong indication that the concentration of the auxin is too high and needs to be reduced.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Poor or No Rooting of Cuttings
| Possible Cause | Troubleshooting Steps |
| Suboptimal Auxin Concentration | The concentration of this compound may be too low or too high. Perform a concentration optimization experiment with a wider range of concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L). |
| Incorrect Application Method | For woody or difficult-to-root species, a basal quick dip in a higher concentration may be more effective than a dilute soak. |
| Poor Cutting Quality | Use healthy, semi-hardwood cuttings from the current season's growth. Ensure cuttings have at least two to three nodes. |
| Environmental Stress | Maintain high humidity around the cuttings using a misting system or a propagation dome. Ensure appropriate temperature and light conditions for the species. |
| Recalcitrant Species | Some plant species are inherently difficult to root. Consider wounding the base of the cuttings (a light scrape on two sides) before auxin application to enhance uptake. |
Issue 2: Callus Formation Instead of Roots in Tissue Culture
| Possible Cause | Troubleshooting Steps |
| High Auxin to Cytokinin Ratio | An excess of auxin relative to cytokinin often promotes callus proliferation. To induce root formation, reduce the concentration of this compound or transfer the explants to a medium with a lower auxin concentration or no auxin. |
| Genotype-Specific Response | Different cultivars or genotypes of the same species can respond differently. Test a range of auxin concentrations for your specific plant material. |
| Inappropriate Basal Medium | The salt strength of the medium can influence rooting. Try reducing the Murashige and Skoog (MS) salts to half-strength. |
Issue 3: Inconsistent Results Across Experiments
| Possible Cause | Troubleshooting Steps |
| Degradation of Stock Solution | Ensure your stock solution is stored properly (4°C for short-term, -20°C for long-term) and protected from light. Prepare fresh stock solutions regularly. Synthetic auxins like NAA are generally stable, but degradation can occur over time.[11] |
| Variability in Plant Material | The physiological state of the mother plant can affect the rooting potential of cuttings. Collect plant material at the same time of day and from plants of similar age and health. |
| Inaccurate Measurements | Use calibrated balances and pipettes for preparing solutions. Ensure thorough mixing of the final medium to achieve a uniform concentration of the auxin. |
Experimental Workflows and Diagrams
Workflow for Optimizing this compound Concentration for Rooting Cuttings
Caption: Workflow for determining the optimal concentration of this compound for rooting cuttings.
Simplified Auxin Signaling Pathway
Synthetic auxins like this compound are perceived by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This binding event leads to the degradation of Aux/IAA transcriptional repressors, thereby allowing Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, which in turn regulate cell division, expansion, and differentiation.
Caption: Simplified diagram of the primary auxin signaling pathway.
Specific Considerations for Different Plant Types
Woody Plants: Woody plants often require higher concentrations of auxins for successful rooting compared to herbaceous species.[12] The "quick dip" method using concentrations in the range of 1000-5000 ppm is generally effective. Wounding the base of the cuttings can also improve auxin uptake and rooting success.
Orchids: In orchid tissue culture, auxins like NAA are used to promote root formation from protocorms or plantlets.[13][14] Concentrations typically range from 0.5 to 2.0 mg/L. It is important to note that the balance between auxins and cytokinins is critical for orchid development, and an improper ratio can lead to undesirable outcomes.
Monocots vs. Dicots: Monocots are generally less sensitive to auxins than dicots.[15][16][17] This is the principle behind the use of some synthetic auxins as herbicides to control broadleaf (dicot) weeds in monocot crops like corn and wheat.[15][16][17] Therefore, when working with monocots, you may need to use slightly higher concentrations of this compound to achieve the desired effect compared to a dicot species. However, it is still crucial to perform a dose-response experiment, as high concentrations can be inhibitory. For instance, in date palm (a monocot), an optimal NAA concentration for in vitro rooting was found to be 1.0 mg/L.[6]
References
- PubChem. (n.d.). This compound.
- Unknown. (n.d.). Common rooting hormones methods of auxin application.
- McSteen, P. (2010). Auxin and Monocot Development. Cold Spring Harbor Perspectives in Biology, 2(4), a001412. [Link]
- McSteen, P. (2010). Auxin and monocot development. Cold Spring Harbor Perspectives in Biology, 2(4), a001412. [Link]
- McSteen, P. (2010). Auxin and Monocot Development. Cold Spring Harbor Perspectives in Biology, 2(4), a001412. [Link]
- Park, S. Y., Murthy, H. N., & Paek, K. Y. (2002). Role of Auxin in Orchid Development. Plant Cell, Tissue and Organ Culture, 71(3), 169–176. [Link]
- Gallavotti, A. (2013). The role of auxin transporters in monocots development. Frontiers in Plant Science, 4, 47. [Link]
- Griesbach, R. J. (2019). Root Stimulators for Orchids. American Orchid Society. [Link]
- Brainly.in. (2018, February 17). Why 2,4-d doesn't effect monocot. [Link]
- Horticultural Research Institute. (2019, August 15).
- Park, S. Y., Murthy, H. N., & Paek, K. Y. (2014). Role of Auxin in Orchid Development. Plant Signaling & Behavior, 9(12), e976247. [Link]
- da Silva, J. A. T., & de Holanda, A. C. S. (2024). The Auxin and Cytokinin Balance Influence the In Vitro Regeneration of Phalaenopsis Shoots (Orchidaceae). Research and Reviews: Journal of Biology, 12(1), 79-87. [Link]
- Leakey, R. R. B. (n.d.). Taking the cuttings. In ROOTING CUTTINGS OF TROPICAL TREES. [Link]
- Kroin, J. (2009).
- Blythe, E. K., Sibley, J. L., Tilt, K. M., & Ruter, J. M. (2007). Methods of Auxin Application in Cutting Propagation: A Review of 70 Years of Scientific Discovery and Commercial Practice. Journal of Environmental Horticulture, 25(3), 166–185. [Link]
- Botanicare. (n.d.). Auxins' role in plant propagation.
- Hayashi, K. I. (2019). Chemical Biology in Auxin Research. Plant and Cell Physiology, 60(5), 949–961. [Link]
- Wikipedia. (n.d.). 1-Naphthaleneacetic acid.
- Graphviz. (2024, September 28). DOT Language. [Link]
- NIST. (n.d.). 2-Naphthaleneacetic acid. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). Effect of rooting stimulants (NAA8—0.8% concentration of....
- Busi, R., & Powles, S. B. (2016). Synthetic auxin herbicides: finding the lock and key to weed resistance. Pest Management Science, 72(11), 2038–2046. [Link]
- Petrova, A. A., et al. (2023). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. International Journal of Molecular Sciences, 24(21), 15893. [Link]
- Emoghene, A. O., & Sadiat, K. A. (2018). Evaluation of Optimum Concentration of Naphthalene Acetic Acid on in Vitro Rooting and Acclimatization of Tissue Culture Date Palm. Journal of Applied Science and Environmental Management, 22(10), 1609-1613. [Link]
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- Graphviz. (2025, October 29). Command Line. [Link]
- University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms.
- Cicevan, R., et al. (2021). Efficacy of Different Concentrations of NAA on Selected Ornamental Woody Shrubs Cuttings. Horticulturae, 7(11), 462. [Link]
- Petrova, A. A., et al. (2023). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. International Journal of Molecular Sciences, 24(21), 15893. [Link]
- Seltmann, M. A., & Williams, K. A. (2015). Use of Root-Promoting Products for Vegetative Propagation of Nursery Crops.
- Geetha, S., & Rajamani, K. (2020). Efficacy of naphthalene acetic acid on root promotion on vegetative propagation of Tecoma stans under mist chamber of semi-arid tropical conditions. Journal of Pharmacognosy and Phytochemistry, 9(4), 114-116. [Link]
- Solubility of Things. (n.d.). Naphthalene-1-acetic acid.
- PubChem. (n.d.). 1-Naphthaleneacetic acid.
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Technical Support Center: Interpreting Unexpected Results with 2-(2-Hydroxy-1-naphthyl)acetic acid
Welcome to the technical support center for 2-(2-Hydroxy-1-naphthyl)acetic acid (CAS 10441-45-9). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes with this versatile naphthalene derivative. Drawing from established principles of organic chemistry and analytical science, this resource provides in-depth, field-proven insights to ensure the integrity and success of your research.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a naphthol ring system and a carboxylic acid moiety.[1][2] This structure confers properties similar to synthetic auxins like 1-Naphthaleneacetic acid (NAA), making it a compound of interest in agricultural science and as a synthetic intermediate.[1][3][4] However, the presence of the phenolic hydroxyl group introduces specific reactivity, particularly a susceptibility to oxidation, which can be a primary source of unexpected results.[5][6][7][8]
This guide is structured in a question-and-answer format to directly address common and hypothetical challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Sample Discoloration (Yellowing/Browning) Upon Storage or in Solution
Question: My solid sample of this compound, or its solution, has developed a yellow or brown tint over time. What is causing this, and how can I prevent it?
Answer:
This is a classic sign of oxidation. The 2-naphthol moiety is susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities.[5][6][7][8] The phenolic hydroxyl group can be oxidized to form colored quinone-type structures or undergo oxidative coupling to form dimers like 1,1′-bi-2-naphthol.[5]
Causality Explained: Phenols, and by extension naphthols, are more acidic than aliphatic alcohols due to the resonance stabilization of the corresponding phenolate anion.[9] This stabilization also makes the aromatic ring electron-rich and susceptible to oxidation. The reaction can be initiated by light (photo-oxidation) or catalyzed by trace metals, leading to the formation of naphthoxyl radicals.[6][7] These radicals can then couple or react further to produce a mixture of colored byproducts, including dihydroxy naphthalenes and naphthoquinones.[6][7][8]
Troubleshooting Protocol:
-
Storage Conditions:
-
Solid Samples: Store the compound in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (≤4°C) to minimize exposure to light and oxygen.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use de-gassed solvents and store the solution in the dark at low temperatures.
-
-
Solvent Purity:
-
Use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides that will accelerate the oxidation of the naphthol.
-
-
Inert Atmosphere During Reactions:
-
When running reactions, particularly those at elevated temperatures or for extended periods, ensure the reaction vessel is purged with an inert gas.
-
Issue 2: Inconsistent or Unexpected Analytical Results (NMR, HPLC, IR)
Question: I'm observing unexpected peaks in my HPLC chromatogram, or my NMR/FT-IR spectra don't match the expected structure of this compound. What could be wrong?
Answer:
This issue often points to either sample degradation (as described in Issue 1) or the presence of synthetic byproducts or isomers. The specific nature of the unexpected data can provide clues to the problem's origin.
Data Interpretation & Troubleshooting:
| Analytical Technique | Common Unexpected Observation | Potential Cause & Explanation | Troubleshooting Steps |
| HPLC-UV | Multiple, broad, or fronting peaks. | Oxidation/Degradation: Oxidized byproducts (quinones, dimers) are often more polar and may have different UV absorbance maxima, leading to a complex chromatogram.[6][7][8] | 1. Re-analyze a freshly prepared sample. 2. Use a high-purity, stabilized mobile phase. 3. If degradation is suspected, perform a forced degradation study (see protocol below) to identify potential degradant peaks. |
| ¹H NMR | Broadening of the phenolic -OH peak; reduced integration values for aromatic protons; appearance of small, complex signals in the aromatic region. | Paramagnetic Impurities/Oxidation: Trace paramagnetic metals can cause peak broadening. The formation of radical species during oxidation can also lead to signal loss or complex byproduct signals. | 1. Filter the NMR sample through a small plug of silica or celite to remove particulates. 2. Prepare a fresh sample in high-purity deuterated solvent. |
| FT-IR | A weaker or broader than expected O-H stretch (phenolic, ~3500-3200 cm⁻¹); shifts in the carbonyl (C=O) stretch (~1740-1680 cm⁻¹).[1] | Impurities/Isomers: The presence of starting materials (e.g., 2-hydroxy-1-naphthaldehyde) or isomers could alter the spectrum.[1][10] For instance, an aldehyde impurity would show a C-H stretch around 2720 cm⁻¹. | 1. Confirm the identity of starting materials before synthesis. 2. Re-purify the sample via recrystallization or column chromatography (using deactivated silica if necessary). |
Experimental Protocol: Forced Degradation Study
This workflow helps to identify potential degradation products and assess the stability of your compound under various stress conditions.
Caption: Workflow for a forced degradation study.
Issue 3: Low Yields or Unexpected Byproducts in Reactions
Question: I'm using this compound in a reaction (e.g., esterification, amidation) and getting low yields or isolating an unexpected product. What could be happening?
Answer:
The bifunctional nature of the molecule presents two primary reactive sites: the carboxylic acid and the phenolic hydroxyl group. Furthermore, the naphthalene ring itself can undergo side reactions under certain conditions.
Potential Side Reactions & Solutions:
-
Decarboxylation:
-
Explanation: Like other aryl-acetic acids, this compound can undergo decarboxylation (loss of CO₂) under harsh conditions, particularly at high temperatures or with certain catalysts, to yield 1-methyl-2-naphthol.[11][12][13] While studies on phenylacetic acids show this often requires high temperatures (e.g., 300°C), the specific stability of the naphthyl derivative may vary.[11][14]
-
Troubleshooting:
-
Avoid excessive heating in reactions.
-
If high temperatures are necessary, consider using milder coupling reagents for esterification/amidation that work at lower temperatures (e.g., DCC/DMAP, HATU).
-
Screen for the presence of 1-methyl-2-naphthol as a potential byproduct by GC-MS or LC-MS.
-
-
-
Ring Reactions (Electrophilic Aromatic Substitution):
-
Explanation: The hydroxyl group is a powerful activating group, directing electrophiles to the ortho and para positions of the naphthalene ring. In this molecule, the C3 position is particularly activated. If your reaction mixture contains strong electrophiles (e.g., from strong acids), you may see substitution on the ring.
-
Troubleshooting:
-
Use non-acidic or buffered conditions where possible.
-
If an acid catalyst is required, use the mildest possible option (e.g., p-TsOH instead of concentrated H₂SO₄).
-
Consider protecting the phenolic hydroxyl group (e.g., as a methyl ether or acetate ester) before performing reactions that are sensitive to its activating effect.
-
-
Visualization of Reactive Sites and Potential Byproducts:
Caption: Potential side reactions leading to unexpected products.
Concluding Remarks
Successfully working with this compound requires an appreciation for the reactivity of its naphthol and carboxylic acid functional groups. The most common source of unexpected results is the oxidative instability of the naphthol ring. By employing careful storage, using pure reagents, and working under inert conditions, many of these issues can be mitigated. When troubleshooting reactions, always consider the possibility of decarboxylation or unwanted electrophilic substitution on the activated ring system. This guide provides a foundational framework for diagnosing and resolving common experimental challenges, enabling more robust and reliable scientific outcomes.
References
- Taylor, K., & Allara, D. (1974). The Oxidation of 2-Naphthol, 1-Naphthol, and 2,7-Dihydroxynaphthalene by Horseradish Peroxidase and Hydrogen Peroxide. Analytical Letters, 7(3), 225-233. [Link]
- Adhikari, S., et al. (2014). Oxidation Reactions of 1- and 2-Naphthols: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 118(1), 134-143. [Link]
- Adhikari, S., et al. (2013). Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study. PubMed. [Link]
- Adhikari, S., et al. (2013). Oxidation Reactions of 1- and 2-Naphthols: An Experimental and Theoretical Study.
- PubChem. (n.d.). This compound.
- Anisimov, A. V., et al. (2012). Catalytic Oxidation of Naphthalene and Polycyclic Arenes by Iron(III) TAML/H2O2 in Water Aiming at Their Efficient Removal from Aqua Natural Systems. Molecules, 17(9), 10899-10911. [Link]
- PubChem. (n.d.). 1-Naphthaleneacetic Acid.
- Glein, C. R., et al. (2020). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta, 269, 495-514. [Link]
- Crosby, D. G., & Tang, C. S. (1969). Photodecomposition of 1-naphthaleneacetic acid. Journal of Agricultural and Food Chemistry, 17(5), 1041-1044. [Link]
- ResearchGate. (2022). Experiment and mechanism of phenolic acid bioactive components from plant-based functional foods on hyperuricemia. [Link]
- Al-Dhamen, M. A., et al. (2022). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst.
- Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370. [Link]
- ResearchGate. (2014). Aminomethylated derivatives of 2,7-dihydroxynaphthalene. [Link]
- Wiley Online Library. (2023). Protein–phenolic interactions and reactions: Discrepancies, challenges, and opportunities. [Link]
- Wikipedia. (n.d.). Phenol. [Link]
- University of Glasgow. (1976).
- Kyselova, Z. (2011). Toxicological aspects of the use of phenolic compounds in disease prevention. Interdisciplinary Toxicology, 4(4), 173-183. [Link]
- Semantic Scholar. (2020).
- Wikipedia. (n.d.). 1-Naphthaleneacetic acid. [Link]
- Exposome-Explorer. (n.d.). 2-Hydroxynaphthalene (Compound). International Agency for Research on Cancer. [Link]
- PubChem. (n.d.). 2-Hydroxy-1-naphthaldehyde.
- PubChem. (n.d.). 2-Naphthaleneacetic acid.
- Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). [Link]
- Google Patents. (1953). US2655531A - Method of making naphthaleneacetic acid.
- Google Patents. (1939). US2166554A - 1-naphthaleneacetic acid.
- ResearchGate. (2016). Determination and study on dissipation of 1-naphthylacetic acid in garlic and soil using high performance liquid chromatography–tandem mass spectrometry. [Link]
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Validation & Comparative
A Comparative Guide to 2-(2-Hydroxy-1-naphthyl)acetic Acid and 1-Naphthaleneacetic Acid (NAA) for Researchers and Drug Development Professionals
In the vast landscape of plant growth regulators and bioactive molecules, structural nuances often dictate profound differences in biological activity. This guide provides an in-depth, objective comparison of two closely related naphthalene derivatives: the well-established synthetic auxin, 1-naphthaleneacetic acid (NAA), and its hydroxylated counterpart, 2-(2-Hydroxy-1-naphthyl)acetic acid. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative chemistry, biological efficacy, and potential applications of these compounds, supported by experimental data and detailed protocols.
Introduction: A Tale of Two Naphthalenes
1-Naphthaleneacetic acid (NAA) is a synthetic auxin that has been a cornerstone of agricultural and horticultural practices for decades.[1][2] Its ability to mimic the effects of the natural auxin, indole-3-acetic acid (IAA), has made it an invaluable tool for promoting root formation, controlling fruit development, and preventing premature fruit drop.[3][4] Structurally, NAA is characterized by a carboxylmethyl group attached to the 1-position of the naphthalene ring.[3]
This compound, on the other hand, is a less-studied derivative distinguished by the presence of a hydroxyl group at the 2-position of the naphthalene ring, adjacent to the acetic acid moiety. This seemingly minor addition has the potential to significantly alter the molecule's chemical properties and biological activity, making it a compound of interest for investigating the structure-activity relationships of auxins and for the potential discovery of novel bioactive molecules.
This guide will dissect the knowns and unknowns of these two compounds, providing a framework for their comparative evaluation.
Chemical Properties: A Structural and Physicochemical Comparison
The fundamental difference between NAA and its hydroxylated analog lies in the presence of a phenolic hydroxyl group. This functional group can be expected to influence several key physicochemical parameters, which in turn affect the molecule's behavior in biological systems.
| Property | 1-Naphthaleneacetic Acid (NAA) | This compound |
| Molecular Formula | C₁₂H₁₀O₂ | C₁₂H₁₀O₃ |
| Molar Mass | 186.21 g/mol [3] | 202.21 g/mol |
| Appearance | White to off-white crystalline powder[5] | Information not widely available |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and acetone.[2][5] | Expected to have altered solubility due to the polar hydroxyl group. |
| pKa | 4.24[3] | Expected to have a different pKa due to the influence of the hydroxyl group. |
The introduction of a hydroxyl group in this compound is likely to increase its polarity compared to NAA. This could affect its solubility in both aqueous and lipid environments, potentially influencing its uptake, transport, and interaction with cellular components.
Figure 1: Chemical structures of 1-Naphthaleneacetic Acid (NAA) and this compound.
Biological Activity and Performance: An Evidence-Based Comparison
While NAA is a well-characterized synthetic auxin with a broad spectrum of documented biological effects, data on the specific auxin-like activity of this compound is less prevalent in publicly available literature. However, based on its structural similarity to NAA, we can infer and propose experimental approaches for a direct comparison.
Auxin Activity of 1-Naphthaleneacetic Acid (NAA)
NAA is a potent plant growth regulator known for:
-
Promoting Adventitious Root Formation: It is widely used to stimulate root growth in cuttings of both herbaceous and woody plants.[3][4]
-
Fruit Thinning and Prevention of Premature Drop: In horticulture, NAA is applied to reduce the number of developing fruits, thereby increasing the size and quality of the remaining ones. It also prevents premature fruit drop in crops like apples and citrus.[3]
-
Stimulating Fruit Development: NAA can promote fruit growth and increase yield in various crops.[4][6]
-
Tissue Culture: It is a common component of plant tissue culture media, where it helps induce callus formation and root development.[2][3]
The optimal concentration of NAA varies depending on the plant species and the desired effect, typically ranging from 20 to 100 µg/mL.[3] However, at high concentrations, NAA can be toxic to plants and inhibit growth.[3]
Postulated Biological Activity of this compound
The presence of the hydroxyl group on the naphthalene ring of this compound could lead to several differences in its biological activity compared to NAA:
-
Altered Receptor Binding Affinity: The hydroxyl group could influence how the molecule fits into the auxin receptor pocket (e.g., TIR1), potentially increasing or decreasing its binding affinity. This would directly impact its potency as an auxin.
-
Modified Metabolic Stability: The hydroxyl group may serve as a site for conjugation (e.g., glycosylation), which could alter the compound's metabolic stability and duration of action within the plant.
-
Differential Physiological Effects: As demonstrated by the differential effects of NAA and another synthetic auxin, 2,4-dichlorophenoxyacetic acid (2,4-D), on cell division and elongation, it is plausible that this compound could exhibit a unique profile of physiological responses.[7][8] For instance, it might preferentially promote cell elongation over cell division, or vice versa, compared to NAA.
Experimental Data: A Call for Comparative Studies
Mechanism of Action: A Shared Pathway with Potential Divergences
The primary mechanism of action for auxins involves their binding to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE1/AUXIN-SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[9][10] This binding event targets the Aux/IAA repressor for degradation via the 26S proteasome, thereby de-repressing the activity of AUXIN RESPONSE FACTORs (ARFs). ARFs then regulate the transcription of a host of auxin-responsive genes, leading to various physiological effects.[11][12]
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A Comparative Guide to the Efficacy of 2-(2-Hydroxy-1-naphthyl)acetic Acid and IBA in Adventitious Root Formation
For researchers, scientists, and professionals in drug development and plant biotechnology, the selection of an appropriate auxin is a critical determinant for successful vegetative propagation. This guide provides an in-depth, objective comparison of two synthetic auxins: the well-established Indole-3-butyric acid (IBA) and the less ubiquitous but structurally significant 2-(2-Hydroxy-1-naphthyl)acetic acid. Our analysis is grounded in available experimental data, mechanistic understanding, and established scientific protocols to empower informed decision-making in your research and development endeavors.
Introduction to the Contenders: Two Paths to Root Morphogenesis
Adventitious root formation is a complex physiological process, fundamentally governed by the action of auxins. While plants naturally produce auxins like Indole-3-acetic acid (IAA), synthetic auxins are widely employed in commercial and research settings due to their enhanced stability and efficacy.[1][2] In this guide, we focus on:
-
Indole-3-butyric acid (IBA): A globally recognized and extensively used synthetic auxin for promoting adventitious root development in a wide array of plant species.[2][3] Its popularity stems from its reliability and a lower propensity for phytotoxicity at higher concentrations compared to other auxins.[4]
-
This compound: A synthetic auxin belonging to the naphthalene group of compounds.[5] It shares a close structural resemblance to the widely studied 1-Naphthaleneacetic acid (NAA) and is recognized for its role as a potent rooting agent.[5][6][7]
This guide will navigate the nuances of their efficacy, mechanisms of action, and practical application, providing a comprehensive framework for their comparative evaluation.
Comparative Efficacy: A Data-Driven Perspective
Direct comparative studies quantifying the rooting efficacy of this compound against IBA are limited in the current body of scientific literature. However, due to the structural analogy between this compound and 1-Naphthaleneacetic acid (NAA), we can draw valuable inferences from the numerous studies comparing NAA and IBA.[5] NAA is generally considered to be a more potent and persistent auxin than IBA.[3]
The following table summarizes data from various studies comparing the rooting efficacy of NAA (as a proxy for naphthyl-based auxins) and IBA across different plant species. This data should be interpreted as indicative of the potential relative performance of this compound.
| Plant Species | Auxin Treatment & Concentration | Rooting Percentage (%) | Average Number of Roots per Cutting | Average Root Length (cm) | Reference |
| Mussaenda philippica | 0.3% NAA | Not Specified | 7.15 | 5.26 | [4] |
| Bougainvillea | 6000 mg L-1 NAA | 75.00 | 27.83 | 13.86 | [4] |
| Hemarthria compressa | 200 mg/l NAA (20 min soak) | 97.2 | 35.4 | Not Specified | [4][8] |
| Citrus karna | 0.15% IBA + 0.50% Zinc Sulphate | 92.6 | 24.22 | Not Specified | [4] |
| Bougainvillea | 1000ppm IBA | 75.46 | Not Specified | Not Specified | [4] |
| Olive (Olea europaea) | 3000 ppm IBA | ~70% (in another study) | Increased | Not Specified | [4] |
| Malay Apple (Syzygium malaccense) | 2000 or 4000 ppm NAA | 100 | 17.8–25.5 | Not Specified | [1][9] |
| Malay Apple (Syzygium malaccense) | 2000 or 4000 ppm IBA | 79-100 | 3.2–7.1 | Not Specified | [1][9] |
Key Observations:
-
Potency: The data suggests that NAA, and by extension this compound, can be more potent in stimulating a higher number of roots per cutting compared to IBA in certain species.[1][9][10]
-
Species Specificity: The optimal auxin and its concentration are highly dependent on the plant species and even the cultivar.[11]
-
Synergistic Effects: In many cases, a combination of IBA and NAA yields superior results compared to the application of either auxin alone, indicating a potential for synergistic action.[1][3][9]
Mechanism of Action: A Tale of Two Molecules
The efficacy of these auxins is rooted in their molecular interactions within the plant's physiological machinery.
Indole-3-butyric acid (IBA): IBA is widely considered a pro-auxin, meaning it is converted into the naturally occurring and active auxin, Indole-3-acetic acid (IAA), within the plant tissues. This conversion is a key aspect of its mode of action, providing a slow and sustained release of active auxin, which can be beneficial in reducing the risk of toxicity.
This compound: As a naphthalene-based auxin, its mechanism is believed to be analogous to that of NAA. These synthetic auxins are not typically converted to IAA but are thought to bind directly to auxin receptors, initiating a signaling cascade that leads to the expression of genes involved in cell division and differentiation, ultimately leading to the formation of adventitious roots.[12] Some studies suggest that different synthetic auxins like NAA can activate distinct signaling pathways for cell division and elongation.[12][13]
Below is a simplified diagram illustrating the generalized auxin signaling pathway leading to root development.
Caption: A simplified diagram of the auxin signaling pathway leading to root development.
Experimental Protocol: A Framework for Comparative Efficacy Studies
To facilitate rigorous in-house comparison, we provide a detailed, self-validating experimental workflow. This protocol is designed to be adaptable to a wide range of plant species and laboratory settings.
Caption: A typical experimental workflow for comparing the rooting efficacy of different auxins.
Detailed Methodologies:
-
Preparation of Stock Solutions:
-
Accurately weigh the required amount of this compound or IBA powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., 1N NaOH or ethanol) before diluting to the final volume with distilled water to create a high-concentration stock solution.
-
Prepare a series of dilutions from the stock solution to achieve the desired experimental concentrations (e.g., 500, 1000, 2000, 4000 ppm).
-
-
Cutting Preparation:
-
Select healthy, disease-free shoots of uniform age and diameter from the stock plant.
-
Prepare cuttings of a standardized length (e.g., 10-15 cm) with a consistent number of nodes (e.g., 3-4).
-
Make a fresh, angled cut at the basal end of each cutting, just below a node.
-
Remove the lower leaves to prevent rot, leaving 2-3 leaves at the apical end to support photosynthesis.
-
-
Treatment Application (Quick Dip Method):
-
Pour a small amount of each auxin solution into a separate, labeled beaker.
-
Dip the basal 2-3 cm of each cutting into the corresponding solution for a standardized duration (e.g., 5-10 seconds).
-
To prevent cross-contamination, use fresh solution for each treatment group and do not dip cuttings directly into the stock container.
-
-
Planting and Incubation:
-
Immediately plant the treated cuttings into a pre-moistened, sterile rooting substrate (e.g., a mixture of perlite and vermiculite).
-
Ensure each treatment group is clearly labeled.
-
Place the cuttings in a propagation environment with high humidity (e.g., under a misting system or in a humidity dome) and appropriate temperature and light conditions for the specific plant species.
-
-
Data Collection and Analysis:
-
After a predetermined period (typically 4-8 weeks, depending on the species), carefully remove the cuttings from the substrate.
-
Gently wash the roots to remove any adhering substrate.
-
Record the following data for each cutting:
-
Rooted or not rooted (for rooting percentage).
-
Number of primary roots.
-
Length of the longest root.
-
Fresh and dry weight of the root system.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatments.
-
Conclusion and Recommendations
Both this compound and Indole-3-butyric acid are effective synthetic auxins for promoting adventitious root formation. The choice between them is not absolute and should be guided by empirical evidence for the specific plant species of interest.
-
IBA remains the industry standard, valued for its broad applicability and lower risk of phytotoxicity. It is a reliable choice, particularly for species that are not considered difficult to root.
-
This compound , given its structural similarity to the more potent NAA, presents a compelling alternative, especially for recalcitrant or woody species where a stronger stimulus for rooting may be required.
For novel applications or when optimizing propagation protocols, it is highly recommended to conduct a dose-response experiment comparing both compounds, and potentially their synergistic combinations, to identify the most effective treatment for your specific research or production goals.
References
- A review on effect of IBA and NAA and their combination on the rooting of stem cuttings of different ornamental crops. (2020). Journal of Pharmacognosy and Phytochemistry.
- NAA is More Effective Than IBA for Rooting Stem Cuttings of Two Nyssa spp. (2009). ResearchGate.
- A Combination of IBA and NAA Resulted in Better Rooting and Shoot Sprouting than Single Auxin on Malay Apple [Syzygium malaccense (L.) Merr. & Perry] Stem Cuttings. (2018). AGRIVITA, Journal of Agricultural Science.
- A Combination of IBA and NAA Resulted in Better Rooting and Shoot Sprouting than Single Auxin on Malay Apple [Syzygium malaccense (L.) Merr. & Perry] Stem Cuttings. (2018). ResearchGate.
- Comparison of the effects of NAA and IBA on rooting parameters and shoot traits of Artemisia spicigera. (2022). ResearchGate.
- Use of Root-Promoting Products for Vegetative Propagation of Nursery Crops. (2016). Kansas State University Agricultural Experiment Station and Cooperative Extension Service.
- Effects of IAA, IBA, NAA, and GA3 on Rooting and Morphological Features of Melissa officinalis L. Stem Cuttings. (2015). The Scientific World Journal.
- Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa. (2014). PLOS ONE.
- 1-Naphthaleneacetic acid. (n.d.). Wikipedia.
- Boca Hydro NAA Naphthaleneacetic Acid 98% Plant Growth Regulator for Tissue Culture, Rooting, and Callus Induction. (n.d.). Boca Hydro.
- The Effect of IAA, IBA, NAA, and 2,4-D on Root Promotion and Ethylene Evolution in Vigna radiata Cuttings. (1974). HortScience.
- Comparative effect of IAA, IBA and NAA on rooting of hardwood stem cuttings of Celtis australis Linn. (2015). ResearchGate.
- 1-Naphthaleneacetic Acid. (n.d.). bioWORLD.
- Evaluation of Optimum Concentration of Naphthalene Acetic Acid on in Vitro Rooting and Acclimatization of Tissue Culture Date Palm. (2018). SciSpace.
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- This compound. (n.d.). PubChem.
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- Integrated transcriptome and hormonal analysis of naphthalene acetic acid-induced adventitious root formation of tea cuttings (Camellia sinensis). (2022). BMC Plant Biology.
- Effect of Naphthalene Acetic Acid on Sprouting and Rooting of Stem Cuttings of Grapes. (2020). ResearchGate.
- Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways. (2005). Plant Physiology.
- Method of making naphthaleneacetic acid. (1953). Google Patents.
- What are the synthetic methods of 1-Naphthaleneacetic Acid. (2023). Bloom Tech.
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- 1-naphthylacetic acid. (n.d.). AERU.
- naphthaleneacetic acid naa: Topics by Science.gov. (n.d.). Science.gov.
- Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways. (2005). Plant Physiology.
- 1-Naphthylacetic Acid NAA Plant Hormone Wholesale 98% TC Supplier. (n.d.). Dora Agri.
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A Comparative Guide to Bioassays for Determining the Potency of 2-(2-Hydroxy-1-naphthyl)acetic acid and its Analogs
Welcome to a detailed comparative analysis of bioassay methodologies for determining the potency of the synthetic auxin, 2-(2-Hydroxy-1-naphthyl)acetic acid. As a structural analog of the well-characterized 1-Naphthaleneacetic acid (NAA), understanding its biological activity is paramount for its application in plant science research and agricultural biotechnology. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a robust and reliable method for quantifying the auxin-like activity of this and similar compounds.
Potency, defined as the quantitative measure of biological activity, is a critical quality attribute.[1] For plant growth regulators like this compound, a validated potency assay ensures consistency, quality, and a clear understanding of its dose-dependent effects.[2] This guide will dissect and compare two distinct yet powerful bioassay platforms: the classic Cress Root Inhibition Bioassay , a whole-organism physiological assay, and the modern DR5-Based Reporter Gene Assay , a specific molecular-level cell-based assay. We will delve into the mechanistic basis of each assay, provide detailed experimental protocols, and offer a comparative analysis to guide your selection of the most appropriate method for your research needs.
The Mechanistic Underpinning: Auxin Signal Transduction
To intelligently select and implement a bioassay, we must first understand the biological pathway we are measuring. Auxins, including this compound, exert their effects by modulating gene expression through a well-defined signaling cascade.[3][4]
At the core of this pathway are three protein families: the TIR1/AFB F-box proteins (auxin receptors), the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[5] In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes.[4] When auxin is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[3] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[5] The degradation of the repressor liberates the ARF transcription factor, allowing it to activate the expression of a suite of genes that drive auxin-mediated physiological responses, such as cell elongation and root development.[3][5]
Both bioassays discussed in this guide leverage this pathway, but at different points and with different readouts. The Cress Root Inhibition assay measures the macroscopic, physiological outcome of this signaling cascade (inhibition of root elongation at high concentrations), while the DR5-based assay directly quantifies the transcriptional activation initiated by the pathway.
Methodology Comparison: Physiological vs. Molecular Bioassays
We will now explore the two selected bioassay methodologies in detail.
The Cress Root Inhibition Bioassay
This classic bioassay is a straightforward, cost-effective method that relies on the well-documented physiological effect of auxins on root growth. While auxins promote root initiation, they inhibit root elongation at supraoptimal concentrations.[6][7] This inhibitory effect is dose-dependent and can be used to quantify the potency of an unknown auxin-like compound relative to a known standard.
The choice of cress (Lepidium sativum) is based on its rapid germination, uniform growth, and high sensitivity to auxins.[8][9] The assay is performed in the dark to prevent phototropic responses from interfering with the gravitropic growth of the roots, ensuring that the observed effects are primarily due to the test compound.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).
-
Prepare a series of dilutions of the test compound and a reference standard (e.g., Indole-3-acetic acid or 1-Naphthaleneacetic acid) in a buffered aqueous solution (e.g., 1% sucrose, pH 6.0). A typical concentration range to test would be from 10⁻⁸ M to 10⁻⁴ M. Include a vehicle control (buffer with solvent but no auxin).
-
-
Seed Plating:
-
Line 6-well plates or small petri dishes with two layers of filter paper.
-
Pipette 2 mL of each test solution or control into a designated well, ensuring the filter paper is saturated.
-
Place 10-15 surface-sterilized cress seeds in a line across the upper half of the filter paper in each well.
-
-
Incubation:
-
Seal the plates with a lid or paraffin film to maintain humidity.
-
Wrap the plates in aluminum foil to ensure complete darkness.
-
Incubate the plates vertically at a constant temperature (e.g., 25°C) for 48-72 hours to allow for germination and root growth.
-
-
Data Acquisition and Analysis:
-
After the incubation period, carefully remove the seedlings from the plates.
-
Scan the seedlings on a flatbed scanner or photograph them with a ruler for scale.
-
Use image analysis software (e.g., ImageJ) to measure the length of the primary root of each seedling.
-
Calculate the average root length for each concentration and the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve. The potency can be determined by comparing the EC₅₀ (half-maximal effective concentration) of the test compound to the reference standard.
-
DR5-Based Reporter Gene Assay
This is a more sophisticated, cell-based assay that provides a direct readout of auxin-induced gene expression.[10] It utilizes a synthetic promoter, DR5, which consists of multiple tandem repeats of an auxin response element (AuxRE) that binds ARF transcription factors.[2][11] This promoter is placed upstream of a reporter gene, such as β-glucuronidase (GUS) or Luciferase. When an auxin-like compound activates the signaling pathway, ARFs bind to the DR5 promoter and drive the expression of the reporter gene, which can be quantified.
This assay directly interrogates the molecular mechanism of auxin action.[12] The use of a synthetic promoter with multiple AuxREs enhances the sensitivity and specificity of the assay.[2][13] The choice of reporter gene (e.g., Luciferase) can allow for high-throughput screening in a microplate format with a simple, quantitative luminescence readout. This assay is typically performed in plant protoplasts or a stable transgenic cell line, providing a controlled, homogenous system.
-
Protoplast Isolation:
-
Isolate protoplasts from a suitable plant tissue, such as Arabidopsis thaliana cell suspension culture or tobacco BY-2 cells, using enzymatic digestion (e.g., cellulase and macerozyme).
-
Purify the protoplasts by filtration and centrifugation.
-
Resuspend the protoplasts in a suitable medium (e.g., W5 medium) and determine their concentration using a hemocytometer.
-
-
Plasmid DNA:
-
Use a plasmid construct containing the DR5 promoter driving a Luciferase reporter gene (DR5::LUC).
-
A second plasmid containing a constitutively expressed reporter (e.g., Renilla luciferase driven by the 35S promoter) should be co-transfected to normalize for transfection efficiency.
-
-
Protoplast Transfection:
-
In a microfuge tube, mix the protoplasts with the DR5::LUC and 35S::Renilla plasmids.
-
Add PEG solution to induce DNA uptake and incubate for the optimized duration.
-
Wash the protoplasts to remove the PEG and resuspend them in a culture medium.
-
-
Treatment and Incubation:
-
Aliquot the transfected protoplasts into a 96-well white, clear-bottom plate.
-
Add the test compound (this compound) and a reference standard (e.g., NAA) at various concentrations. Include a vehicle control.
-
Incubate the plate in the dark at 25°C for 12-24 hours.
-
-
Data Acquisition and Analysis:
-
Use a dual-luciferase reporter assay system. Add the luciferase assay reagent to the wells and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase signal and measure the Renilla luciferase activity.
-
Calculate the relative luciferase activity by normalizing the DR5::LUC signal to the 35S::Renilla signal for each well.
-
Plot the relative luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀.
-
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A Senior Application Scientist's Guide to Naphthalene-Based Auxins: A Comparative Study
Introduction: The Role of Auxins in Plant Development
Auxins are a class of phytohormones that play a central role in orchestrating nearly every aspect of plant growth and development, from root formation and stem elongation to fruit development and responses to light and gravity.[1][2] The primary naturally occurring auxin is Indole-3-acetic acid (IAA), which is synthesized in apical buds, young leaves, and developing seeds.[3][4] While essential, the in-vitro efficacy of IAA is often limited by its instability. This has led to the development of synthetic auxins, which offer greater stability and, in many cases, more potent or specific effects.
This guide provides a comparative analysis of naphthalene-based auxins, primarily focusing on 1-Naphthaleneacetic acid (NAA), and contrasting its performance with the natural auxin IAA and another potent synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D). We will delve into their differential effects, underlying signaling pathways, and provide practical experimental protocols for their evaluation.
1-Naphthaleneacetic Acid (NAA): The Versatile Synthetic Auxin
NAA is a synthetic auxin widely used in agriculture and horticulture for its broad range of effects. It is a key component in many commercial rooting products, used to propagate plants from stem and leaf cuttings.[3] Beyond root initiation, it is used to chemically thin fruit, prevent premature fruit drop, and promote flowering.[5] Its synthetic nature makes it more resistant to the enzymatic degradation that rapidly breaks down natural IAA within plant tissues, leading to more persistent effects.[6]
The naphthalene scaffold itself is a versatile platform in chemistry, with many derivatives being used as therapeutics in medicine.[7] However, in the context of plant biology, its modification into NAA creates a molecule that effectively mimics natural auxin to elicit profound physiological responses. It is crucial to note that while effective, high concentrations of NAA can be toxic to plants and animals, and its use as a pesticide is regulated by bodies such as the U.S. Environmental Protection Agency (EPA).[3][8]
Comparative Performance Analysis: NAA vs. Alternatives
The choice of auxin depends critically on the desired physiological outcome. Different auxins can trigger distinct, and sometimes opposing, cellular responses. A direct comparison reveals the nuanced roles of these molecules.
NAA vs. 2,4-D: A Tale of Two Pathways
A key distinction in synthetic auxin activity is observed between NAA and 2,4-Dichlorophenoxyacetic acid (2,4-D). While both are potent, they differentially affect fundamental cellular processes. Experimental data from tobacco cell lines demonstrates that NAA is a much more efficient trigger of cell elongation than cell division.[9] In contrast, 2,4-D is a potent inducer of cell division but does not stimulate cell elongation, even at high concentrations.[9][10]
This functional divergence suggests that these two synthetic auxins activate different downstream signaling pathways.[9] The response to 2,4-D can be blocked by inhibitors of G-proteins, while the NAA-induced elongation is unaffected, providing a clear mechanistic distinction.[10] This selectivity is the reason 2,4-D is widely used as a systemic herbicide for broadleaf weeds; it induces uncontrolled, lethal cell division in dicots, while monocots are generally resistant.[11][12]
NAA vs. IAA and IBA: Efficacy in Rooting
In vegetative propagation, NAA is often compared with the natural auxin IAA and another synthetic auxin, Indole-3-butyric acid (IBA).
-
NAA: Generally considered more potent and persistent than IBA.[6] It is highly effective for a wide range of herbaceous and woody cuttings.[6] Studies on sugarcane, for instance, show that increasing concentrations of NAA (up to 5mg/l) can decrease the time to root initiation and increase the number of roots per culture.[13]
-
IBA: Often preferred for softwood and semi-hardwood cuttings due to its slightly milder action, which can reduce the risk of phytotoxicity.[6][14] It is widely used commercially because it is non-toxic across a broad range of concentrations.[14]
-
IAA: As the natural auxin, it is effective at promoting root initiation but is less stable than its synthetic counterparts.[3][14]
Experiments on Lawsonia inermis stem cuttings showed that while all three auxins significantly improved rooting and shooting compared to a control, IBA-treated cuttings were more effective in producing higher leaf biomass than those treated with IAA and NAA.[15] This highlights that the optimal auxin can be species-dependent.
Performance Data Summary
| Auxin | Chemical Class | Primary Application(s) | Effect on Cell Elongation | Effect on Cell Division | Key Characteristics |
| NAA | Naphthalene-based (Synthetic) | Rooting, fruit thinning, tissue culture[3][6] | Strong Stimulator[9] | Weak Stimulator[9] | High potency and persistence; can be phytotoxic at high concentrations.[3][8] |
| IAA | Indole-based (Natural) | General growth & development[3] | Stimulator | Stimulator | Endogenous plant hormone; lower stability compared to synthetic auxins.[3][14] |
| IBA | Indole-based (Synthetic) | Rooting of cuttings[14] | Moderate Stimulator | Moderate Stimulator | Milder action, less phytotoxic than NAA over a wide concentration range.[6][14] |
| 2,4-D | Phenoxyacetic acid-based (Synthetic) | Herbicide, callus induction[11][16] | No significant effect[9] | Strong Stimulator[9] | Highly potent; selective against dicot plants, leading to uncontrolled growth and death.[12] |
Mechanism of Action: The Core Auxin Signaling Pathway
Auxins regulate gene expression through a well-defined nuclear signaling pathway. This pathway allows for rapid switching between transcriptional repression and activation in response to changing auxin concentrations.[17] The core components are the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[18][19]
The process unfolds as follows:
-
Low Auxin State: In the absence or at low concentrations of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.[17]
-
High Auxin State: When auxin is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor protein.[19]
-
Ubiquitination and Degradation: This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[17]
-
Gene Activation: With the Aux/IAA repressor removed, the ARF transcription factor is free to activate or repress the expression of target genes, leading to the observed physiological responses.[18]
Caption: The core nuclear auxin signaling pathway.
Experimental Protocols
To provide a framework for the comparative evaluation of naphthalene-based auxins, we present a standardized protocol for an adventitious root induction bioassay using stem cuttings. This method allows for the quantitative assessment of rooting percentage, root number, and root length.
Protocol: Adventitious Root Induction Bioassay
This protocol is designed to be a self-validating system, where a control group (no auxin treatment) provides a baseline against which the efficacy of different auxins and concentrations can be rigorously measured.
1. Plant Material Preparation: a. Select healthy, disease-free stock plants. For consistency, use plants of the same age and grown under identical environmental conditions. b. Harvest semi-hardwood stem cuttings, typically 10-15 cm in length, with at least 2-3 nodes. Make a clean, angled cut just below a node. c. Remove the leaves from the lower half of the cutting to reduce water loss and expose nodes.
2. Auxin Solution Preparation: a. Prepare stock solutions of NAA, IAA, and IBA (e.g., 1 mg/mL) in a suitable solvent like ethanol or 1N NaOH, then bring to volume with distilled water. b. From the stock solutions, prepare a series of working concentrations for each auxin (e.g., 0, 50, 100, 200, 500 mg/L). The "0" concentration serves as the negative control. c. Use of a talc-based powder formulation is also a common alternative to the quick dip method described below.
3. Treatment Application (Quick Dip Method): a. Group the cuttings into treatment batches (e.g., n=20 cuttings per treatment). b. Dip the basal 1-2 cm of each cutting into the respective auxin solution for a standardized time, typically 5-10 seconds. c. For the control group, dip cuttings in the solvent solution without any auxin.
4. Planting and Incubation: a. Immediately plant the treated cuttings into a sterile, well-drained rooting medium (e.g., a mix of peat moss and perlite). b. Place the trays of cuttings in a controlled environment with high humidity (e.g., under a misting system or covered with a plastic dome) and appropriate light and temperature (e.g., 25°C, 16h photoperiod).
5. Data Collection and Analysis: a. After a set period (e.g., 4-6 weeks, depending on the species), carefully remove the cuttings from the medium, washing the roots gently. b. For each cutting, record the following quantitative data: i. Rooting success (binary: 1 for rooted, 0 for not rooted). ii. Number of primary roots. iii. Length of the longest root (cm). c. Calculate the rooting percentage for each treatment group. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Caption: Workflow for a comparative auxin rooting bioassay.
Conclusion
Naphthalene-based auxins, particularly NAA, are powerful and versatile tools in plant science research and commercial applications. Their enhanced stability and potency compared to natural IAA make them invaluable for processes like vegetative propagation and tissue culture. However, a nuanced understanding of their specific activities is critical. As demonstrated, NAA and 2,4-D activate distinct pathways leading to cell elongation and cell division, respectively—a prime example of how structural differences in synthetic auxins can be leveraged for entirely different applications, from promoting growth to targeted herbicidal action. For researchers and developers, the choice of auxin should be guided by empirical data, with the understanding that the optimal hormone and concentration are often species- and application-specific. The provided bioassay protocol offers a robust framework for making such evidence-based decisions.
References
- Campanoni, P., & Nick, P. (2005). Auxin-Dependent Cell Division and Cell Elongation.
- Kudryakova, N., et al. (2024). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings.
- Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. [Link]
- Uddin, M. S., et al. (2022). Effect of indole-3-acetic acid, indole-3-butyric acid and 1-naphthalene acetic acid on the stem cutting and vegetative growth of Lawsonia inermis L. Net Journals. [Link]
- Ali, A., et al. (2016). The Effects of α -Naphthalene Acetic Acid (NAA) on In Vitro Rooting of Sugarcane (Saccharum officinarum L.) Genotypes.
- Weijers, D., & Wagner, D. (2016). Mechanisms of auxin signaling. PMC - NIH. [Link]
- Dekeyser, R., et al. (1990). A New Bioassay for Auxins and Cytokinins.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2002). Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene. NCBI Bookshelf. [Link]
- Li, Z., et al. (2023). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. MDPI. [Link]
- Kudryakova, N., et al. (2024). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings.
- Campanoni, P., & Nick, P. (2005). Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways.
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- Pérez-Alonso, N., et al. (2012). (A) Influence of indole-3-acetic acid (IAA) and naphthaleneacetic acid...
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- Baksha, R., et al. (2018). Effect of Auxin (NAA, IBA and IAA) in Root Regeneration through In vitro Culture of Sugarcane. JSciMed Central. [Link]
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- Yamamoto, M., & Yamamoto, K. T. (1998). Differential effects of 1-naphthaleneacetic acid, indole-3-acetic acid and 2,4-dichlorophenoxyacetic acid on the gravitropic response of roots in an auxin-resistant mutant of arabidopsis, aux1. PubMed. [Link]
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A Comparative Guide for Researchers: 2-(2-Hydroxy-1-naphthyl)acetic Acid vs. Indole-3-acetic Acid (IAA)
This guide provides an in-depth, objective comparison between the endogenous plant hormone Indole-3-acetic acid (IAA) and the synthetic naphthalene-based auxin, 2-(2-Hydroxy-1-naphthyl)acetic acid. As direct comparative performance data for this compound is limited in published literature, this analysis will leverage its close structural and functional relationship to the extensively studied synthetic auxin, 1-Naphthaleneacetic acid (NAA), to draw meaningful comparisons against the natural standard, IAA.
This document is intended for researchers, scientists, and drug development professionals in plant biology, agriculture, and horticulture. We will explore the structural differences, mechanistic nuances, and performance disparities, supported by experimental data and detailed protocols to guide your research and application choices.
Introduction: The Natural Standard vs. a Synthetic Mimic
Auxins are a critical class of phytohormones that orchestrate nearly every aspect of plant growth and development, from cell division and elongation to root initiation and fruit development.[1][2] The principal and most abundant natural auxin in plants is Indole-3-acetic acid (IAA) .[1][3] It is the subject of extensive study and serves as the benchmark against which all other auxin-like compounds are measured.
In contrast, This compound is a synthetic compound belonging to the naphthalene group of auxins.[4] Synthetic auxins are human-made molecules designed to mimic the biological effects of IAA.[5][6] Often, they are engineered for greater stability and resistance to enzymatic degradation within plant tissues, offering a more persistent effect compared to their natural counterparts.[7] Due to its chemical structure, this compound is closely related to 1-Naphthaleneacetic acid (NAA) , a widely used and potent synthetic auxin.[4][8] Therefore, insights from IAA vs. NAA comparisons are highly relevant for understanding the potential applications and behavior of this compound.
Chemical Structure and Physicochemical Properties
The fundamental difference between these two compounds lies in their core aromatic structure. IAA is built upon an indole ring, whereas this compound is based on a naphthalene ring system. This structural divergence is the primary determinant of their differing stability, potency, and interaction with biological systems.
| Property | This compound | Indole-3-acetic acid (IAA) |
| Synonym(s) | (2-hydroxynaphthalen-1-yl)acetic acid | Heteroauxin |
| CAS Number | 10441-45-9[9] | 87-51-4[1] |
| Molecular Formula | C₁₂H₁₀O₃[9][10] | C₁₀H₉NO₂[1] |
| Molar Mass | 202.21 g/mol [10] | 175.187 g/mol [1] |
| Appearance | Solid | White to yellowish solid[1] |
| Core Structure | Naphthalene | Indole |
| Origin | Synthetic[4] | Natural (Plant-produced)[1][5] |
Mechanism of Action: A Shared Signaling Pathway
Both natural and synthetic auxins operate through the same core molecular signaling pathway to exert their effects on gene expression. The key difference often lies in their binding affinity for receptors and their susceptibility to metabolic breakdown.
The canonical auxin signaling cascade proceeds as follows:
-
Perception: In the cell nucleus, auxin molecules bind to a co-receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.
-
Derepression: This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.
-
Gene Activation: The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors. ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating or repressing their transcription.[1] This leads to downstream physiological responses like cell division and elongation.[11]
Synthetic auxins like this compound mimic IAA by binding to the TIR1/AFB co-receptor, thereby initiating the same downstream cascade. However, their different chemical structures can lead to variations in binding affinity and metabolic stability, resulting in altered potency and duration of action.
Caption: Generalized auxin signaling pathway initiated by both IAA and synthetic auxins.
Comparative Performance Analysis: Potency, Stability, and Specificity
While IAA is the endogenous regulator, synthetic auxins are prized for their stability and potency, making them mainstays in research and commercial applications like plant tissue culture.[6][7] Studies comparing the natural auxin IAA with the synthetic auxin NAA (a close analog of this compound) reveal critical performance differences.
-
Stability and Persistence: Synthetic auxins like NAA are generally more resistant to degradation by plant enzymes than IAA.[7] This leads to a longer half-life in tissues and culture media, providing a more sustained stimulus.
-
Potency: NAA is often considered a more potent auxin than IAA, meaning lower concentrations are required to elicit a similar or stronger physiological response.[7] This can be advantageous for rooting recalcitrant species.
-
Differential Effects: Research has shown that different auxins can activate distinct downstream pathways. For instance, in tobacco cell lines, NAA was found to stimulate cell elongation at much lower concentrations than those needed for cell division, whereas other synthetic auxins primarily promoted cell division.[12] This suggests a functional specificity that researchers can exploit. A study on an Arabidopsis mutant demonstrated that NAA could restore gravitropic root growth where IAA could not, pointing to differences in transport or perception.[13]
The table below summarizes findings from studies comparing IAA with NAA, which serves as a proxy for this compound.
| Parameter | Indole-3-acetic acid (IAA) | 1-Naphthaleneacetic acid (NAA) (Proxy) | Supporting Evidence |
| Type | Natural Phytohormone | Synthetic Phytohormone | [3][5][6] |
| Primary Use | Endogenous growth regulation, research standard | Plant tissue culture, rooting agent, fruit thinning | [8][14][15][16] |
| Stability | Lower; susceptible to enzymatic and light degradation | Higher; more resistant to degradation | [7] |
| Potency | Standard | Generally higher; effective at lower concentrations | [7] |
| Rooting Efficacy | Effective, but can be less potent than synthetics. | Highly effective; often superior for inducing adventitious roots, especially in woody plants. | [17][18] |
| Cellular Effect | Promotes both cell division and elongation.[11] | Can differentially affect cell elongation vs. division; often a potent stimulator of cell division.[12] | |
| Phytotoxicity | Lower risk at optimal concentrations. | Higher risk of phytotoxicity (e.g., callus formation, growth inhibition) if concentration is too high.[8][19] |
Experimental Protocol: Comparative In Vitro Rooting Assay
To empirically determine the optimal auxin for a specific plant species or application, a standardized bioassay is essential. The following protocol provides a self-validating framework for comparing the rooting efficacy of this compound and IAA.
Objective:
To compare the effectiveness of this compound and IAA on adventitious root formation in micropropagated plant shoots.
Materials:
-
Sterile plant shoots (explants), 2-3 cm in length.
-
Basal medium (e.g., Murashige and Skoog [MS], half-strength).
-
Sucrose (20-30 g/L).
-
Gelling agent (e.g., Agar, 7-8 g/L).
-
Stock solutions (1 mg/mL) of IAA and this compound, dissolved in an appropriate solvent (e.g., 1N NaOH for IAA, ethanol for the naphthalene derivative) and filter-sterilized.
-
Sterile culture vessels (e.g., test tubes or jars).
-
Laminar flow hood, autoclave, pH meter, and sterile forceps.
Methodology:
-
Media Preparation:
-
Prepare the basal medium (e.g., ½ MS) with sucrose.
-
Divide the medium into batches for different treatments. A typical experimental design would include:
-
Control (no auxin)
-
IAA (e.g., 0.1, 0.5, 1.0, 2.0 mg/L)
-
This compound (e.g., 0.1, 0.5, 1.0, 2.0 mg/L)
-
-
Adjust the pH of each batch to 5.7-5.8 before adding the gelling agent.
-
Autoclave the media at 121°C for 20 minutes.
-
Allow the media to cool to ~50-60°C in a laminar flow hood. Add the filter-sterilized auxin stock solutions to the respective batches and mix thoroughly.
-
Dispense 20-25 mL of media into each sterile culture vessel. Allow to solidify.
-
-
Explant Inoculation:
-
Under sterile conditions in a laminar flow hood, take healthy, uniform shoots.
-
Make a fresh cut at the base of each shoot.
-
Insert the basal end of one shoot into the medium in each vessel. Ensure good contact between the stem and the medium.
-
Use at least 10-15 replicates per treatment.
-
-
Incubation:
-
Place the culture vessels in a growth chamber with a controlled environment:
-
Temperature: 25 ± 2°C.
-
Photoperiod: 16 hours light / 8 hours dark.
-
Light Intensity: ~50 µmol/m²/s.
-
-
-
Data Collection and Analysis:
-
After 4-6 weeks, record the following data for each explant:
-
Rooting percentage (%).
-
Number of roots per explant.
-
Length of the longest root (cm).
-
Presence of callus at the base (qualitative or quantitative assessment).
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Caption: Experimental workflow for comparing the efficacy of different auxins.
Conclusion and Recommendations
The choice between the natural auxin IAA and a synthetic naphthalene-based auxin like this compound is dictated by the specific research or application goal.
-
Choose Indole-3-acetic acid (IAA) when studying endogenous physiological processes, when a less persistent signal is desired, or when working with sensitive plant species where the risk of phytotoxicity from potent synthetic auxins is a concern. IAA remains the gold standard for fundamental research into plant hormone function.
-
Consider this compound (or its well-studied analog, NAA) for applications requiring high potency and stability, such as the commercial micropropagation of difficult-to-root species, especially woody plants. Its persistence in culture media ensures a sustained rooting signal. However, careful optimization of concentration is critical to avoid inhibitory effects like excessive callus formation or stunted root growth.
Ultimately, the provided experimental protocol offers a robust framework for researchers to perform their own head-to-head comparisons, ensuring an evidence-based selection of the most effective auxin for their specific system.
References
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A Comparative Guide to the Structure-Activity Relationship of 2-(2-Hydroxy-1-naphthyl)acetic Acid as a Plant Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel and more effective plant growth regulators, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(2-Hydroxy-1-naphthyl)acetic acid, a synthetic auxin analog. While direct comparative quantitative data with its well-known counterpart, 1-Naphthaleneacetic acid (NAA), is limited in publicly available literature, this document establishes a framework for such a comparative study. By leveraging established principles of auxin activity and providing detailed experimental protocols, this guide empowers researchers to conduct their own rigorous evaluations.
Introduction: The Naphthalene Auxins - A Tale of Two Isomers and a Hydroxyl Group
Auxins are a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development, including cell elongation, division, and differentiation. 1-Naphthaleneacetic acid (NAA) is a widely used synthetic auxin in agriculture and horticulture for promoting root formation in cuttings, preventing premature fruit drop, and for various tissue culture applications[1][2]. Its activity is attributed to its structural similarity to the natural auxin, indole-3-acetic acid (IAA).
This compound shares the core naphthaleneacetic acid scaffold with NAA but differs in two key aspects: the position of the acetic acid side chain (position 1 vs. position 2) and the presence of a hydroxyl group at the 2-position of the naphthalene ring. These structural modifications are predicted to have a significant impact on the molecule's biological activity. This guide will explore the anticipated effects of these changes and provide the means to experimentally validate these hypotheses.
Unraveling the Structure-Activity Relationship of Naphthalene-Based Auxins
The biological activity of auxins is intrinsically linked to their molecular structure. Key structural features that govern auxin activity include:
-
A Ring System: A planar or near-planar ring system, typically aromatic, is essential for binding to the auxin receptors.[3]
-
A Carboxylic Acid Side Chain: A side chain containing a carboxylic acid group, or a group that can be readily converted to a carboxylic acid, is a strict requirement for auxin activity. This group is crucial for interacting with the receptor complex.
-
Spatial Relationship: The distance and orientation between the ring system and the carboxylic acid group are critical for proper binding and activation of the auxin signaling pathway.
The currently accepted model for auxin perception involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. Auxin molecules act as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor, leading to the degradation of the repressor and subsequent activation of auxin-responsive genes.
The Benchmark: 1-Naphthaleneacetic Acid (NAA)
NAA serves as an excellent reference compound for understanding the SAR of naphthalene-based auxins. Its well-documented activity across various plant species and concentrations provides a solid baseline for comparison.[4][5][6]
Table 1: Physicochemical and Biological Properties of 1-Naphthaleneacetic Acid (NAA)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂ | [7] |
| Molecular Weight | 186.21 g/mol | [7] |
| CAS Number | 86-87-3 | [7] |
| Primary Activity | Synthetic Auxin, Rooting Agent | [1][2] |
| Common Conc. for Rooting | 100-200 mg/L | [4] |
The Challenger: this compound
The introduction of a hydroxyl group and the shift in the side chain position in this compound are expected to influence its auxin activity in several ways:
-
Polarity and Solubility: The hydroxyl group increases the polarity of the molecule, which could affect its solubility and transport across cell membranes.
-
Receptor Binding: The presence and position of the hydroxyl group may alter the binding affinity and specificity for different TIR1/AFB receptors. This could lead to a different spectrum of auxin responses compared to NAA.
-
Metabolism: The hydroxyl group could serve as a site for metabolic inactivation, potentially leading to a shorter duration of action.
Based on these considerations, it is hypothesized that this compound may exhibit a different optimal concentration range and potentially a different profile of auxin-related activities compared to NAA.
Comparative Analysis: A Framework for Experimental Validation
To objectively compare the auxin activity of this compound and NAA, a series of well-established bioassays can be employed. The following section provides detailed protocols for these assays, enabling researchers to generate the necessary quantitative data.
Adventitious Root Formation Assay
This assay directly measures the rooting-promoting activity of the compounds on plant cuttings, a key application for synthetic auxins.
Experimental Protocol:
-
Plant Material: Select healthy, uniform stem cuttings from a suitable plant species (e.g., mung bean, coleus, or a species of interest). Cuttings should be of a consistent length and have a similar number of nodes.
-
Treatment Solutions: Prepare stock solutions of this compound and NAA in a suitable solvent (e.g., ethanol or DMSO) and then dilute to a range of concentrations (e.g., 0, 1, 10, 50, 100, 200 mg/L) in distilled water or a basal salt solution.
-
Treatment Application: Briefly dip the basal end of the cuttings in the respective treatment solutions for a standardized period (e.g., 5-10 seconds).
-
Incubation: Place the treated cuttings in a suitable rooting medium (e.g., vermiculite, perlite, or a hydroponic solution) and maintain them in a controlled environment with appropriate light, temperature, and humidity.
-
Data Collection: After a set period (e.g., 14-21 days), carefully remove the cuttings and record the following parameters:
-
Rooting percentage (the percentage of cuttings that formed roots).
-
Number of roots per cutting.
-
Average root length per cutting.
-
-
Data Analysis: Analyze the data to determine the optimal concentration for root induction for each compound and compare their efficacy.
Table 2: Hypothetical Comparative Data for Adventitious Root Formation
| Compound | Optimal Concentration (mg/L) | Maximum Root Number (per cutting) | Maximum Root Length (cm) |
| 1-Naphthaleneacetic Acid (NAA) | 100 - 200 | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
Arabidopsis Root Growth Inhibition Assay
This assay is a sensitive method to quantify auxin activity by measuring the inhibition of primary root growth in Arabidopsis thaliana seedlings.
Experimental Protocol:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and plate them on Murashige and Skoog (MS) agar medium.
-
Vernalization and Germination: Vernalize the plates at 4°C for 2-3 days in the dark, then transfer them to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C for germination.
-
Transfer to Treatment Plates: After 4-5 days, transfer seedlings of uniform size to MS agar plates supplemented with a range of concentrations of this compound and NAA (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).
-
Incubation and Measurement: Incubate the plates vertically in the growth chamber for another 5-7 days. Scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).
-
Data Analysis: Plot the primary root length against the logarithm of the auxin concentration to generate dose-response curves. Calculate the IC50 value (the concentration that causes 50% inhibition of root growth) for each compound.
Table 3: Hypothetical Comparative Data for Arabidopsis Root Growth Inhibition
| Compound | IC50 (µM) |
| 1-Naphthaleneacetic Acid (NAA) | To be determined |
| This compound | To be determined |
Visualizing the Molecular Landscape and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the key molecules, their hypothesized interaction with the auxin receptor, and the experimental workflow.
Caption: Molecular structures and the auxin signaling pathway.
Caption: Experimental workflows for comparative auxin activity assays.
Conclusion and Future Directions
This guide provides a comprehensive framework for investigating the structure-activity relationship of this compound in comparison to the well-established synthetic auxin, 1-Naphthaleneacetic acid. While direct comparative data remains to be generated, the provided experimental protocols offer a clear path for researchers to fill this knowledge gap.
Future research should focus on conducting these comparative bioassays to generate robust quantitative data. Furthermore, exploring the binding affinities of both compounds to different TIR1/AFB receptors would provide valuable insights into their specific modes of action. Ultimately, a thorough understanding of the SAR of these naphthalene-based auxins will contribute to the rational design of more potent and selective plant growth regulators for various agricultural and biotechnological applications.
References
- Structure-activity relationships for auxins.
- 1-Naphthaleneacetic acid.
- 1-Naphthaleneacetic acid. Wikipedia. [Link]
- Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa.
- A synthetic auxin (NAA) suppresses secondary wall cellulose synthesis and enhances elongation in cultured cotton fiber.
- Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways.
- 1-Naphthylacetic acid slow release polymeric formulations: auxin type effect in tobacco leaf segments is affected by structure and hydrolysis.
- Effect of naphthaleneacetic acid on root and plant growth and yield of ten irrigated whe
- Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways.
- Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. Frontiers in Plant Science. [Link]
- Naphthaleneacetic Acid (K-NAA). PhytoTech Labs. [Link]
- Effects of Naphthaleneacetic Acid, Indole-3-Butyric Acid and Zinc Sulfate on the Rooting and Growth of Mulberry Cuttings. MDPI. [Link]
- 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis.
- Effect of Naphthalene Acetic Acid (NAA) on in vitro rooting of regenerated microshoots of groundnut (Arachis hypogaea L.).
- Effect of naphthalene acetic acid on rooting and shoot growth of Lawsonia inermis. Net Journals. [Link]
- Influence of Naphthalene acetic acid (NAA) on sprouting and rooting potential of stem cuttings of Bougainvillea. Semantic Scholar. [Link]
- Integrated transcriptome and hormonal analysis of naphthalene acetic acid-induced adventitious root formation of tea cuttings (Camellia sinensis).
- Integrated transcriptome and hormonal analysis of naphthalene acetic acid-induced adventitious root formation of tea cuttings (Camellia sinensis).
- Effect of Naphthalene Acetic Acid on the Adventitious Rooting in Shoot Cuttings of Andrographis paniculata (Burm.f.) Wall. ex Nees: An Important Therapeutical Herb.
- Evaluation of Optimum Concentration of Naphthalene Acetic Acid on in Vitro Rooting and Acclimatization of Tissue Culture D
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A Senior Application Scientist's Comparative Guide to Validating Analytical Methods for 2-(2-Hydroxy-1-naphthyl)acetic Acid Detection
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of 2-(2-Hydroxy-1-naphthyl)acetic acid, a naphthalene derivative of interest in organic and agricultural chemistry.[1] The focus is not merely on the procedural steps but on the validation of these methods, ensuring they are fit for their intended purpose, a cornerstone of regulatory compliance and data integrity.[2][3]
The principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically the recently updated ICH Q2(R2), form the backbone of this discussion.[4][5] These guidelines provide a harmonized framework for validating analytical procedures, ensuring a global standard for reliability and consistency in pharmaceutical analysis.[2]
The Analyte: this compound
This compound (CAS: 10441-45-9, Molecular Formula: C₁₂H₁₀O₃) is a derivative of naphthalene.[6] Its accurate quantification is crucial for understanding its chemical properties, potential applications, and for quality control in any related product development.
Caption: Chemical structure of this compound.
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[3] It is a critical component of Good Manufacturing Practices (GMP) and Good Laboratory Practices (GLP).[7] The core parameters for validation, as stipulated by ICH Q2(R2), include specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][6]
Caption: A generalized workflow for analytical method validation.
Comparison of Analytical Techniques
This guide will compare three common analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Each method will be evaluated based on its principles, a detailed experimental protocol, and the validation parameters according to ICH Q2(R2).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[8] For this compound, a reversed-phase C18 column is suitable, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it. The UV detector measures the absorbance of the analyte at a specific wavelength as it exits the column, allowing for quantification.[9] The naphthalene rings in the analyte provide a strong chromophore, making it well-suited for UV detection.[10]
Experimental Protocol (Hypothetical)
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.[11]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm, based on the typical absorbance of naphthalene derivatives.[10][13]
-
Injection Volume: 10 µL.[12]
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at 1 mg/mL. Serially dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Validation According to ICH Q2(R2)
-
Specificity: Demonstrated by separating the analyte peak from potential impurities and degradation products. This can be achieved by analyzing stressed samples (e.g., exposed to acid, base, oxidation, heat, and light).[14] The peak purity should be assessed using a PDA detector.
-
Linearity: Assessed by a minimum of five concentrations across the proposed range. The correlation coefficient (r²) should be ≥ 0.999.[11]
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are typically 98.0% to 102.0% recovery.[12]
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by six replicate injections of the same sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[1][6]
-
Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, and on different equipment. The RSD should also be within acceptable limits (e.g., ≤ 2%).
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[1]
-
LOQ/LOD: The limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy, while the limit of detection (LOD) is the lowest concentration that can be detected. These are often determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD.[14]
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
Principle: HPLC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[15] After separation on the HPLC column, the analyte is ionized (e.g., by electrospray ionization - ESI), and the mass spectrometer selects the precursor ion (the ionized molecule). This ion is then fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) provides exceptional specificity and sensitivity.[15] Given its acidic nature, this compound is expected to ionize well in negative ESI mode.[16]
Experimental Protocol (Hypothetical)
-
Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size (for UHPLC).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. A gradient elution may be used for complex matrices.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Transition: The precursor ion would be [M-H]⁻ at m/z 201.2. The product ion would need to be determined by infusion of a standard solution, but a likely fragmentation would be the loss of the acetic acid group, resulting in a product ion around m/z 157.1.
-
Standard and Sample Preparation: Similar to HPLC-UV, but standards and samples are prepared at much lower concentrations (e.g., ng/mL range).
Validation According to ICH Q2(R2)
The validation parameters are the same as for HPLC-UV, but the acceptance criteria and performance will differ:
-
Specificity: Inherently very high due to the selectivity of MRM. Interference from matrix components is significantly reduced.
-
Linearity: A wider dynamic range is often achievable, and a correlation coefficient (r²) of ≥ 0.99 is typically acceptable.
-
Accuracy: Similar recovery acceptance criteria (e.g., 90-110%) are used, but often over a wider range of concentrations.
-
Precision: Similar RSD criteria (≤ 15% is often acceptable for trace analysis) are applied.
-
LOQ/LOD: Significantly lower than HPLC-UV, often in the low ng/mL or even pg/mL range.[15]
-
Robustness: Similar parameters are tested, with additional consideration for MS source parameters.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Principle: This technique measures the absorbance of light by a substance in solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. It is a simple and rapid method but lacks the specificity of chromatographic techniques. The naphthalene moiety provides a strong UV chromophore, with expected absorption maxima around 220 nm and 275 nm.[13][18]
Experimental Protocol (Hypothetical)
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Ethanol or a suitable buffer in which the analyte is soluble and stable.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200-400 nm.
-
Standard Preparation: Prepare a stock solution and a series of dilutions to create a calibration curve (e.g., 5-50 µg/mL).
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration within the linear range of the assay.
Validation According to ICH Q2(R2)
-
Specificity: This is the major limitation. The method cannot distinguish the analyte from any other substance that absorbs at the same wavelength. It is only suitable for pure substances or simple mixtures where interfering substances are absent.
-
Linearity: Assessed with a minimum of five concentrations. A correlation coefficient (r²) of ≥ 0.999 is expected.
-
Accuracy: Determined by recovery studies, with typical acceptance criteria of 98.0% to 102.0%.
-
Precision: Assessed by repeated measurements of the same sample. RSD should be ≤ 2%.
-
Range: The concentration range over which the method is linear, accurate, and precise.
-
LOQ/LOD: Higher than chromatographic methods and highly dependent on the molar absorptivity of the compound.
-
Robustness: Can be tested by varying solvent composition or pH slightly.
Comparative Summary of Analytical Methods
| Validation Parameter | HPLC-UV | HPLC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High (with peak purity analysis) | Very High (MRM) | Low (prone to interference) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110% (trace levels) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2% | ≤ 15% (trace levels) | ≤ 2% |
| Limit of Quantitation | Low µg/mL | Low ng/mL to pg/mL | Mid-to-high µg/mL |
| Robustness | Good | Good | Moderate |
| Cost & Complexity | Moderate | High | Low |
Conclusion and Recommendations
The choice of an analytical method for this compound is dictated by the intended purpose of the analysis.
-
UV-Vis Spectrophotometry is a simple, cost-effective method suitable for the quantification of the pure bulk substance where interfering impurities are not expected. Its primary drawback is the lack of specificity.
-
HPLC-UV offers a robust and reliable method with good specificity and sensitivity, making it the workhorse for routine quality control, stability studies, and assays of finished products.[7][8] It represents a balance between performance and cost.
-
HPLC-MS/MS is the method of choice for trace-level quantification, analysis in complex biological matrices, or when unequivocal identification is required.[15] Its superior sensitivity and specificity are unparalleled, though it comes with higher equipment and operational costs.
Ultimately, a thorough validation as outlined by the ICH Q2(R2) guidelines is mandatory to ensure that the selected method is fit for its purpose and generates reliable, reproducible, and accurate data.[2][3] This self-validating system is the foundation of scientific integrity in drug development and research.
Caption: A simplified workflow for a typical HPLC analysis.
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
- ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. [Link]
- Shabir, G. A. (2004). A practical approach to validation of HPLC methods under current good manufacturing practices.
- ICH Guidelines for Analytical Method Valid
- Steps for HPLC Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- Validation of Analytical Procedures Q2(R2).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]
- A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Valid
- Dong, M. W., & Hu, P. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Simultaneous determination of 10 plant growth promoters in fruits and vegetables with a modified QuEChERS based liquid chromatography tandem mass spectrometry method. Analytical Methods. [Link]
- UV spectra of naphthalene (C10H8) (1 mg/L) dissolved in 96 % ethanol.
- Ultraviolet electronic spectroscopy of heavily substituted naphthalene deriv
- Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. Shimadzu Scientific Instruments. [Link]
- Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers. Astronomy & Astrophysics. [Link]
- Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. [Link]
- Determination and study on dissipation of 1-naphthylacetic acid in garlic and soil using high performance liquid chromatography–tandem mass spectrometry. Food Chemistry. [Link]
- Validation Data for the Analysis of 1-Napthylacetic acid and 1-Naphtylacetamide in tomato and zucchini Using Mini-Luke.
- 1-Naphthaleneacetic acid. PubChem. [Link]
- Determination and quality monitoring of naphthyl acetic acid in commercial plant growth regulator formulations using HPLC technique. Soil & Environment. [Link]
- Determination of α-naphthylacetic acid by high performance liquid chromatography.
- Analysis of Trace Level of Acetic Acid in Wastewater Sample by HPLC with High Sensitivity Photodiode Array Detector. Jenck. [Link]
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Cross-reactivity of antibodies with 2-(2-Hydroxy-1-naphthyl)acetic acid
An In-Depth Technical Guide to Antibody Cross-Reactivity with 2-(2-Hydroxy-1-naphthyl)acetic acid
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding, predicting, and experimentally verifying the cross-reactivity of antibodies with the small molecule hapten, this compound. Given the absence of commercially available antibodies specifically targeting this molecule, we will establish a foundational understanding by drawing parallels with structurally similar compounds and outlining the requisite experimental workflows for antibody development and characterization.
The Immunological Challenge of Small Molecules
Small molecules like this compound are classified as haptens; they are not immunogenic on their own and cannot elicit an immune response.[1] To generate antibodies, the hapten must be covalently coupled to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to form an immunogenic conjugate.[2][3][4][5] The choice of carrier protein and the conjugation chemistry are critical variables that influence the specificity and affinity of the resulting antibodies.[6] The hapten density—the number of hapten molecules per carrier protein—is another crucial parameter; a high degree of substitution can sometimes adversely affect antibody specificity.[3][5]
The structural integrity of the hapten during conjugation is paramount. The goal is to present the molecule to the immune system in a way that elicits antibodies recognizing the free, unconjugated form. For this compound, the carboxylic acid group provides a convenient handle for conjugation to amine residues on the carrier protein via carbodiimide chemistry (e.g., using EDC).[5][6]
Figure 1. General workflow for creating an immunogenic conjugate.
Assessing Specificity: The Principle of Competitive Immunoassay
For small molecule targets, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantification and cross-reactivity analysis.[7][8] This format is necessary because a small hapten cannot simultaneously bind two different antibodies, which is a requirement for the more common sandwich ELISA format.[8]
The principle relies on competition: the analyte in the sample (unlabeled) competes with a fixed amount of enzyme-labeled hapten (the tracer) for a limited number of antibody binding sites immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample—more analyte in the sample leads to less tracer binding and a weaker signal.[7][9]
Figure 2. Principle of competitive ELISA for hapten detection.
Experimental Protocol: Cross-Reactivity Profiling via Competitive ELISA
This protocol provides a self-validating workflow to determine the specificity of an antibody raised against this compound.
Materials
-
High-binding 96-well microplates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antibody against this compound
-
Hapten-enzyme conjugate (e.g., this compound conjugated to HRP)
-
This compound standard
-
Structurally related compounds for cross-reactivity testing
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Step-by-Step Methodology
-
Coating: Immobilize the capture antibody onto the microplate wells. Dilute the antibody to an optimal concentration (typically 1-10 µg/mL) in coating buffer. Add 100 µL to each well, cover the plate, and incubate overnight at 4°C.[10][11]
-
Washing (1): Remove the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well to remove unbound antibody.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining protein-binding sites. This step is crucial for reducing background signal.[9] Incubate for 1-2 hours at room temperature.
-
Washing (2): Repeat the wash step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and the test compounds (potential cross-reactants) in Blocking Buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the hapten-enzyme conjugate (at a pre-determined optimal dilution) for 1 hour at room temperature.[11]
-
Alternatively, add 50 µL of the standard/test compound dilution directly to the wells, followed immediately by 50 µL of the hapten-enzyme conjugate.
-
Add 100 µL of this mixture to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing (3): This is a critical wash step. Wash the plate 4-5 times with Wash Buffer to remove all unbound reagents.[8]
-
Signal Development: Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[10]
Figure 3. Experimental workflow for competitive ELISA.
Data Analysis and Comparative Guide
Cross-reactivity (CR%) is calculated from the standard curves of the target analyte and the competing compounds. It is determined using the concentrations that cause 50% inhibition of the maximum signal (IC50).
CR (%) = (IC50 of this compound / IC50 of Test Compound) x 100
Case Study: Predicting Cross-Reactivity Based on a Naphthalene Immunoassay
A study by Zhou et al. (2009) developed a competitive immunoassay for naphthalene using polyclonal antibodies raised against a 2-naphthoxy acetic acid-BSA conjugate.[12] This provides an excellent model for predicting the cross-reactivity profile of an antibody against the structurally similar This compound .
The key difference is the linker attachment point and the presence of a hydroxyl group on our target molecule. In the reference study, the linker is at the 2-position via an ether linkage. For our target, the linker would be at the 1-position via an amide bond, and a hydroxyl group is present at the 2-position. Antibodies are highly sensitive to the position and nature of substituents on the hapten.[13][14]
Table 1: Structural Comparison and Predicted Cross-Reactivity
| Compound | Structure | Reported CR% (vs. Naphthalene)[12] | Predicted CR% for an Anti-2-(2-OH-1-NAA) Antibody | Rationale for Prediction |
| Our Target Hapten | This compound | - | 100% | This is the target immunogen; by definition, its cross-reactivity is 100%. |
| Naphthalene | 100% | Moderate to High | The antibody should recognize the core naphthalene structure. The absence of the side chain and hydroxyl group will reduce affinity. | |
| 1-Naphthol | 13.2% | Low to Moderate | Lacks the acetic acid side chain, which is a key recognition feature extending from the immunogen. The hydroxyl group is at the wrong position (1- vs 2-). | |
| 2-Naphthol | < 0.1% | High | This structure is very similar to our target, only missing the acetic acid group at the 1-position. The hydroxyl group at the 2-position is a critical shared feature. | |
| 1-Naphthaleneacetic acid (NAA) | < 0.1% | High | This is structurally very close to our target, differing only by the absence of the hydroxyl group at the 2-position. High cross-reactivity is expected.[15] | |
| Phenanthrene | < 0.1% | Very Low | The three-ring structure is significantly different from the two-ring naphthalene core. | |
| Acenaphthene | < 0.1% | Very Low | The five-membered ring introduces a significant structural change that is unlikely to fit the antibody's binding pocket. |
Note: Structures are illustrative. The table uses published data as a basis for logical prediction, which must be confirmed experimentally.
Conclusion
Developing a specific antibody-based assay for this compound requires a systematic approach, from rational immunogen design to rigorous validation via competitive ELISA. While no specific antibody currently exists, the principles outlined in this guide provide a clear path forward. Based on structural analysis and data from related immunoassays, we can predict that an antibody raised against this compound would likely exhibit significant cross-reactivity with closely related analogs like 2-Naphthol and 1-Naphthaleneacetic acid. Experimental verification using the detailed protocol provided is essential to confirm these predictions and establish the true specificity profile of the antibody, ensuring its fitness for purpose in any research or diagnostic application.
References
- Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed.
- Mauriz, E., et al. (2006). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry.
- Peram, V. R., et al. (2014). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production Against Cyanogenic Glycosides. PubMed.
- Mauriz, E., et al. (2006). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ResearchGate.
- Shankara, B. S., et al. (2009). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC - NIH.
- Antibody Review. (n.d.). Competitive ELISA Protocol — Quantitative Detection via Antigen Compet. Antibody Review.
- Al Qaraghuli, M. M., et al. (2021). Structural analysis of anti-hapten antibodies to identify long-range structural movements induced by hapten binding. University of Strathclyde.
- National Center for Biotechnology Inform
- Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Semantic Scholar.
- Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service. Creative Biolabs.
- Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Aptamer Group.
- Taylor & Francis Online. (n.d.). Effects of naphthalene and naphthalene metabolites on the in vitro humoral immune response. Taylor & Francis.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics.
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A Comparative Guide to Naphthyl-Based Acetic Acids in Horticultural Research: A Statistical Perspective
For researchers and scientists in agricultural science and plant biology, the quest for effective plant growth regulators is perennial. Among the synthetic auxins, naphthalene-derived compounds have long been a cornerstone. This guide provides an in-depth comparative analysis of 2-(2-Hydroxy-1-naphthyl)acetic acid and its more prominent structural analog, 1-Naphthaleneacetic acid (NAA). While both share a common naphthalene backbone, their efficacy and applications can differ. This document will delve into the available experimental data, propose standardized protocols for comparative studies, and outline the appropriate statistical methodologies for robust data interpretation, catering to professionals in horticultural and agricultural research.
Introduction to Naphthyl-Based Auxins
Auxins are a class of plant hormones that play a crucial role in various growth and developmental processes. Synthetic auxins, such as those derived from naphthalene, are widely used in agriculture and horticulture to stimulate root formation, control fruit development, and for vegetative propagation.[1]
-
This compound: This compound is a derivative of naphthalene and is structurally related to NAA.[1] It is primarily investigated for its auxin-like activity, particularly as a rooting agent for plant cuttings.[1] Its synthesis can be achieved through methods like the acid-catalyzed hydrolysis of naphtho[2,1-b]furan-2(1H)-one.[1]
-
1-Naphthaleneacetic acid (NAA): NAA is a widely used synthetic auxin in commercial agriculture and research.[2][3] Its applications are diverse, including preventing premature fruit drop, thinning fruitlets, and promoting root growth.[2][3] It is known to increase cellulose fiber formation when used in conjunction with gibberellic acid.[3]
Comparative Efficacy: A Data-Driven Overview
While extensive, peer-reviewed comparative trials directly contrasting this compound with NAA are not abundant in publicly available literature, we can synthesize existing data on NAA's effects on various plant species to establish a baseline for comparison. Future studies should aim to directly compare these two compounds under identical conditions.
Table 1: Reported Efficacy of 1-Naphthaleneacetic acid (NAA) in Various Applications
| Plant Species | Application | Concentration Range | Observed Effect | Reference |
| Cucumber (Cucumis sativus L.) | Foliar Spray | Not Specified | Increased number of female flowers, reduced male flowers, leading to increased fruit yield. | [4] |
| Wheat (Triticum aestivum L.) | Foliar Spray | 25 mg/l | Significantly influenced root fresh and dry weight, root length, and total plant dry biomass. | |
| Various Plants (in vitro) | Micropropagation | 20-100 µg/mL | Induction of root formation. | [3] |
| Human Cell Lines (in vitro) | Cell Culture | Not Specified | Increased yield of cultured human cells by inhibiting apoptosis, mediated by the ANGPTL4 gene. | [5] |
| Maize (Zea mays L.) | Foliar Spray | Not Specified | Moderated the effects of drought stress, with significant impacts on leaf water status and chlorophyll content. | [6] |
Experimental Design for Comparative Trials
To generate robust, publishable data comparing this compound and NAA, a well-designed experimental protocol is paramount. The following outlines a standardized workflow.
Workflow for Comparative Rooting Assay
This workflow is designed to assess the efficacy of the two compounds in promoting adventitious root formation in plant cuttings.
Caption: Workflow for a comparative rooting assay.
Detailed Protocol: Quick Dip Method for Cutting Treatment
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and NAA in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10 mg/mL).
-
From the stock solutions, prepare a series of working solutions at desired concentrations (e.g., 50, 100, 250, 500 ppm) by diluting with deionized water.
-
Prepare a control solution containing the same concentration of the solvent used for the stock solutions.
-
-
Treatment Application:
-
Take uniform cuttings from healthy, disease-free mother plants. The length and number of nodes should be consistent.
-
Bundle the cuttings for each treatment group.
-
Dip the basal 1-2 cm of the cuttings into the respective treatment solution for a short, standardized duration (e.g., 5-10 seconds).
-
Allow the solvent to evaporate briefly before planting.
-
-
Planting and Incubation:
-
Plant the treated cuttings into a pre-moistened, sterile rooting medium.
-
Place the trays of cuttings in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growing conditions.
-
Statistical Analysis: Ensuring Data Integrity and Insight
Foundational Statistical Concepts
-
Hypothesis Testing: The core of statistical analysis is hypothesis testing, where the null hypothesis (H₀), stating no significant effect of a treatment, is tested against the alternative hypothesis.[8]
-
P-value: A p-value less than a predetermined significance level (commonly p < 0.05) is typically used to reject the null hypothesis, indicating a statistically significant result.[8]
-
Study Design: The experimental design dictates the appropriate statistical analysis.[7][8] A parallel group design, where different subjects (in this case, plant cuttings) are used for each treatment group, is a common and robust approach.[7]
Recommended Statistical Tests
The following table outlines appropriate statistical tests for analyzing data from the comparative rooting assay.
Table 2: Statistical Tests for Comparative Rooting Assay Data
| Data Type | Number of Groups | Recommended Test | Description |
| Continuous (e.g., root length, biomass) | Two | Independent Samples t-test | Compares the means of two independent groups.[8] |
| Continuous (e.g., root length, biomass) | More than two | Analysis of Variance (ANOVA) | Tests for differences in the means of three or more groups.[7][8] If a significant difference is found, post-hoc tests (e.g., Tukey's HSD) are used for pairwise comparisons. |
| Categorical (e.g., rooting percentage) | Two or more | Chi-squared Test or Fisher's Exact Test | Determines if there is a significant association between categorical variables. For small sample sizes, Fisher's exact test is preferred.[7] |
Logical Flow of Statistical Analysis
The following diagram illustrates the decision-making process for selecting the appropriate statistical test.
Caption: Decision tree for statistical test selection.
Conclusion and Future Directions
While 1-Naphthaleneacetic acid is a well-established plant growth regulator with a large body of supporting research, this compound presents an intriguing alternative that warrants further investigation. The lack of direct comparative studies highlights a significant research gap. By employing the standardized protocols and robust statistical analyses outlined in this guide, researchers can generate high-quality, comparable data to elucidate the relative efficacies of these compounds. Such studies will be invaluable for optimizing horticultural practices and advancing our understanding of synthetic auxin activity. It is crucial that future research endeavors are designed with statistical rigor from the outset to ensure the reliability and impact of their findings.[9]
References
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- Wikipedia. (2024, November 20). 1-Naphthaleneacetic acid.
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A Comparative Guide to Naphthalene-Based Auxins for Plant Growth Regulation: Profiling 2-(2-Hydroxy-1-naphthyl)acetic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Auxins in Plant Development
Auxins are a class of plant hormones that play a pivotal role in virtually all aspects of plant growth and development. From orchestrating cell division and elongation to mediating responses to environmental stimuli, auxins are fundamental to plant life. The primary naturally occurring auxin is Indole-3-acetic acid (IAA). However, its susceptibility to degradation in planta has led to the development of more stable synthetic auxins, such as 1-Naphthaleneacetic acid (NAA), which are extensively used in agriculture and horticulture.
2-(2-Hydroxy-1-naphthyl)acetic acid is a derivative of naphthalene, sharing a core structure with NAA.[1] This structural similarity suggests it may possess auxin-like activity, potentially serving as a rooting agent or a regulator of plant development.[1] However, a comprehensive body of peer-reviewed research directly comparing its efficacy to established auxins is not yet available. This guide, therefore, aims to provide a comparative framework based on the well-documented effects of NAA and IAA, offering a roadmap for researchers interested in exploring the potential of this compound.
The Molecular Basis of Auxin Action: A Shared Signaling Pathway
The canonical auxin signaling pathway provides a mechanistic basis for understanding how these compounds exert their effects at the molecular level. The core of this pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[2][3]
Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein.[4] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription and leading to a physiological response.[2][3][4]
Given the structural similarity of this compound to NAA, it is hypothesized to interact with the TIR1/AFB co-receptor complex in a similar manner. The hydroxyl group on the naphthalene ring may influence its binding affinity and specificity for different TIR1/AFB family members, potentially leading to nuanced physiological effects.
Caption: Workflow for the adventitious rooting assay.
Step-by-Step Protocol:
-
Seedling Preparation: Germinate mung bean (Vigna radiata) seeds in the dark for 72-96 hours at 25-28°C until the hypocotyls are approximately 5-7 cm long.
-
Cutting Excision: Carefully excise the hypocotyls, making a clean cut 3 cm below the cotyledons. Remove the cotyledons.
-
Preparation of Test Solutions: Prepare stock solutions of NAA, IAA, and this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM) in a buffered solution (e.g., 10 mM MES, pH 6.0). The final solvent concentration should be consistent across all treatments, including the control.
-
Incubation: Place groups of 5-10 cuttings in vials containing the test solutions. Incubate for 24 hours in the dark.
-
Transfer: After the incubation period, transfer the cuttings to vials containing only the buffered solution or distilled water.
-
Growth Conditions: Place the vials under controlled light (16h light/8h dark) and temperature (25°C) conditions for 5-7 days.
-
Data Collection: After the growth period, count the number of adventitious roots per cutting. The length of the roots can also be measured.
-
Analysis: Statistically compare the mean number and length of roots for each treatment group against the negative and positive controls.
Callus Induction and Growth Assay from Tobacco Leaf Explants
This assay assesses the ability of a compound to induce cell division and proliferation.
Workflow Diagram:
Caption: Workflow for the callus induction assay.
Step-by-Step Protocol:
-
Explant Source: Use young, fully expanded leaves from sterile in vitro-grown tobacco (Nicotiana tabacum) plantlets.
-
Explant Preparation: Cut the leaves into small squares (approximately 1 cm x 1 cm), avoiding the midrib.
-
Culture Medium: Prepare Murashige and Skoog (MS) medium supplemented with a cytokinin (e.g., 2 mg/L kinetin or BAP) and varying concentrations of the test auxins (NAA, IAA, and this compound) at, for example, 0.1, 0.5, 1, and 2 mg/L. Include a control medium with cytokinin but no auxin.
-
Inoculation: Place the leaf explants with the abaxial side in contact with the medium in sterile petri dishes.
-
Incubation: Incubate the plates in the dark at 25 ± 2°C.
-
Monitoring: Observe the explants weekly for signs of callus formation at the cut edges.
-
Data Collection: After 4-6 weeks, record the percentage of explants forming callus and measure the fresh weight of the callus. For dry weight, dry the callus at 60°C for 48 hours.
-
Analysis: Compare the callus induction frequency and the mean fresh and dry weights across the different treatments.
Future Directions and the Potential of this compound
The structural similarity of this compound to NAA strongly suggests its potential as a plant growth regulator. The hydroxyl group may alter its polarity, membrane permeability, and binding affinity to auxin receptors, potentially leading to unique activities. Future research should focus on:
-
Direct Comparative Bioassays: Utilizing the protocols outlined above to directly compare the efficacy of this compound with NAA and IAA for rooting, callus induction, and other auxin-mediated responses.
-
Dose-Response Studies: Determining the optimal concentration range for various applications and assessing potential phytotoxicity at higher concentrations.
-
Molecular Docking and Binding Assays: In silico and in vitro studies to investigate the interaction of this compound with TIR1/AFB proteins to understand the molecular basis of its activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to understand how modifications to the naphthalene ring and the acetic acid side chain affect biological activity.
By systematically evaluating this compound using the established frameworks for auxin research, the scientific community can unlock its potential for applications in agriculture, biotechnology, and drug development.
References
- Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 21, 51-58. [Link]
- Ikeuchi, M., Sugimoto, K., & Iwase, A. (2013). Plant Callus: Mechanisms of Induction and Repression. The Plant Cell, 25(9), 3159–3173. [Link]
- Lavy, M., & Estelle, M. (2016). The SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. Development, 143(18), 3226-3233. [Link]
- Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e56339. [Link]
- Li, Z., et al. (2023). Distinct functions of TIR1 and AFB1 receptors in auxin signalling. bioRxiv. [Link]
- Sorin, C., et al. (2005). Auxin and light control of adventitious rooting in Arabidopsis require ARGONAUTE1. The Plant Cell, 17(5), 1343-1359. [Link]
- De Klerk, G. J., et al. (2011). Adventitious root induction in Arabidopsis thaliana as a model for in vitro root organogenesis. Acta Horticulturae, 908, 37-46. [Link]
- Rout, G. R. (2016). Implications of Auxins in Induction of Adventitious Roots from Leaf Explants of Cannon Ball Tree (Couroupita guianensis Aubl.). World Scientific News, 33, 110-122. [Link]
- Arumugam, A., et al. (2016). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. International Journal of Advanced Research in Biological Sciences, 3(7), 128-136. [Link]
- Ramakrishnan, M., et al. (2015). Procedure for callus induction and plant regeneration. In Vitro Cellular & Developmental Biology - Plant, 51(5), 561-571. [Link]
- Manokari, M., & Shekhawat, M. S. (2016). Implications of Auxins in Induction of Adventitious Roots from Leaf Explants of Cannon Ball Tree (Couroupita guianensis Aubl.). Semantic Scholar. [Link]
- Phlaetita, W., et al. (2022). The Optimization of Medium Conditions and Auxins in the Induction of Adventitious Roots of Pokeweed (Phytolacca americana L.) and Their Phytochemical Constituents. Plants, 11(15), 1959. [Link]
- Slideshare. (2016). Callus induction. [Link]
- Ikeuchi, M., et al. (2013). Plant Callus: Mechanisms of Induction and Repression. The Plant Cell, 25(9), 3159-3173. [Link]
- Mir, M. A., et al. (2022). Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl. Scientific Reports, 12(1), 1-10. [Link]
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A Researcher's Guide to Replicating Experiments with 2-(2-Hydroxy-1-naphthyl)acetic acid: A Comparative Analysis with 1-Naphthaleneacetic Acid
For drug development professionals, researchers, and scientists exploring the vast landscape of plant growth regulators and their derivatives, the ability to replicate and compare the biological activity of novel compounds is paramount. This guide provides an in-depth technical overview for conducting comparative experiments with 2-(2-Hydroxy-1-naphthyl)acetic acid, a hydroxylated analog of the widely utilized synthetic auxin, 1-Naphthaleneacetic acid (NAA).
This document moves beyond a simple recitation of protocols. It is designed to provide a comprehensive framework for investigation, underpinned by the scientific rationale for each experimental choice. We will delve into the synthesis of the target compound, outline a suite of classic and contemporary bioassays for quantifying auxin-like activity, and present a clear structure for data comparison. Every step is designed to be self-validating, ensuring the integrity and reproducibility of your findings.
Introduction: The Significance of a Hydroxyl Group
1-Naphthaleneacetic acid (NAA) is a stalwart in the toolkit of plant biologists and agricultural scientists, valued for its potent auxin activity in promoting root formation, fruit setting, and as a key component in plant tissue culture media.[1] Its structural analog, this compound, introduces a hydroxyl (-OH) group on the naphthalene ring. This seemingly minor modification can have profound effects on the molecule's physicochemical properties, including its solubility, polarity, and ability to interact with biological receptors. Understanding the impact of this hydroxylation on auxin activity is a compelling area of research, with potential implications for the development of more targeted or efficient plant growth regulators.
This guide will equip you with the necessary methodologies to systematically investigate and quantify the auxin-like effects of this compound in direct comparison to the well-established benchmark, NAA.
Synthesis and Characterization of this compound
For researchers who wish to synthesize this compound in-house, a common and effective method is the acid-catalyzed hydrolysis of its lactone precursor, naphtho[2,1-b]furan-2(1H)-one. This intramolecular ester serves as a stable intermediate that can be reliably converted to the desired carboxylic acid.
Proposed Synthetic Protocol: Hydrolysis of Naphtho[2,1-b]furan-2(1H)-one
This protocol is a proposed method based on established principles of lactone hydrolysis. Researchers should optimize conditions as necessary.
Materials:
-
Naphtho[2,1-b]furan-2(1H)-one
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve naphtho[2,1-b]furan-2(1H)-one in ethanol.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to extract the acidic product into the aqueous phase.
-
Isolation: Collect the aqueous phase and acidify with concentrated HCl until a precipitate forms.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
Characterization
To ensure the identity and purity of the synthesized compound, a full suite of analytical characterization is essential.
| Analysis | Expected Results for this compound |
| Melting Point | A sharp melting point should be observed and compared with literature values if available. |
| ¹H NMR | Expect distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methylene (-CH₂) protons, and broad singlets for the hydroxyl (-OH) and carboxylic acid (-COOH) protons. |
| ¹³C NMR | Characteristic peaks for the carboxylic acid carbon, the carbons of the naphthalene ring, and the methylene carbon should be present. |
| FT-IR | Look for a broad absorption band in the 3500-3200 cm⁻¹ region (O-H stretch of the hydroxyl group), a strong carbonyl stretch around 1700 cm⁻¹, and characteristic aromatic C-H and C=C stretching vibrations.[2] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 202.21 g/mol should be observed.[3] |
Comparative Bioassays for Auxin Activity
The core of this guide is a series of well-established bioassays to quantitatively compare the auxin-like activity of this compound with that of 1-Naphthaleneacetic acid (NAA). For each assay, it is crucial to prepare stock solutions of both compounds in a suitable solvent (e.g., DMSO or ethanol) and then make serial dilutions to create a range of treatment concentrations. A vehicle control (the solvent used for the stock solution at the same final concentration) and a negative control (no treatment) should always be included.
Arabidopsis Root Elongation Assay
This assay is a highly sensitive method to quantify auxin activity, as exogenous auxins typically inhibit primary root growth in a concentration-dependent manner.
Experimental Workflow:
Caption: Workflow for the Arabidopsis root elongation bioassay.
Detailed Protocol:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds using your lab's standard protocol (e.g., 70% ethanol followed by bleach and sterile water washes).
-
Plating and Stratification: Plate seeds on Murashige and Skoog (MS) medium solidified with agar. Seal the plates and stratify at 4°C in the dark for 2-4 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
Seedling Transfer: After 5 days, transfer seedlings of uniform size to fresh MS plates containing a range of concentrations of this compound and NAA (e.g., 0, 10, 50, 100, 500 nM, 1 µM).
-
Incubation: Place the plates vertically in the growth chamber to allow for gravitropic root growth.
-
Data Collection: After 3-5 days, scan the plates and measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Data Analysis: For each concentration, calculate the average root length and standard deviation. Plot the root length as a function of compound concentration to generate dose-response curves.
Seed Germination Assay
Auxins can influence seed dormancy and germination, often in a concentration-dependent manner. This assay assesses the effect of the test compounds on the rate and success of seed germination.
Experimental Workflow:
Caption: Workflow for the seed germination bioassay.
Detailed Protocol:
-
Seed Preparation: Use seeds of a species known to be responsive to auxins in germination, such as lettuce (Lactuca sativa) or cress (Lepidium sativum). Surface sterilize the seeds.
-
Plating: Place a sterile filter paper in each Petri dish.
-
Treatment Application: Pipette a fixed volume of each treatment solution (a range of concentrations for both compounds and controls) onto the filter paper to ensure saturation.
-
Sowing: Place a defined number of seeds (e.g., 50-100) on the moistened filter paper in each dish.
-
Incubation: Seal the Petri dishes and place them in a growth chamber under controlled light and temperature conditions.
-
Data Collection: Score the number of germinated seeds (defined by radicle emergence) at regular intervals (e.g., every 12 or 24 hours) for several days.
-
Data Analysis: Calculate the final germination percentage for each treatment. You can also analyze the germination rate (e.g., using the Timson's index or by calculating the time to 50% germination).
Callus Induction and Proliferation Assay
Auxins, often in combination with cytokinins, are essential for inducing the formation of callus (an undifferentiated mass of plant cells) from explant tissues. The ability to induce and sustain callus growth is a hallmark of auxin activity.
Experimental Workflow:
Caption: Workflow for the callus induction and proliferation bioassay.
Detailed Protocol:
-
Explant Preparation: Use a plant species that readily forms callus, such as tobacco (Nicotiana tabacum) or Arabidopsis. Aseptically prepare explants, such as leaf discs or hypocotyl segments, from sterile seedlings.
-
Culture Medium: Prepare a callus induction medium (CIM), which is typically MS medium supplemented with a fixed concentration of a cytokinin (e.g., kinetin or 2,4-D) and varying concentrations of your test auxins (this compound and NAA).
-
Culturing: Place the explants on the surface of the solidified CIM in Petri dishes.
-
Incubation: Incubate the cultures in the dark at approximately 25°C.
-
Data Collection: After 3-4 weeks, carefully remove the callus that has formed on each explant and measure its fresh weight.
-
Data Analysis: Calculate the average fresh weight of callus produced per explant for each treatment. Note any qualitative differences in callus morphology (e.g., color, friability).
Data Presentation and Interpretation
To facilitate a clear comparison, all quantitative data from the bioassays should be summarized in tables.
Table 1: Hypothetical Data from Arabidopsis Root Elongation Assay
| Concentration (µM) | Average Root Length (mm) - NAA | Std. Dev. | Average Root Length (mm) - this compound | Std. Dev. |
| 0 (Control) | 35.2 | 3.1 | 34.8 | 3.5 |
| 0.01 | 30.1 | 2.8 | 32.5 | 3.3 |
| 0.05 | 22.5 | 2.5 | 28.1 | 2.9 |
| 0.1 | 15.8 | 2.1 | 21.7 | 2.4 |
| 0.5 | 8.3 | 1.5 | 14.2 | 1.9 |
| 1.0 | 5.1 | 1.1 | 9.8 | 1.6 |
Table 2: Hypothetical Data from Lettuce Seed Germination Assay
| Concentration (µM) | Final Germination (%) - NAA | Final Germination (%) - this compound |
| 0 (Control) | 92 | 93 |
| 1 | 94 | 95 |
| 10 | 96 | 97 |
| 100 | 85 | 88 |
| 500 | 62 | 71 |
| 1000 | 45 | 58 |
Table 3: Hypothetical Data from Tobacco Callus Induction Assay
| Auxin Concentration (µM) | Average Callus Fresh Weight (mg) - NAA | Std. Dev. | Average Callus Fresh Weight (mg) - this compound | Std. Dev. |
| 0 (Control) | 5.2 | 1.1 | 4.9 | 1.3 |
| 0.5 | 45.8 | 5.3 | 38.1 | 4.9 |
| 1.0 | 88.2 | 9.1 | 75.6 | 8.5 |
| 2.0 | 152.6 | 12.5 | 131.4 | 11.8 |
| 5.0 | 148.3 | 11.9 | 125.7 | 10.9 |
Mechanistic Context: The Canonical Auxin Signaling Pathway
The biological effects observed in these assays are mediated by the canonical auxin signaling pathway. A simplified representation of this pathway is provided below. Understanding this mechanism is crucial for interpreting your experimental results. In essence, auxins act as a "molecular glue" that promotes the interaction between TIR1/AFB receptor proteins and Aux/IAA transcriptional repressors. This interaction leads to the degradation of the Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs), which in turn modulate the expression of auxin-responsive genes that drive physiological changes like cell elongation and division.
Caption: Simplified diagram of the canonical auxin signaling pathway.
Conclusion
This guide provides a robust framework for the comparative analysis of this compound and 1-Naphthaleneacetic acid. By meticulously following the proposed synthesis, characterization, and bioassay protocols, researchers can generate high-quality, reproducible data. The insights gained from such studies will contribute to a deeper understanding of the structure-activity relationships of synthetic auxins and may pave the way for the development of novel plant growth regulators with enhanced specificity and efficacy.
References
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Independent verification of 2-(2-Hydroxy-1-naphthyl)acetic acid effects
An Independent Researcher's Guide to Verifying the Auxin-like Activity of 2-(2-Hydroxy-1-naphthyl)acetic acid
Introduction: The Quest for Novel Plant Growth Regulators
In the field of agricultural science and drug development, the discovery of novel compounds with specific biological activities is a primary driver of innovation. The naphthalene acetic acid family of synthetic auxins has long been a cornerstone of plant growth regulation. The canonical molecule, 1-Naphthaleneacetic acid (NAA), is extensively characterized and widely used to control fruit development, prevent premature fruit drop, and stimulate root formation in cuttings.[1][2][3]
This guide focuses on a structurally related but less-studied analogue: This compound . Its structural similarity to NAA suggests it may possess similar auxin-like bioactivity.[4] However, a lack of direct comparative data necessitates a rigorous, independent verification process. This document provides the scientific framework and detailed experimental protocols for researchers to objectively evaluate the effects of this compound, using the well-established NAA as a benchmark.
The core hypothesis underlying this guide is: Due to the presence of a naphthalene core and an acetic acid side chain, this compound is predicted to interact with plant auxin signaling pathways, though the hydroxyl group at the 2-position may modulate its activity, specificity, or potency compared to 1-Naphthaleneacetic acid (NAA).
Structural Rationale for Investigation
The logical starting point for this investigation is a comparison of molecular structures. The primary structure of an auxin is a key determinant of its biological function. The diagram below illustrates the structural relationship between the endogenous auxin (IAA), the established synthetic auxin (NAA), and our target compound.
Caption: Structural relationship between key auxin compounds.
The naphthalene ring of NAA mimics the indole ring of IAA, allowing it to be recognized by the plant's hormonal machinery. This compound shares this naphthalene backbone, but the addition of a hydroxyl (-OH) group introduces a potential site for altered binding affinity, metabolic stability, or solubility. This single chemical modification is the crux of our investigation.
Comparative Framework: Benchmarking Against 1-Naphthaleneacetic Acid (NAA)
To verify the effects of our target compound, we must compare its performance against a known standard. NAA is the ideal benchmark due to its extensive documentation and commercial availability.
| Property | 1-Naphthaleneacetic Acid (NAA) | This compound (Test Compound) |
| Molecular Formula | C₁₂H₁₀O₂[1] | C₁₂H₁₀O₃[5] |
| Molecular Weight | 186.21 g/mol [6] | 202.21 g/mol [5] |
| Known Bioactivity | Synthetic auxin; promotes root formation, fruit thinning, prevents fruit drop.[2][3] | Hypothesized auxin-like activity due to structural similarity.[4] |
| Mechanism of Action | Activates endogenous hormone signaling pathways, regulates key enzyme activity, induces stress-resistance gene expression.[7] | To be determined; hypothesized to interact with auxin signaling pathways. |
| Optimal Concentration | Typically 10-100 µg/mL (10-100 ppm) for agricultural applications.[2][7] | To be determined via dose-response experiments. |
Experimental Verification: Protocols and Methodologies
The following protocols are designed as a self-validating system. Each experiment includes a negative control (solvent only), a positive control (NAA), and a range of concentrations for the test compound to establish a dose-response relationship.
Core Experimental Workflow
The overall process for verifying the compound's bioactivity follows a logical progression from solution preparation to biological assays and finally to data analysis.
Caption: General workflow for auxin bioactivity screening.
Protocol 1: Adventitious Root Formation Assay
This is the most direct and definitive test for auxin-like activity. The ability to stimulate the formation of adventitious roots on stem cuttings is a hallmark of auxins.
Objective: To quantify the root-promoting effects of this compound in comparison to NAA.
Materials:
-
Mung bean (Vigna radiata) seeds
-
This compound (Test Compound)
-
1-Naphthaleneacetic acid (NAA, Positive Control)
-
Dimethyl sulfoxide (DMSO)
-
Glass vials (20 mL)
-
Hydroponic growth medium (e.g., Hoagland solution, diluted 1/4 strength)
-
Growth chamber with controlled light (16h light/8h dark) and temperature (25°C)
Methodology:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of the test compound and NAA in DMSO. Causality: DMSO is used to dissolve these organic acids which have low solubility in water.
-
Create a series of working solutions by diluting the stock solutions in the hydroponic medium to final concentrations of 0.1, 1, 10, and 50 µM.
-
Prepare a negative control solution containing the same final concentration of DMSO as the highest concentration test solution.
-
-
Plant Material Preparation:
-
Germinate mung bean seeds in the dark for 3 days until hypocotyls are 5-7 cm long.
-
Using a sterile scalpel, create uniform cuttings by removing the cotyledons and the primary root system, leaving an 8 cm stem.
-
-
Assay Execution:
-
Place 5 cuttings into each glass vial.
-
Add 15 mL of the respective test or control solutions to each vial. Ensure the base of the cuttings is submerged.
-
Arrange vials in the growth chamber in a randomized complete block design to minimize positional effects.
-
-
Incubation and Data Collection:
-
Incubate for 7 days under controlled conditions.
-
After 7 days, carefully remove the cuttings and count the number of emerged adventitious roots per cutting. Measure the length of the longest root on each cutting.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for root number and length for each treatment group.
-
Perform an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine statistically significant differences between the test compound, NAA, and the negative control.
-
Interpreting Results and Potential Signaling Pathways
Positive results from the rooting assay (i.e., a statistically significant increase in root formation compared to the negative control) would strongly support the hypothesis that this compound has auxin activity. The mechanism would likely involve the canonical auxin signaling pathway.
Caption: Simplified auxin signaling pathway.
In this pathway, auxin binds to the TIR1/AFB family of F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors. This de-represses Auxin Response Factors (ARFs), which then activate the transcription of genes responsible for cell growth and differentiation, ultimately leading to effects like root initiation. A key follow-up investigation would be to determine if this compound can physically bind to the TIR1 receptor complex.
Conclusion and Future Directions
This guide provides a comprehensive framework for the independent verification of this compound's biological effects. By benchmarking against the well-understood synthetic auxin NAA, researchers can generate robust, publishable data. The provided protocols for adventitious rooting serve as a primary, high-throughput screen for auxin-like activity.
Should this compound demonstrate significant activity, further investigations would be warranted, including:
-
Optimal Concentration Refinement: Narrowing down the most effective concentration range.
-
Broader Crop Specificity: Testing its effects on other species, including both monocots and dicots.
-
Fruit Set and Development Assays: Evaluating its efficacy in preventing fruit drop and promoting development in crops like apples or olives, where NAA is commonly used.[2]
-
Toxicology Studies: Assessing its toxicity profile at high concentrations to ensure plant and environmental safety.[2]
By following this structured approach, the scientific community can systematically characterize this novel compound, potentially adding a new and valuable tool to the arsenal of plant growth regulators.
References
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- This compound | C12H10O3 | CID 294566 - PubChem.
- The role of plant growth regulator Naphthyl Acetic Acid (NAA) and its potential for application in modern agriculture. LinkedIn. [Link]
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A Comparative Guide to Synthetic Auxins for Adventitious Root Induction
For researchers and professionals in plant sciences and drug development, the efficient propagation of plants is paramount. Adventitious root formation is a critical step in the vegetative propagation of many plant species, a process heavily influenced by the application of plant growth regulators, particularly auxins. This guide provides an in-depth, objective comparison of the performance of common synthetic auxins in root induction, supported by experimental data, to inform protocol development and optimization.
The Central Role of Auxin in Rhizogenesis
Auxins are a class of phytohormones that regulate numerous aspects of plant growth and development, including the initiation of adventitious roots. The primary naturally occurring auxin is Indole-3-acetic acid (IAA). However, IAA is often not ideal for practical applications due to its instability and rapid metabolism by plant tissues.[1] Synthetic auxins, such as Indole-3-butyric acid (IBA), Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D), offer greater stability and are therefore more widely used in both commercial and research settings.[1][2]
These synthetic compounds mimic the action of endogenous IAA, promoting cell division, differentiation, and the formation of root primordia.[2][3] The process of adventitious rooting is a complex developmental response involving crosstalk between auxin and other signaling pathways, such as those involving jasmonic acid.[4][5]
A Comparative Analysis of Key Synthetic Auxins
The choice of synthetic auxin is highly dependent on the plant species, the type of cutting (softwood, semi-hardwood, hardwood), and the desired rooting outcome.[2] Below is a detailed comparison of the three most prominently used synthetic auxins for root induction.
Indole-3-Butyric Acid (IBA)
IBA is the most widely used rooting hormone due to its consistent performance and broad applicability across a wide range of plant species.[3][6] It is often considered to have a milder action compared to other synthetic auxins, which can be advantageous for sensitive species.[2]
-
Mechanism of Action: A key feature of IBA is its in-planta conversion to the natural auxin, IAA.[7][8] This conversion occurs via a process of β-oxidation within the peroxisomes, effectively making IBA a slow-release source of IAA.[7][8][9] This slow conversion helps to maintain a consistent stimulatory signal for root formation while minimizing potential toxicity.[10]
-
Efficacy and Application: IBA is highly effective for initiating roots in both herbaceous and woody cuttings.[3][11] Commercial products are available in various concentrations, typically as powders or liquid solutions, to suit different plant types. For example, lower concentrations (e.g., 0.1%) are used for soft herbaceous plants, while higher concentrations (e.g., 0.8%) are used for more difficult-to-root woody cuttings.[11]
Naphthaleneacetic Acid (NAA)
NAA is a more potent and persistent synthetic auxin than IBA.[2] This means that lower concentrations of NAA can often be sufficient to induce a rooting response, and its effects can be longer-lasting.[2]
-
Mechanism of Action: NAA directly mimics the action of IAA to promote cell division and root growth.[3] Its greater stability and resistance to enzymatic degradation compared to IAA contribute to its potency.[2]
-
Efficacy and Application: NAA is particularly valuable for species that are traditionally difficult to root.[2] It has been shown to be effective in promoting rooting in a variety of ornamental plants and is also used to prevent premature fruit drop in agriculture.[3][12] However, its high potency also means there is a narrower optimal concentration range, and exceeding this can lead to phytotoxicity.[13]
2,4-Dichlorophenoxyacetic Acid (2,4-D)
While widely known as a selective herbicide for broadleaf weeds at high concentrations, 2,4-D functions as an effective auxin mimic at low doses and is frequently used in plant tissue culture.[14][15][16]
-
Mechanism of Action: Similar to other synthetic auxins, 2,4-D induces uncontrolled, unsustainable growth at herbicidal concentrations.[16] At the low concentrations used in tissue culture, it promotes cell division and is particularly effective for inducing callus formation, from which roots can be regenerated.[14][17]
-
Efficacy and Application: 2,4-D is a valuable tool in plant biotechnology for inducing somatic embryogenesis and promoting root initiation in plantlets derived from tissue culture.[17] Its use for rooting cuttings directly is less common than IBA or NAA, as it can sometimes lead to abnormal growth if not applied at the correct concentration.[18]
Quantitative Performance Data: A Comparative Summary
The optimal concentration of a synthetic auxin is species-specific. The following table summarizes experimental data from various studies, providing a general guide to the effective concentration ranges for different auxins.
| Auxin | Plant Species/Type | Effective Concentration (ppm) | Observed Outcome | Citation(s) |
| IBA | Photinia × fraseri | 5000 | Highest rooting percentage (93.33%) | [19] |
| Marigold (Tagetes erecta) | 100 | Maximum flower and leaf size | [20] | |
| 'Pi-ku 1' cherry rootstock | - | Increased rooting percentage by 18.2% compared to control | [21] | |
| Saxegothaea conspicua | 2000 | 96% rooting success rate | [22] | |
| NAA | Rosemary & Hedera | 3000 | Highest rooting percentages | [12][23] |
| Gardenia | 4000 | Highest rooting percentages | [12][23] | |
| Syngonium | 1000 | Highest rooting percentages | [12][23] | |
| Clitoria ternatea | 2 mg/L | Highest percentage of root induction (70%) | [24] | |
| IBA + NAA | Mai vang HD01 | 0.5 mg/L IBA + 2 mg/L NAA | Optimal for rooting and complete plantlet formation |
Note: ppm (parts per million) is equivalent to mg/L.
Experimental Design and Protocols
To ensure the selection of the most effective auxin and concentration for a specific application, a well-designed comparative experiment is essential.
Diagram: Experimental Workflow for Comparing Synthetic Auxins
Caption: A generalized workflow for a comparative root induction experiment.
Step-by-Step Experimental Protocol
This protocol provides a self-validating framework for comparing the efficacy of different synthetic auxins.
Objective: To determine the optimal synthetic auxin (IBA vs. NAA) and concentration for adventitious root formation in a specific plant species.
Materials:
-
Healthy, uniform plant cuttings (e.g., 10-15 cm in length with 2-4 nodes)
-
Synthetic auxins: Indole-3-butyric acid (IBA), Naphthaleneacetic acid (NAA)
-
Solvent for auxins (e.g., ethanol or isopropanol, if using the acid form)
-
Sterile deionized water
-
Rooting medium (e.g., perlite, vermiculite, or a peat-based mix)
-
Propagation trays or pots with drainage
-
Humidity dome or intermittent mist system
-
Labels and markers
-
Ruler and calipers for measurements
Methodology:
-
Preparation of Auxin Solutions:
-
Prepare stock solutions of IBA and NAA at a high concentration (e.g., 10,000 ppm). If using the acid form, dissolve the auxin powder in a small amount of solvent before diluting with water. Potassium salt formulations (K-IBA, K-NAA) are water-soluble and easier to handle.[1][6]
-
From the stock solutions, prepare a series of dilutions for each auxin (e.g., 500, 1000, 2000, 4000 ppm).
-
Prepare a control solution containing the same concentration of solvent (if used) and water, but no auxin.
-
-
Cutting Preparation and Treatment:
-
Take fresh cuttings from healthy stock plants. Make a clean, angled cut at the base of each cutting, just below a node.
-
Remove the lower leaves to prevent rot.
-
Randomly assign a set number of cuttings (e.g., 10-20) to each treatment group (including the control).
-
For the "quick dip" method, dip the basal 1-2 cm of each cutting into the respective auxin solution for 5-10 seconds.[6]
-
Alternatively, for a "basal soak," place the cuttings in the dilute auxin solutions for a longer period (e.g., several hours).[6]
-
-
Planting and Incubation:
-
Immediately after treatment, insert the cuttings into the pre-moistened rooting medium.
-
Label each treatment group clearly.
-
Place the trays under a humidity dome or in a misting chamber to maintain high humidity.
-
Provide appropriate light and temperature conditions for the specific plant species.
-
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 4-8 weeks, depending on the species), carefully remove the cuttings from the medium.
-
Record the following data for each cutting:
-
Rooting status (rooted or not rooted) to calculate rooting percentage.
-
Number of primary roots.
-
Length of the longest root.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[22]
-
Molecular Insights: The Auxin Signaling Pathway
The induction of adventitious roots by auxins is mediated by a complex signaling cascade. Understanding this pathway provides a mechanistic basis for optimizing rooting protocols.
Diagram: Simplified Auxin Signaling Pathway in Root Initiation
Caption: Core components of the auxin signal transduction pathway leading to root development.
In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs).[25][26] When auxin is present, it binds to the TIR1/AFB receptor complex, which then targets the Aux/IAA repressors for degradation.[5] This frees the ARFs to activate the transcription of auxin-responsive genes, which in turn initiate the cell division and differentiation processes that lead to the formation of adventitious roots.[4][27]
Conclusion and Future Perspectives
The selection of an appropriate synthetic auxin is a critical determinant of success in plant propagation. While IBA is a reliable and widely applicable choice due to its slow conversion to IAA, the higher potency of NAA makes it a valuable tool for recalcitrant species. 2,4-D remains a specialized but powerful regulator for tissue culture applications.
Future research is focused on developing novel synthetic auxin conjugates with slow-release mechanisms to further enhance rooting efficiency and reduce the risk of toxicity, particularly in difficult-to-root woody species.[10] By combining empirical data with a fundamental understanding of the underlying molecular pathways, researchers can continue to refine and optimize protocols for efficient and reliable root induction.
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- How to Choose the Best Auxin Plant Hormone for Growth Optimiz
- Nguyen, K. C., Pham, D. M., Phan, V. H., Bui, T. M., & Hau, L. T. (2024). Effects of indole-3-butyric acid and 1-naphthaleneacetic acid on in vitro rooting and the substrate mixing ratio on the growth of Mai vang HD01 (Ochna integerrima (Lour.) Merr.) plants. The Journal of Agriculture and Development, 23(Special issue 1), 32-41. URL
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- Can someone explain the active ingredients in these various root growth solutions?. Reddit. URL
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- Effect of rooting hormones on the rooting capability of Ficus benjamina L. cuttings.
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A Comparative Guide to the Efficacy of 2-(2-Hydroxy-1-naphthyl)acetic Acid and Other Synthetic Auxins in Plant Species
Introduction: The Quest for Potent Plant Growth Regulators
In the realm of plant biology and agricultural science, the manipulation of plant growth and development through exogenous compounds is a cornerstone of modern research and crop production. Among the most critical classes of phytohormones are auxins, which orchestrate a vast array of physiological processes, from cell elongation and division to root initiation and fruit development. While the naturally occurring auxin, Indole-3-acetic acid (IAA), is pivotal, its instability in light and susceptibility to enzymatic degradation has driven the development of synthetic auxins with enhanced stability and, in some cases, greater potency.
1-Naphthaleneacetic acid (NAA) has long been a stalwart synthetic auxin, widely employed in horticulture and agriculture for promoting rooting of cuttings, thinning fruit, and preventing premature fruit drop.[1] Its efficacy is well-documented across a multitude of plant species.[2][3] This guide delves into the efficacy of a lesser-known but structurally related compound, 2-(2-Hydroxy-1-naphthyl)acetic acid. Due to a paucity of direct comparative studies on this compound in the public domain, this document will establish a framework for its evaluation. We will explore the well-established bioassays used to quantify auxin activity, providing researchers with the necessary protocols to conduct their own comparative analyses. Furthermore, we will touch upon the structure-activity relationships of synthetic auxins to provide a basis for hypothesized efficacy.
Comparative Efficacy: 1-Naphthaleneacetic Acid (NAA) as the Benchmark
1-Naphthaleneacetic acid (NAA) is a synthetic auxin that mimics the effects of endogenous IAA.[4] It is known to be more stable than IAA, making it a reliable component in various applications.[4] The efficacy of NAA is concentration-dependent, with optimal concentrations promoting growth and higher concentrations often leading to inhibitory effects.[1] For instance, in rooting experiments, concentrations can range from dipping cuttings in solutions of 1000-2000 mg/L for a few seconds to foliar sprays at 5-10 mg/L to promote growth.[2]
The following table summarizes the typical concentration ranges and observed effects of NAA in various applications, which can serve as a baseline for comparative studies.
| Application | Plant Species (Example) | NAA Concentration | Observed Effect | Citation |
| Adventitious Rooting | Woody Cuttings | 1000-2000 mg/L (quick dip) | Promotion of root initiation | [2] |
| Fruit Thinning | Apples, Pears | 5-15 mg/L (spray) | Reduction of fruit set | [1] |
| Preventing Fruit Drop | Citrus, Apples | 10-20 mg/L (spray) | Inhibition of abscission layer formation | [1] |
| Growth Promotion | Various Crops | 5-10 mg/L (foliar spray) | Increased vegetative growth | [2] |
| Stress Mitigation | Cyperus esculentus | 150 mg/L (foliar spray) | Alleviation of alkalinity stress | [3] |
The Auxin Signaling Pathway: A Molecular Overview
The physiological responses to auxins are mediated by a well-defined signaling pathway. Understanding this pathway is crucial for interpreting the results of bioassays and for the rational design of novel synthetic auxins. The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.
Avena Coleoptile Curvature Test
This classic bioassay measures the differential growth induced by the unilateral application of an auxin. [5][6]The degree of curvature is proportional to the auxin concentration over a specific range.
Methodology:
-
Seed Germination: Germinate oat (Avena sativa) seeds in complete darkness for 2-3 days until the coleoptiles are approximately 2-3 cm long. [5]A brief exposure to red light can suppress mesocotyl elongation. [6]2. Coleoptile Preparation: Decapitate the coleoptiles by removing the apical 1-2 mm to eliminate the endogenous auxin source. [7]3. Agar Block Preparation: Prepare 1.5-2% agar blocks and dissolve the test compounds (this compound, NAA, IAA standards) at various concentrations in the molten agar. Pour the agar into thin layers and cut into small, uniform blocks (e.g., 2x2x1 mm).
-
Application: Place a single agar block asymmetrically on the cut surface of a decapitated coleoptile. [5]5. Incubation: Incubate the coleoptiles in a dark, high-humidity chamber for 90-120 minutes. [8]6. Measurement: Project a shadowgraph of the coleoptiles and measure the angle of curvature. [9]7. Analysis: Plot a standard curve of curvature angle versus the logarithm of the concentration for the standard auxins and compare the response of the test compound.
Split Pea Stem Curvature Test
This bioassay is based on the differential growth of tissues in split pea stems in response to auxin.
Methodology:
-
Plant Material: Use etiolated pea (Pisum sativum) seedlings grown in darkness for 7-9 days. Select uniform epicotyls.
-
Stem Section Preparation: Excise a 2-4 cm segment from the third internode. Split the segment longitudinally for about three-quarters of its length, leaving the basal portion intact.
-
Incubation: Place the split stem sections in petri dishes containing the test solutions of varying concentrations. Include a control with no added auxin.
-
Observation: After a 6-24 hour incubation period in the dark, observe the curvature of the two halves of the split stem. In the presence of auxin, the halves will curve inwards.
-
Measurement: The degree of curvature can be quantified by measuring the distance between the tips of the two halves or the angle of curvature.
-
Analysis: Compare the curvature induced by this compound with that of NAA and other standards.
Root Growth Inhibition Assay
Auxins typically promote root growth at very low concentrations but inhibit elongation at higher concentrations. This inhibitory effect is the basis for this sensitive bioassay.
Methodology:
-
Seed Germination: Germinate seeds of a sensitive species like cress (Lepidium sativum) or lettuce (Lactuca sativa) on filter paper moistened with distilled water in petri dishes.
-
Seedling Selection: Once the radicles have emerged and are 1-2 mm long, select uniform seedlings.
-
Treatment: Transfer the selected seedlings to new petri dishes containing filter paper saturated with the test solutions at a range of concentrations.
-
Incubation: Incubate the petri dishes in the dark for 24-72 hours.
-
Measurement: Measure the length of the primary root of each seedling.
-
Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Plot a dose-response curve to determine the concentration that causes 50% inhibition (I50) for each compound.
Conclusion and Future Directions
While 1-Naphthaleneacetic acid remains a widely used and effective synthetic auxin, the exploration of novel derivatives like this compound is essential for advancing our understanding of auxin biology and potentially discovering compounds with enhanced or specialized activities. The addition of a hydroxyl group could influence its metabolic fate, transport characteristics, and receptor binding, leading to altered efficacy.
The lack of direct comparative data for this compound underscores the necessity for rigorous experimental evaluation. The bioassay protocols detailed in this guide provide a robust framework for researchers to quantify its auxin activity and compare it against established standards like NAA and IAA. Such studies will be invaluable in determining the potential of this and other novel synthetic auxins for applications in agriculture, horticulture, and plant science research. It is through such systematic investigation that we can unlock the full potential of synthetic chemistry to modulate plant growth and development with greater precision and efficacy.
References
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- Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants.
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- Dictionary of botany. (n.d.). Avena curvature test.
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- SelfStudys. (n.d.). Phytohormones.
- ResearchGate. (n.d.). 1 Chemical structures of natural and synthetic auxins. (a) Natural auxins: indole-3-acetic acid (IAA).
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- PubMed. (n.d.). Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)acetamide into three typical multiresidue methods for LC/MS/MS analysis of tomatoes and zucchini.
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- Zhengzhou Delong Chemical Co., Ltd. (2022). Plant Growth Promoter- Naphthylacetic acid NAA.
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- MDPI. (n.d.). Effects of NAA and Ecklonia maxima Extracts on Lettuce and Tomato Transplant Production.
- PubMed. (1995). Selective Inhibition of Auxin-Stimulated NADH Oxidase Activity and Elongation Growth of Soybean Hypocotyls by Thiol Reagents. Plant Physiology, 107(4), 1285-1291. doi: 10.1104/pp.107.4.1285
- ResearchGate. (2024). (PDF) Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants.
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Safety Operating Guide
Personal protective equipment for handling 2-(2-Hydroxy-1-naphthyl)acetic acid
Essential Safety and Handling Guide for 2-(2-Hydroxy-1-naphthyl)acetic acid
This guide provides comprehensive safety and logistical information for the handling of this compound (CAS No. 10441-45-9). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
A Note on Structural Analogs: Specific toxicological and comprehensive safety data for this compound are not widely available. Therefore, this guidance is built upon the established safety profiles of the structurally similar compounds, 1-Naphthaleneacetic acid (NAA) and naphthalene. The presence of a hydroxyl group on the naphthalene ring may influence the compound's reactivity and toxicological properties, warranting a cautious and conservative approach to handling.
Hazard Identification and Risk Assessment
Based on data from structurally related compounds, this compound should be handled as a hazardous substance. The primary risks are associated with its potential for irritation and harm upon ingestion or inhalation.
Summary of Potential Hazards:
| Hazard Class | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3][4][5] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4][5][6] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2][4][5][6] | Eye Contact |
| Respiratory Irritation | May cause respiratory irritation.[1][4][5] | Inhalation |
| Aquatic Hazard | May be harmful to aquatic life with long-lasting effects.[1] | Environmental Release |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following PPE is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles and splashes.[4][5][7][8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.[7][9] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[8][9] After handling, wash hands thoroughly.
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect the skin.[7][9]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4][5][8] If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[10]
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Caption: Immediate actions for exposure or spill incidents.
References
- Standard Operating Procedures - iGEM. (n.d.).
- Naphthalene Balls for Moth Repellent, Pest Control, and Odor Removal – Applications & Safety. (n.d.). Chemiis.
- NIOSH Pocket Guide to Chemical Hazards - Naphthalene. (n.d.). Centers for Disease Control and Prevention.
- Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. (2012, March). New Jersey Department of Health.
- Naphthalene Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 1-Naphthaleneacetic acid Safety Data Sheet. (2025, July 21). Sigma-Aldrich.
- 1-Naphthylacetic acid Safety Data Sheet. (2025, December 19). Fisher Scientific.
- 2-Naphthylacetic acid Safety Data Sheet. (2009, September 22). Thermo Fisher Scientific.
- 1-Naphthylacetic acid Safety Data Sheet. (2009, September 22). Fisher Scientific.
- This compound. (n.d.). PubChem.
- 1-Naphthaleneacetic acid Safety Data Sheet. (n.d.). Sigma-Aldrich.
- 1-Naphthyl Acetic Acid Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
